molecular formula C9H12N2O2S B1440614 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1211515-49-9

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1440614
CAS No.: 1211515-49-9
M. Wt: 212.27 g/mol
InChI Key: SHPOJMUZHLUQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9) is a high-purity (95%) thiazole derivative supplied as a powder for research applications. With a molecular weight of 212.27 g/mol and the molecular formula C 9 H 12 N 2 O 2 S, this compound features a cyclopentylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring, offering versatile handles for further chemical modification . In scientific research, this compound is of significant interest in medicinal chemistry for its potential biological activities. Studies indicate that thiazole derivatives sharing this core structure can serve as key inhibitors for various therapeutic targets. Specifically, related substituted 1,3-thiazole compounds have been investigated as excellent p38 MAP kinase inhibitors , TNF-α production inhibitors , and adenosine receptor antagonists . These mechanisms are crucial in modulating cytokine-mediated diseases, suggesting research applications in inflammatory diseases , oncology , and cardiovascular treatments . The compound's structure also lends itself to development as antimicrobial and anticancer agents , where similar derivatives have shown activity by interfering with bacterial folate synthesis and inducing apoptosis in cancer cell lines . Attention: This product is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPOJMUZHLUQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9), a heterocyclic compound of significant interest in medicinal chemistry. While direct research on this specific molecule is emerging, this document synthesizes available data, explores the therapeutic potential based on structurally related compounds, and provides detailed methodologies for its synthesis and evaluation. This guide serves as a foundational resource for researchers investigating the potential of this and similar thiazole derivatives in drug discovery and development, with a focus on oncology, infectious diseases, and inflammatory conditions.

Introduction and Chemical Profile

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a cyclopentylamino group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, recognized for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The substituents on this particular molecule suggest potential for versatile biological interactions and further chemical modifications.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1211515-49-9-
Molecular Formula C₉H₁₂N₂O₂SChemScene[1]
Molecular Weight 212.27 g/mol ChemScene[1]
IUPAC Name 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acidPubChem[2]
InChI Key InChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13)PubChem[2]
Canonical SMILES C1CCC(C1)NC2=NC=C(S2)C(=O)O-
Appearance PowderBenchChem[2]
Purity ≥95% (Commercially available for research)BenchChem[2]

Note: Some physicochemical properties like pKa, LogP, and solubility are not yet experimentally determined and would require predictive modeling or empirical analysis.

Synthesis and Chemical Reactivity

For the target molecule, a plausible synthetic route would involve the reaction of N-cyclopentylthiourea with an ethyl 2-chloro-3-oxobutanoate followed by hydrolysis of the resulting ester. A similar strategy has been successfully employed for the synthesis of related 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which provides a strong basis for a potential synthetic pathway.[3]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

  • Cyclocondensation: Reaction of N-cyclopentylthiourea with ethyl 2-chloro-3-oxobutanoate to form ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.

G cluster_reactants Starting Materials cluster_products Products N-cyclopentylthiourea N-cyclopentylthiourea Cyclocondensation Cyclocondensation N-cyclopentylthiourea->Cyclocondensation Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate->Cyclocondensation Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate Hydrolysis Hydrolysis Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate->Hydrolysis e.g., NaOH, H₂O 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid Cyclocondensation->Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate Hantzsch Thiazole Synthesis Hydrolysis->2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid Final Product

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid can be inferred from studies on closely related analogs and the broader class of thiazole derivatives.

Anticancer Activity

Structurally similar 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated significant anticancer activity.[3] These compounds were evaluated against a panel of human cancer cell lines, showing notable reductions in cell viability.[4][5]

Table 2: Anticancer Activity of a Related Thiazolone Derivative

Cell LineCancer TypeActivity of Related Compound
Caco-2Colon CarcinomaSignificant cell viability reduction[4]
MDA-MB-231Breast CarcinomaSignificant cell viability reduction[4]
SK-MEL-30Skin MelanomaSignificant cell viability reduction[4]
PANC-1Pancreatic CarcinomaModerate activity[4]
U-118 MGGliomaModerate activity[4]

The proposed mechanism for some anticancer thiazole derivatives involves the induction of apoptosis through the activation of caspase pathways.[2]

Antimicrobial Properties

Thiazole derivatives are a well-established class of antimicrobial agents. Derivatives of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid have shown significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] The mechanism is thought to involve the disruption of bacterial folate synthesis pathways.[2] While specific Minimum Inhibitory Concentration (MIC) data for the title compound is not yet published, related thiazole compounds have shown potent activity. For instance, certain novel thiazole derivatives exhibited MIC values ranging from 0.70 to 2.77 µg/mL against multidrug-resistant staphylococci.[4]

Enzyme Inhibition: 11β-HSD1

A compelling area of investigation for this class of compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol and is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have shown potent inhibitory effects on 11β-HSD1.[3]

Table 3: 11β-HSD1 Inhibitory Activity of Related Thiazolone Derivatives

CompoundIC₅₀ (µM)
3h (spiro-cyclohexane derivative)0.07[4]
3f (phenyl derivative)1.1[3]

This suggests that the 2-(cyclopentylamino)thiazole scaffold is a promising starting point for the development of novel 11β-HSD1 inhibitors.

Kinase Inhibition and Endothelin Receptor Antagonism

The 2-aminothiazole core is a "privileged scaffold" in kinase inhibitor design.[6] Related substituted 1,3-thiazole compounds have been investigated as inhibitors of p38 MAP kinase and TNF-α production, which are key targets in inflammatory diseases.[2]

Additionally, patent literature suggests that compounds with this core structure have the potential to act as endothelin receptor antagonists.[2] Endothelin receptors play a crucial role in vasoconstriction, and their antagonism is a therapeutic strategy for conditions like hypertension.[2][7]

Experimental Protocols

The following protocols are based on methodologies used for structurally similar compounds and can be adapted for the evaluation of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Protocol: In Vitro Anticancer Activity (MTS Assay)

This protocol is adapted from the methodology used for 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.[4][5]

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Caco-2, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the growth medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Start Start Seed Cells Seed Cells Start->Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compound Add Compound Incubate 24h->Add Compound Incubate 48-72h Incubate 48-72h Add Compound->Incubate 48-72h Add MTS Reagent Add MTS Reagent Incubate 48-72h->Add MTS Reagent Incubate 1-4h Incubate 1-4h Add MTS Reagent->Incubate 1-4h Measure Absorbance Measure Absorbance Incubate 1-4h->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Data Analysis End End Calculate IC50->End

Caption: Workflow for the in vitro MTS cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Conclusion and Future Directions

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, this molecule warrants further investigation, particularly in the areas of oncology, infectious diseases, and metabolic disorders. Future research should focus on establishing a reproducible synthesis, determining its physicochemical properties, and conducting a comprehensive biological evaluation to ascertain its specific mechanisms of action and therapeutic potential. The insights and protocols provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). International Journal of Molecular Sciences, 24(8), 7252. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). PubMed. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2018). Scientific Reports, 8, 16953. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]

  • Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. (2002). Current Medicinal Chemistry, 9(4), 441-462. [Link]

  • Endothelin receptor antagonists. (2017). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Aprocitentan: The First Endothelin Receptor Antagonist for Resistant Hypertension. (2024). American Journal of Therapeutics. [Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Mechanistic Landscape of a Promising Thiazole Scaffold

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] Within this esteemed class of molecules resides 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a compound of significant interest due to its potential therapeutic applications. While direct, in-depth mechanistic studies on this specific carboxylic acid derivative are not extensively documented in peer-reviewed literature, a wealth of high-quality data from closely related analogs, particularly 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, provides a robust framework for understanding its likely biological targets and cellular effects.

This guide synthesizes the available evidence to construct a scientifically grounded narrative on the potential mechanisms of action of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid. By examining the well-documented activities of its structural congeners, we can delineate probable signaling pathways and molecular interactions. This document is intended not as a definitive statement on the compound's mechanism, but as an expert-guided roadmap for its investigation, complete with the experimental protocols necessary to validate these hypotheses.

Part 1: Elucidation of Core Mechanisms Based on Structural Analogs

The most compelling evidence for the biological activity of the 2-(cyclopentylamino)-1,3-thiazole scaffold comes from studies on its thiazol-4(5H)-one derivatives. These studies point towards two primary, interconnected mechanisms: potent enzyme inhibition and the induction of apoptosis in cancer cells.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A pivotal and well-characterized mechanism of action for derivatives of 2-(cyclopentylamino)thiazole is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4][5]

Causality and Significance: 11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues.[2] Overactivity of 11β-HSD1 is implicated in a range of metabolic disorders, including obesity and type 2 diabetes, as well as in the proliferation of certain cancers.[6][7] Therefore, its inhibition is a significant therapeutic strategy. The structural features of the 2-(cyclopentylamino)thiazole core appear to be well-suited for interaction with the active site of this enzyme.

Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have demonstrated potent inhibitory activity against 11β-HSD1. For instance, the derivative 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (compound 3h in cited literature) exhibited a remarkable IC50 value of 0.07 µM, highlighting the potential of this chemical class.[3][4]

G cluster_pathway Glucocorticoid Activation Pathway Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Activates Gene_Transcription Gene Transcription (Metabolic & Proliferative) GR->Gene_Transcription Modulates HSD11B1->Cortisol Catalyzes Inhibitor 2-(Cyclopentylamino) -1,3-thiazole Derivatives Inhibitor->HSD11B1 Inhibits G cluster_apoptosis Proposed Apoptotic Pathway Thiazole 2-(Cyclopentylamino) -1,3-thiazole Derivatives ROS Increased ROS Thiazole->ROS GSH Decreased GSH Thiazole->GSH Mitochondria Mitochondrial Stress ROS->Mitochondria GSH->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Proposed mechanism for apoptosis induction via oxidative stress.

Other Potential Mechanisms of Action

While less directly substantiated for the 2-(cyclopentylamino) scaffold, the broader class of thiazole-containing compounds has been associated with other mechanisms that warrant consideration and investigation.

  • Antimicrobial Activity via Folate Synthesis Inhibition: Some thiazole derivatives have been shown to exert antimicrobial effects by disrupting bacterial folate synthesis pathways. [8]This pathway is an attractive target as it is essential for bacterial survival but absent in humans, who obtain folate from their diet. [9]Inhibition would likely target key enzymes such as dihydropteroate synthase (DHPS).

  • Endothelin Receptor Antagonism: A patent study has suggested that compounds with this core structure may act as inhibitors of endothelin receptor binding. [8]Endothelin receptors, particularly the ET-A subtype, are involved in vasoconstriction, and their antagonism is a therapeutic strategy for conditions like hypertension. [10][11]

Part 2: Experimental Protocols for Mechanistic Validation

To rigorously test these hypothesized mechanisms for 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a series of well-defined experiments are required. The following protocols are provided as a guide for researchers.

Protocol: 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To quantify the inhibitory potency of the test compound on 11β-HSD1.

Rationale: This assay directly measures the enzymatic conversion of cortisone to cortisol and is a gold-standard method for identifying and characterizing 11β-HSD1 inhibitors. [12] Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5).

    • Prepare solutions of recombinant human 11β-HSD1, cortisone (substrate), NADPH (cofactor), and glucose-6-phosphate dehydrogenase/glucose-6-phosphate (NADPH regenerating system).

    • Prepare serial dilutions of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid and a known positive control inhibitor (e.g., PF-915275) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • In a 384-well assay plate, add 5 µL of the test compound dilutions.

    • Add 10 µL of the enzyme/substrate/cofactor mix to each well to initiate the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes).

    • Stop the reaction by adding 5 µL of a stop solution containing a non-selective inhibitor (e.g., glycyrrhetinic acid) and the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).

    • Incubate at room temperature for 2 hours to allow for detection reagent binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader.

    • Calculate the ratio of the emission signals at 665 nm and 620 nm.

    • Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3: Workflow for the 11β-HSD1 HTRF inhibition assay.

Protocol: Cell Viability Assessment (MTS Assay)

Objective: To determine the effect of the test compound on the metabolic activity and viability of cancer cell lines.

Rationale: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, which is proportional to the number of viable cells. [13][14]It is a robust and high-throughput method to screen for cytotoxic effects.

Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231, Caco-2) under standard conditions.

    • Trypsinize and count the cells. Seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid in the appropriate culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition and Incubation:

    • Prepare the MTS solution containing an electron coupling reagent (PES) according to the manufacturer's instructions.

    • Add 20 µL of the MTS solution to each well.

    • Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Subtract the background absorbance from a cell-free well.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol: Caspase-3/7 Activity Assay (Luminescent Assay)

Objective: To determine if the compound induces apoptosis by activating executioner caspases 3 and 7.

Rationale: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This "add-mix-measure" assay uses a proluminescent substrate that produces a quantifiable light signal upon cleavage by active caspases, providing a direct measure of apoptosis. [5][8] Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its cell viability IC50 value, alongside a positive control (e.g., staurosporine) and a vehicle control.

    • Incubate for a period known to induce apoptosis (e.g., 6-24 hours).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from a cell-free control.

    • Express the data as fold-change in luminescence relative to the vehicle-treated control to indicate the level of caspase activation.

Part 3: Conclusion and Future Directions

The available scientific evidence strongly suggests that the 2-(cyclopentylamino)-1,3-thiazole scaffold is a pharmacologically active moiety with significant therapeutic potential. While direct mechanistic data for 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid is pending, the robust and consistent findings for its thiazol-4(5H)-one analogs provide a compelling starting point for investigation. The most probable mechanisms of action are the inhibition of 11β-HSD1 and the induction of apoptosis in cancer cells via oxidative stress .

The experimental protocols detailed in this guide provide a clear and scientifically rigorous path forward. A systematic investigation beginning with the 11β-HSD1 inhibition and cell viability assays, followed by mechanistic studies such as caspase activation, will be crucial to fully elucidate the pharmacological profile of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid. Such studies will not only confirm its mechanism of action but also pave the way for its potential development as a novel therapeutic agent for metabolic diseases or oncology.

References

  • 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid - Benchchem.

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences. 2023;24(8):7252.

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed.

  • Thiazole derivatives: prospectives and biological applications. ResearchGate.

  • Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one. ResearchGate.

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. ResearchGate.

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry.

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. MDPI.

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Caspase Protocols in Mice. SpringerLink.

  • Caspase 3/7 Activity. Protocols.io.

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed.

  • Endothelin-1 receptor binding assay for high throughput chemical screening. PubMed.

  • The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. ResearchGate.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology.

  • A Researcher's Guide to Controls for 11β-HSD1 Inhibition Assays. Benchchem.

  • Folate status assessment history: implications for measurement of biomarkers in NHANES1. The American Journal of Clinical Nutrition.

  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

  • Cell Viability Assays. NCBI Bookshelf.

  • Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. PubMed Central.

  • Endothelin Receptor Antagonists. LiverTox - NCBI Bookshelf.

  • Endothelins and Endothelin Receptor Antagonists. Circulation.

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central.

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PubMed.

  • Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. PubMed.

Sources

Unveiling the Therapeutic Potential of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its inherent structural features allow for diverse biological activities, making it a focal point in the quest for novel drug candidates. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific thiazole derivative, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid . Synthesizing current research on this compound and its close analogs, this document delves into its promising roles as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an inducer of cancer cell apoptosis, a potential modulator of endothelin receptors, and an antimicrobial agent. This guide is intended to be a foundational resource, offering not only a summary of existing knowledge but also detailed experimental frameworks to facilitate further investigation and drug development efforts.

Introduction: The Thiazole Scaffold and the Emergence of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid

The five-membered heterocyclic ring containing both sulfur and nitrogen, known as thiazole, is a cornerstone in the development of pharmaceuticals.[1] Its unique electronic configuration and synthetic tractability have rendered it a versatile scaffold for designing molecules with a wide array of biological functions.[2] Thiazole-containing compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (Figure 1) is a derivative that has garnered interest due to the established bioactivities of its structural components. The 2-aminothiazole core is a common feature in many biologically active compounds, and the cyclopentylamino and carboxylic acid moieties offer opportunities for specific molecular interactions and further chemical modifications. This guide will explore the scientifically substantiated potential therapeutic targets of this molecule, drawing upon direct evidence where available and leveraging data from structurally analogous compounds to build a robust hypothesis for its mechanisms of action.

Chemical structure of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Figure 1. Chemical structure of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Prime Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

A highly promising therapeutic avenue for 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its derivatives lies in the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a pivotal role in the tissue-specific regulation of glucocorticoid activity, catalyzing the conversion of inactive cortisone to active cortisol. Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity, making it a compelling target for therapeutic intervention.

Recent studies on structurally similar 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated potent inhibitory activity against 11β-HSD1.[1][3] These findings provide a strong rationale for investigating 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid as a potential inhibitor.

Mechanism of Action: Modulating Glucocorticoid Activity

The therapeutic rationale for inhibiting 11β-HSD1 is to reduce the intracellular concentration of active glucocorticoids in key metabolic tissues such as the liver and adipose tissue. By blocking the conversion of cortisone to cortisol, inhibitors can mitigate the downstream effects of excessive glucocorticoid signaling, which include insulin resistance, visceral fat accumulation, and dyslipidemia. The cyclopentylamino group in the target molecule is hypothesized to play a crucial role in binding to the active site of the enzyme, a concept supported by structure-activity relationship (SAR) studies on related 2-aminothiazole derivatives.[4][5]

Quantitative Insights from Analogous Compounds

A study on a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed significant inhibitory potency against 11β-HSD1.[1] Notably, a derivative featuring a spiro system of the thiazole and a cyclohexane ring (compound 3h ) exhibited an exceptionally low IC50 value of 0.07 µM .[1][3] Another derivative with a p-bromophenyl substituent at the 5-position (compound 3g ) also showed high potency with an IC50 of 0.18 µM .[1] These values, summarized in Table 1, underscore the potential of the 2-(cyclopentylamino)thiazole scaffold for potent 11β-HSD1 inhibition.

Table 1: 11β-HSD1 Inhibitory Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

Compound IDR Group at Position 5IC50 (µM) for 11β-HSD1 InhibitionReference
3h Spiro-cyclohexane0.07[1][3]
3g p-bromophenyl0.18[1]
3d Isopropyl0.46[1]
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

To validate the inhibitory potential of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid against 11β-HSD1, a robust in vitro enzymatic assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation proximity assay (SPA) beads

  • Test compound (2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid)

  • Positive control (e.g., Carbenoxolone)

  • Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

  • 96-well microplates

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant human 11β-HSD1 enzyme to each well to initiate the reaction.

  • Substrate Addition: Add radiolabeled cortisone to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic conversion of cortisone to cortisol.

  • Reaction Termination: Stop the reaction by adding a potent, non-specific inhibitor like carbenoxolone.

  • Detection: Add SPA beads that are coated with an antibody specific for cortisol. The radiolabeled cortisol produced will bind to the beads, bringing the scintillant and the radioisotope in close proximity, which generates a detectable light signal.

  • Measurement: Measure the signal using a scintillation counter.

  • Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow 11β-HSD1 Inhibition Assay Workflow Compound_Prep Compound Preparation & Serial Dilution Reaction_Setup Reaction Setup (Buffer, NADPH, Compound) Compound_Prep->Reaction_Setup Enzyme_Add Add 11β-HSD1 Enzyme Reaction_Setup->Enzyme_Add Substrate_Add Add Radiolabeled Cortisone Enzyme_Add->Substrate_Add Incubation Incubate at 37°C Substrate_Add->Incubation Termination Terminate Reaction Incubation->Termination Detection Add SPA Beads & Detect Signal Termination->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

Anticancer Activity: Induction of Apoptosis

The thiazole moiety is a well-established pharmacophore in the design of anticancer agents.[2] Several clinically used anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole ring.[2] Studies on 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its analogs suggest a potential role in inducing programmed cell death, or apoptosis, in cancer cells.

Mechanistic Insights: Caspase Activation and Beyond

One of the primary mechanisms by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (e.g., caspase-8 and -9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, ultimately leading to cell death.

Furthermore, some thiazole antibiotics have been shown to induce apoptosis by targeting the Forkhead box M1 (FoxM1) transcription factor.[6] FoxM1 is an oncogenic protein that is overexpressed in a wide range of human cancers and plays a critical role in cell proliferation and survival. Inhibition of FoxM1 activity or expression can lead to cell cycle arrest and apoptosis.[6]

Evidence of Pro-Apoptotic Activity

While direct evidence for 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid is limited, studies on closely related thiazole derivatives provide strong support for its pro-apoptotic potential. For instance, a series of 1,3-thiazole incorporated phthalimide derivatives demonstrated potent cytotoxic and pro-apoptotic activity in various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[7] The pro-apoptotic activity was confirmed by DNA fragmentation and increased caspase-3 activity.[7]

Experimental Protocol: Caspase-3 Activation Assay via Western Blot

To investigate the pro-apoptotic effects of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a Western blot analysis to detect the cleavage of caspase-3 is a standard and reliable method.

Objective: To determine if the test compound induces apoptosis in a cancer cell line by detecting the cleaved (active) form of caspase-3.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Test compound (2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid)

  • Positive control (e.g., Staurosporine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and controls for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis induction. Quantify the band intensity and normalize it to the loading control to compare the effects of different treatments.

G cluster_pathway Apoptosis Induction Pathway Thiazole_Compound 2-(Cyclopentylamino)-1,3- thiazole-4-carboxylic acid FoxM1_Inhibition FoxM1 Inhibition Thiazole_Compound->FoxM1_Inhibition Caspase_Cascade Caspase Cascade Activation Thiazole_Compound->Caspase_Cascade Apoptosis Apoptosis FoxM1_Inhibition->Apoptosis Caspase_Cascade->Apoptosis

Caption: Potential apoptotic pathways induced by the thiazole compound.

Endothelin Receptor Antagonism: A Cardiovascular Prospect

Endothelins are potent vasoconstrictor peptides that play a crucial role in the regulation of blood pressure and vascular tone.[8] They exert their effects through two receptor subtypes, ETA and ETB. Antagonists of these receptors are used in the treatment of pulmonary arterial hypertension.[9] The structural features of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid suggest that it could potentially interact with endothelin receptors.

While direct evidence for the endothelin receptor antagonist activity of this specific compound is not yet available, the exploration of this therapeutic target is warranted based on the broad pharmacological profile of thiazole derivatives.

Experimental Protocol: Endothelin Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the ETA and ETB endothelin receptors.

Materials:

  • Cell membranes expressing human ETA or ETB receptors

  • Radiolabeled endothelin-1 ([¹²⁵I]-ET-1)

  • Test compound (2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid)

  • Non-labeled ET-1 (for non-specific binding determination)

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Setup: In a reaction tube, combine the cell membranes, radiolabeled ET-1, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the mixture at room temperature to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Activity: Targeting Bacterial Folate Synthesis

Thiazole derivatives have a long history as antimicrobial agents.[10] Their mechanism of action can vary, but one well-established target is the bacterial folate synthesis pathway.[11] Bacteria must synthesize their own folate, an essential cofactor for DNA and RNA synthesis, while humans obtain it from their diet. This metabolic difference makes the folate pathway an attractive target for selective antibacterial drugs.

Proposed Mechanism of Action

It is plausible that 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid could interfere with bacterial folate synthesis. The 2-aminothiazole core is structurally similar to p-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By acting as a competitive inhibitor of DHPS, the compound could block the production of dihydrofolic acid, a crucial precursor for folate.

Experimental Protocol: Antimicrobial Susceptibility Testing

Standard broth microdilution methods can be used to determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Objective: To determine the MIC of the test compound against clinically relevant bacterial strains such as Staphylococcus aureus and Escherichia coli.

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Test compound

  • Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

  • 96-well microplates

  • Incubator

  • Microplate reader

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in CAMHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum and add it to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Directions

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a promising molecule with the potential to engage multiple therapeutic targets. The strongest evidence, derived from closely related analogs, points towards potent inhibition of 11β-HSD1, suggesting its utility in metabolic diseases. Furthermore, its pro-apoptotic and potential antimicrobial activities warrant thorough investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to validate these hypotheses and further elucidate the mechanisms of action. Future research should focus on obtaining direct quantitative data for this specific compound, conducting in vivo efficacy studies in relevant disease models, and exploring structure-activity relationships to optimize its therapeutic potential. The versatility of the thiazole scaffold, combined with the encouraging preliminary data, positions 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid as a valuable lead compound in the ongoing search for novel and effective therapeutics.

References

[1] Baumgart, S., Kupczyk, D., Archała, A., Koszła, O., Sołek, P., Płaziński, W., Płazińska, A., & Studzińska, R. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. [Link]

[2] Sharma, V., Kumar, P., & Pathak, D. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

[4] Kluth, L. A., Gieseler, F., Gieseler, K., & Wölwer, C. B. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875. [Link]

[5] ResearchGate. (n.d.). The summary of structure activity relationship studies. Retrieved from [Link]

[12] Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(4), 767–786. [Link]

[13] Baumgart, S., Studzińska, R., & Płazińska, A. (2020). Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. Molecules, 25(18), 4235. [Link]

[14] Baumgart, S., Studzińska, R., Archała, A., Koszła, O., Sołek, P., Płaziński, W., Płazińska, A., & Banach, A. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences, 26(18), 8972. [Link]

[3] PubMed. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

[15] PubMed Central. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Retrieved from [Link]

[8] Boss, C., Coassolo, P., & Cumin, F. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(4), 385–403. [Link]

[9] Galie, N., Manes, A., & Branzi, A. (2004). Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension. Cardiology Clinics, 22(3), 435–443. [Link]

[16] Wu, C., Chan, M. F., Stavros, F., Webb, M. L., & Dixon, R. A. F. (2000). Endothelin Antagonists: Substituted Mesitylcarboxamides With High Potency and Selectivity for ET(A) Receptors. Journal of Medicinal Chemistry, 43(8), 1599–1612. [Link]

[6] Bhat, U. G., Halasi, M., & Gartel, A. L. (2009). Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells. PLoS ONE, 4(5), e5592. [Link]

[17] ResearchGate. (n.d.). IC50 values of compounds (1-32) and cisplatin, obtained in the antiproliferative assay... Retrieved from [Link]

[10] Melander, R. J., Zurawski, D. V., & Melander, C. (2018). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Future Medicinal Chemistry, 10(4), 417–427. [Link]

[7] Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 15(1), 58–70. [Link]

Sources

The Chemistry and Biology of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of a specific subclass: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its analogs. We will delve into the synthetic rationale, key biological targets, and the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics, offering both a conceptual framework and practical, field-proven experimental protocols.

Introduction: The Thiazole Nucleus as a Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[1][2] The 2-amino-1,3-thiazole-4-carboxylic acid core, in particular, offers a rich scaffold for chemical modification, with the 2-amino group, the carboxylic acid, and the C5 position of the thiazole ring providing vectors for diversification to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[3] This guide will focus on derivatives bearing a cyclopentylamino group at the 2-position, a feature that often imparts a favorable balance of lipophilicity and conformational constraint.

Synthetic Strategies: Building the 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Core

The construction of the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold is most efficiently achieved through a modified Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[4][5] The general strategy involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule reveals two key starting materials: cyclopentylthiourea and an ethyl bromopyruvate derivative. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Retrosynthesis Target 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid Intermediate_Ester Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate Target->Intermediate_Ester Ester Hydrolysis Starting_Materials Cyclopentylthiourea + Ethyl bromopyruvate Intermediate_Ester->Starting_Materials Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Step-by-Step Synthesis Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of Cyclopentylthiourea

  • To a solution of cyclopentylamine in a suitable solvent (e.g., ethanol), add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield cyclopentylthiourea.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

  • Dissolve cyclopentylthiourea and an equimolar amount of ethyl bromopyruvate in a polar solvent such as ethanol.

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.

Step 3: Hydrolysis to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

  • Suspend the ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Key Biological Targets and Mechanisms of Action

Derivatives of the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold have been investigated for their inhibitory activity against several key protein targets implicated in a range of diseases, including inflammatory disorders and cancer.

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, primarily through its role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] Dysregulation of this pathway is a hallmark of many inflammatory diseases. The 2-amino-1,3-thiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of p38 MAP kinase and thereby inhibiting its activity.

Tumor Necrosis Factor-alpha (TNF-α) Production

TNF-α is a pleiotropic cytokine with a central role in inflammation, immunity, and apoptosis.[2] Inhibition of TNF-α production is a validated therapeutic strategy for a variety of autoimmune diseases. Compounds based on the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold can suppress TNF-α production in immune cells, likely through the inhibition of upstream signaling pathways such as the p38 MAP kinase pathway.

Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[7] Certain 2-amino-1,3-thiazole derivatives have been identified as potent and selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[8] This activity suggests potential applications in neurological and cardiovascular diseases.

Biological_Targets Core_Compound 2-(Cyclopentylamino)-1,3-thiazole- 4-carboxylic Acid Derivatives p38 p38 MAP Kinase Core_Compound->p38 Inhibition TNFa TNF-α Production Core_Compound->TNFa Inhibition Adenosine_R Adenosine Receptors Core_Compound->Adenosine_R Antagonism Inflammation Inflammatory Diseases p38->Inflammation TNFa->Inflammation Cancer Cancer TNFa->Cancer Neuro_Cardio Neurological & Cardiovascular Diseases Adenosine_R->Neuro_Cardio

Caption: Key biological targets of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid derivatives.

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the in vitro evaluation of novel 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid derivatives.

p38α MAP Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated substrate peptide (e.g., Myelin Basic Protein)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA)

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or equivalent

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the p38α enzyme and the biotinylated substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

TNF-α Production Inhibition Assay (Cell-based)

This assay assesses the ability of a compound to inhibit the production of TNF-α in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human or murine TNF-α ELISA kit

  • Test compounds dissolved in DMSO

Procedure:

  • Seed RAW 264.7 cells or PBMCs in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Determine the IC50 value for the inhibition of TNF-α production.

Adenosine A1 Receptor Binding Assay

This assay measures the affinity of a compound for the adenosine A1 receptor.

Materials:

  • Membranes from cells expressing the human adenosine A1 receptor (e.g., CHO-hA1)

  • Radioligand (e.g., [3H]DPCPX)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

  • Test compounds dissolved in DMSO

Procedure:

  • In a 96-well filter plate, combine the cell membranes, the radioligand, and serial dilutions of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Wash the plate to remove unbound radioligand.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the percent displacement of the radioligand and determine the Ki value for the test compound.

Structure-Activity Relationships (SAR)

The following table summarizes key SAR trends for 2-amino-1,3-thiazole-4-carboxylic acid derivatives based on available literature.

Position of ModificationMoietyImpact on ActivityRationale
2-Amino Group Small alkyl (e.g., methyl, ethyl)Generally lower potencyInsufficient hydrophobic interaction with the binding pocket.
Cycloalkyl (e.g., cyclopentyl, cyclohexyl)Increased potencyFavorable balance of lipophilicity and conformational restriction, enhancing binding affinity.
Bulky alkyl (e.g., t-butyl, adamantyl)Potency varies by target; can enhance selectivityCan provide optimal filling of hydrophobic pockets in some targets, but may cause steric clashes in others.
4-Carboxylic Acid EsterOften used as a prodrug; activity depends on in vivo hydrolysisImproves cell permeability.
AmideCan introduce additional hydrogen bonding interactionsAllows for probing of additional binding interactions and modulation of physicochemical properties.
C5 Position HydrogenBaseline activity
Small alkyl or aryl groupsCan significantly increase potencyProvides an additional vector for interaction with the protein target.

Conclusion and Future Directions

The 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Its synthetic tractability and the potential for multi-target activity make it an attractive area for further investigation. Future work should focus on the synthesis of diverse analog libraries to further probe the SAR for each of the identified biological targets. Co-crystallization studies of lead compounds with their respective protein targets will be invaluable for understanding the molecular basis of their activity and for guiding future drug design efforts. Furthermore, a thorough evaluation of the pharmacokinetic and pharmacodynamic properties of promising analogs will be essential for their translation into clinical candidates.

References

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
  • Structure-activity relationships of p38 mitogen-activ
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Semantic Scholar.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch Thiazole Synthesis 2010. Scribd.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Pharmacological characterisation of novel adenosine A3 receptor antagonists.
  • Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A(1) receptor. PubMed.
  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. PubMed.
  • Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Brieflands.
  • Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)
  • Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives.
  • Hantzsch thiazole synthesis - labor
  • 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. PubChem.
  • Recent developments in adenosine receptor ligands and their potential as novel drugs. ScienceDirect.
  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed.
  • A kind of method for preparing thiazole-4-carboxylic acid.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules.
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules.
  • Antagonists of the human adenosine A(2A) receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives.
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI.
  • SAR study of the thiopyrano[2,3-d][3][9]thiazoles. ResearchGate.

Sources

The Structure-Activity Relationship of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific, promising derivative: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. By dissecting the molecule into its constituent parts—the 1,3-thiazole core, the C2-cyclopentylamino substituent, and the C4-carboxylic acid—we will explore the nuanced effects of structural modifications on biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into rational drug design and optimization strategies for this versatile chemical series.

Introduction: The Privileged 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms that is prevalent in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Thiazole-containing molecules have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The 2-aminothiazole moiety, in particular, is a common starting point for the synthesis of compound libraries due to its versatile reactivity and the significant impact of substitutions at the amino group and other positions on the thiazole ring.[6][7] The subject of this guide, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, represents a synthetically accessible and highly modifiable template for the development of novel therapeutics.

Core Structure Analysis: Deconstructing the Pharmacophore

To understand the SAR of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, we will analyze the molecule in three key sections:

  • The 1,3-Thiazole Core: The foundational heterocyclic ring.

  • The C2-Cyclopentylamino Group: The substituent at the 2-position.

  • The C4-Carboxylic Acid Group: The substituent at the 4-position.

The following diagram illustrates this molecular breakdown:

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic_acid Core Molecule Thiazole_Core 1,3-Thiazole Core 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic_acid->Thiazole_Core Foundation C2_Substituent C2-Cyclopentylamino Group 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic_acid->C2_Substituent Modulator of Lipophilicity & Potency C4_Substituent C4-Carboxylic Acid Group 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic_acid->C4_Substituent Key Interaction & Solubility Moiety

Caption: Molecular dissection of the target compound.

SAR of the 1,3-Thiazole Core

The thiazole ring itself is not merely a passive scaffold; its electronic and structural features are critical for biological activity. The aromatic nature of the ring and the presence of heteroatoms allow for a range of interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[3]

Modifications to the thiazole ring, such as the introduction of substituents at the C5 position, can significantly impact activity. For instance, in some series of 2-aminothiazole derivatives, the addition of a small alkyl or aryl group at C5 has been shown to enhance potency by occupying a nearby hydrophobic pocket in the target protein.

SAR of the C2-Cyclopentylamino Group

The substituent at the C2 position of the thiazole ring is a critical determinant of a compound's pharmacological profile. In the case of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, the cyclopentylamino group confers a moderate degree of lipophilicity.

Impact of the Cycloalkyl Ring Size

The size and nature of the cycloalkyl group can have a profound effect on binding affinity and selectivity. A systematic exploration of ring size is a logical first step in optimizing this part of the molecule.

Ring SizePredicted Effect on Lipophilicity (cLogP)Potential Impact on Activity
CyclopropylLowerMay be too small to effectively occupy the target's hydrophobic pocket.
CyclobutylModerateA balance between cyclopropyl and cyclopentyl; could offer improved binding.
Cyclopentyl Baseline The starting point for optimization.
CyclohexylHigherIncreased lipophilicity may enhance binding but could negatively impact solubility and ADME properties.[8]
Substituted RingsVariableIntroduction of polar groups (e.g., hydroxyl) can improve solubility and provide additional hydrogen bonding opportunities.
Bioisosteric Replacements for the Amine Linker

The secondary amine linker is a key hydrogen bond donor and can influence the overall conformation of the C2 substituent. Exploring bioisosteric replacements for this linker can lead to improved metabolic stability and altered binding modes.

  • Amide: Replacing the amine with an amide linker introduces a hydrogen bond acceptor (the carbonyl oxygen) and can restrict conformational flexibility.[9]

  • Ether or Thioether: These linkers remove the hydrogen bonding capability of the NH group and increase lipophilicity.

  • Reversed Amide: This modification can alter the vector of hydrogen bond donation and acceptance.

The following workflow outlines a systematic approach to exploring the SAR of the C2 position:

cluster_c2 C2-Substituent Modification start Start: 2-(Cyclopentylamino) Derivative vary_ring Vary Cycloalkyl Ring Size (C3, C4, C6) start->vary_ring add_substituents Introduce Substituents on Cyclopentyl Ring (e.g., -OH, -F, -CH3) start->add_substituents bioisosteres Bioisosteric Replacement of Amine Linker (Amide, Ether, etc.) start->bioisosteres assay Biological Assay (e.g., Enzyme Inhibition, Cell Viability) vary_ring->assay add_substituents->assay bioisosteres->assay analyze Analyze SAR Data assay->analyze lead_optimization Lead Optimization analyze->lead_optimization

Caption: Workflow for C2-substituent SAR exploration.

SAR of the C4-Carboxylic Acid Group

The carboxylic acid at the C4 position is a key functional group, likely responsible for critical interactions with the biological target and for imparting aqueous solubility.

Importance of the Carboxylate

In many enzyme inhibitors and receptor antagonists, a carboxylate group forms a salt bridge with a positively charged amino acid residue (e.g., arginine or lysine) in the active site. This strong, directional interaction can be a major driver of binding affinity.

Bioisosteric Replacements for the Carboxylic Acid

While crucial for activity, a carboxylic acid can also lead to poor cell permeability and rapid metabolic clearance. Therefore, exploring bioisosteric replacements is a common strategy in drug optimization.

BioisostereRationalePotential Advantages
TetrazoleAcidic proton, similar pKa to carboxylic acid.Improved metabolic stability and cell permeability.
Hydroxamic AcidCan chelate metal ions in metalloenzymes.May offer a different binding mode and improved potency.
AcylsulfonamideAcidic proton, can act as a hydrogen bond donor/acceptor.Can modulate pKa and lipophilicity.
EsterProdrug strategy.Esters can be hydrolyzed in vivo to release the active carboxylic acid, improving oral bioavailability.

Experimental Protocols for SAR Determination

A robust and reproducible experimental workflow is essential for generating high-quality SAR data.

General Synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Analogs

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole core.[2]

Step-by-Step Protocol:

  • React ethyl bromopyruvate with N-cyclopentylthiourea in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction and collect the precipitated ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate.

  • Hydrolyze the ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

  • Purify the final compound by recrystallization or column chromatography.

In Vitro Biological Assays

The choice of biological assay will depend on the therapeutic target of interest. For example, if the target is a kinase, an in vitro kinase inhibition assay would be appropriate.

Example Protocol: Kinase Inhibition Assay

  • Prepare a solution of the target kinase in assay buffer.

  • Serially dilute the test compounds in DMSO.

  • Add the test compounds and a fluorescently labeled substrate to the kinase solution.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time.

  • Measure the fluorescence signal, which is proportional to kinase activity.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. A systematic investigation of the SAR, focusing on modifications to the C2-cyclopentylamino and C4-carboxylic acid groups, is likely to yield compounds with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing and testing a diverse library of analogs based on the principles outlined in this guide, with the ultimate goal of identifying a clinical candidate for further development.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

An In-depth Technical Guide to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, and explore its potential biological activities based on current scientific literature and data from structurally related analogs. This document is intended for an audience of researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Identity and Nomenclature

Correctly identifying a compound is critical for unambiguous scientific communication. 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is systematically named according to IUPAC nomenclature. For database searches and procurement, the Chemical Abstracts Service (CAS) number is the most reliable identifier.

IdentifierValueSource
IUPAC Name 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid-
CAS Number 1211515-49-9
Molecular Formula C₉H₁₂N₂O₂S
Molecular Weight 212.27 g/mol

While direct synonyms are not widely documented, the compound belongs to the broader class of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are explored for a variety of therapeutic applications.

Synthesis of the Thiazole Core

The synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid can be logically approached through the well-established Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[1][2] This method involves the condensation of an α-halocarbonyl compound with a thioamide. A plausible synthetic route is a two-step process: first, the synthesis of the ethyl ester precursor, followed by its hydrolysis to the carboxylic acid.

Proposed Synthesis of Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

The initial step would involve the reaction of N-cyclopentylthiourea with an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate. This reaction directly constructs the thiazole ring.

Experimental Protocol:

  • Reaction Setup: To a solution of N-cyclopentylthiourea (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq).

  • Reaction Conditions: The mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate.

This protocol is adapted from general methods for the synthesis of similar 2-aminothiazole-4-carboxylate esters.[3][4]

Hydrolysis to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated until the ester is completely consumed, as monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis A N-Cyclopentylthiourea R1 Reaction Vessel A->R1 B Ethyl Bromopyruvate B->R1 C Ethanol (Solvent) C->R1 P1 Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate R1->P1 Reflux P1_input Ethyl Ester Intermediate P1->P1_input R2 Reaction Vessel P1_input->R2 D NaOH (aq) / Ethanol D->R2 Acid Acidification (HCl) R2->Acid Stirring P2 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Acid->P2

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is limited in publicly available literature, the therapeutic potential of the broader class of 2-aminothiazole derivatives is well-documented. The following sections discuss potential activities based on studies of structurally similar compounds.

Anticancer Activity

Thiazole-containing compounds are present in several FDA-approved anticancer drugs, such as the kinase inhibitor Dasatinib.[5] The thiazole ring serves as a versatile scaffold for interacting with various biological targets implicated in cancer progression.

Putative Mechanisms of Action:

  • Kinase Inhibition: Many thiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[6][7] It is plausible that 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid could exhibit inhibitory activity against kinases such as Aurora kinases or spleen tyrosine kinase (Syk).[8]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9][10] Studies on juglone-bearing thiopyrano[2,3-d]thiazoles have demonstrated the activation of caspases 3/7, 8, 9, and 10 in colorectal cancer cells.[11]

A study on structurally related 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrated their ability to reduce the viability of various cancer cell lines, including colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30).[12]

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition

Structurally similar 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been identified as potent inhibitors of 11β-HSD1.[12] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic disorders like type 2 diabetes and obesity. One particularly potent analog, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, exhibited an IC₅₀ of 0.07 µM.[12][13]

CompoundTargetIC₅₀ (µM)Source
2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one11β-HSD10.07[12][13]
5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one11β-HSD1Not specified, but active[12]
2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one11β-HSD11.1[12]
Antimicrobial Activity

The thiazole nucleus is a common feature in various antimicrobial agents.[5][14] Derivatives of 2-aminothiazole have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] For instance, certain thiazole compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).[2]

Proposed Experimental Workflow for Antimicrobial Susceptibility Testing:

A standard method to determine the antimicrobial efficacy of a novel compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, is serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Testing Workflow Diagram

Antimicrobial_Workflow A Prepare standardized bacterial/fungal inoculum C Inoculate each well with the microbial suspension A->C B Prepare serial dilutions of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid in a 96-well plate B->C D Incubate the plate under optimal growth conditions C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it warrants further investigation for its potential anticancer, anti-inflammatory (via 11β-HSD1 inhibition), and antimicrobial properties. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive biological evaluation to determine its specific mechanism of action and therapeutic potential.

References

  • Jedrych, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. Available at: [Link]

  • Arkat USA, Inc. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. ARKIVOC, 2018(5), 1-11. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available at: [Link]

  • Gala, J. L., et al. (2019). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Scientific Reports, 9, 13348. Available at: [Link]

  • Jedrych, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed. Available at: [Link]

  • Bhat, U. G., Halasi, M., & Gartel, A. L. (2009). Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells. PLOS ONE, 4(5), e5592. Available at: [Link]

  • ResearchGate. (n.d.). The minimum inhibitory concentration values (MIC, μg/mL) of the newly synthesized. Available at: [Link]

  • Google Patents. (n.d.). JP2010508273A - 2-Aminothiazole-4-carboxylic acid amide as a protein kinase inhibitor.
  • Kumar, A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9415-9426. Available at: [Link]

  • Tavallaei, O., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 23(1), 114-121. Available at: [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC in µg/mL) of thiazole compounds... Available at: [Link]

  • Feng, J., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • K-State Research Exchange. (2015). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. PLOS ONE, 10(6), e0130385. Available at: [Link]

  • Lesyk, R., et al. (2022). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules, 27(19), 6547. Available at: [Link]

  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(11), 3568. Available at: [Link]

  • PubMed. (2010). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Available at: [Link]

Sources

An In-Depth Technical Guide to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid: From Synthesis to Biological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold that confers a diverse range of biological activities.[1] Its presence in numerous FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[1] Within this broad class, 2-aminothiazole derivatives have garnered significant attention for their potent and varied therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2] This guide focuses on a specific, yet under-documented member of this family: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid . While a detailed historical record of its discovery is not prominent in the public domain, its structural similarity to other well-characterized thiazoles suggests a high potential for biological activity. This document serves as a comprehensive technical guide for researchers and drug development professionals, providing a roadmap for its synthesis, characterization, and potential therapeutic applications, grounded in the established science of its chemical class.

The Genesis of a Candidate Molecule: Synthesis and Chemical Profile

The logical and most common route to synthesizing 2-aminothiazole-4-carboxylic acids is the Hantzsch thiazole synthesis, a classic and reliable method first described in 1887.[3] This reaction involves the condensation of a thioamide with an α-haloketone or a related α-halo-carbonyl compound.[3][4] For the synthesis of our target molecule, cyclopentylthiourea would be reacted with an ester of bromopyruvic acid, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Chemical Profile
PropertyValue
IUPAC Name 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid
CAS Number 1211515-49-9
Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, outlined below. The choice of reaction conditions, such as solvent and temperature, can be optimized to improve yield and purity.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis Cyclopentylthiourea Cyclopentylthiourea ThiazoleEster Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate Cyclopentylthiourea->ThiazoleEster Condensation Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->ThiazoleEster FinalProduct 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid ThiazoleEster->FinalProduct Base Hydrolysis (e.g., NaOH)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

  • Reactant Preparation: In a round-bottom flask, dissolve cyclopentylthiourea (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-halo-ester: To the stirred solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification: The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield the pure thiazole ester.

Step 2: Hydrolysis to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

  • Hydrolysis Reaction: Suspend the synthesized ester in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heating: Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 3-4.

  • Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Biological Evaluation: A Trio of Therapeutic Possibilities

Based on the known activities of the 2-aminothiazole scaffold, three primary areas of investigation are proposed for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid: anticancer, antimicrobial, and endothelin receptor antagonism.

Anticancer Potential: Insights from a Close Analog

Experimental Protocol: MTS Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Caco-2 for colon carcinoma) in appropriate media and conditions.[5][6]

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of living cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Cytotoxicity Data of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

CompoundModificationTarget Cell LineIC50 (µM)
3h 1-thia-3-azaspiro[4.5]dec-2-en-4-one11β-HSD1 (enzyme)0.07[5][6][7][8]
Analog 1 Isopropylamino derivative11β-HSD1 (enzyme)9.35[5]
Analog 2 Allylamino derivative11β-HSD1 (enzyme)2.5[5]
Analog 3 tert-Butylamino derivative11β-HSD1 (enzyme)1.60[5]
Analog 4 Adamantylamino derivative11β-HSD1 (enzyme)0.31[5]

This data for closely related compounds suggests that the cyclopentylamino moiety is a favorable substituent for potent biological activity.

Antimicrobial Activity: A Standardized Approach

The 2-aminothiazole scaffold is a known antibacterial pharmacophore. The evaluation of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid's antimicrobial properties can be robustly performed using the standardized broth microdilution method.[5][7][9] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Microtiter Plates: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[10]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Antimicrobial_Workflow cluster_0 Assay Preparation cluster_1 Incubation and Reading SerialDilution Serial Dilution of Compound in 96-well Plate Inoculation Inoculate Wells with Bacteria SerialDilution->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Reading Read Plates for Visual Growth Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC

Caption: Workflow for MIC determination via broth microdilution.

Endothelin Receptor Antagonism: A Potential Cardiovascular Application

The endothelin system plays a crucial role in vasoconstriction, and its dysregulation is implicated in hypertension. The potential of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid to inhibit endothelin receptor binding can be assessed using a radioligand binding assay.[11][12][13] This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to endothelin receptors in a tissue or cell preparation.[13]

Experimental Protocol: Radioligand Binding Assay for Endothelin Receptors

  • Membrane Preparation: Prepare cell membranes from a cell line expressing endothelin receptors (e.g., ETA or ETB) or from relevant tissue homogenates.[14]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the test compound.[14]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.[14]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the Ki (inhibitory constant).

Concluding Remarks and Future Directions

While the formal discovery and developmental history of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid remain to be fully elucidated in scientific literature, its chemical structure firmly places it within a class of compounds with proven and diverse biological activities. The synthetic accessibility via the robust Hantzsch reaction, coupled with strong precedent for anticancer and antimicrobial efficacy in closely related analogs, positions this molecule as a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for elucidating its therapeutic potential. Future research should focus on the systematic evaluation of its activity in the proposed assays, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. Such efforts will be crucial in determining if this promising scaffold can be translated into a novel therapeutic agent.

References

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). PubMed. [Link]

  • Radioligand binding assays and quantitative autoradiography of endothelin receptors. (2002). Methods in Molecular Biology. [Link]

  • (PDF) Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). ResearchGate. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Radioligand binding assays and quantitative autoradiography of endothelin receptors. (2002). Springer Protocols. [Link]

  • Radioligand binding assays and their analysis. (n.d.). PubMed. [Link]

  • Broth microdilution. (n.d.). Grokipedia. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (2025). ResearchGate. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2025). ResearchGate. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central. [Link]

  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (1990). PubMed. [Link]

  • A concise and efficient route to the total synthesis of bacillamide A and its analogues. (2018). arkat usa. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

Sources

Methodological & Application

Synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of therapeutic applications, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The title compound, 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The cyclopentylamino group at the 2-position and the carboxylic acid at the 4-position offer versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, grounded in the principles of the classical Hantzsch thiazole synthesis. The causality behind each experimental choice is elucidated to provide researchers with a deep understanding of the synthetic strategy.

Overall Synthetic Strategy

The synthesis of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid is approached through a robust and well-established three-step sequence. This strategy is designed for efficiency and scalability, employing readily available starting materials.

Synthesis_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Hantzsch Thiazole Synthesis cluster_2 PART 3: Hydrolysis A Cyclopentylamine C N-Cyclopentylthiourea A->C A->C Step 1a B Phenyl Chlorothionoformate B->C B->C Step 1b F Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate C->F C->F Step 2 D Ammonia E Ethyl Bromopyruvate E->F G 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid F->G F->G Step 3

Figure 1: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of N-Cyclopentylthiourea

The initial step involves the preparation of the key intermediate, N-cyclopentylthiourea. A convenient and high-yielding two-step, one-pot procedure is presented here, which avoids the direct handling of volatile and pungent isothiocyanates.

Reaction Mechanism

The synthesis proceeds through the formation of a thiocarbamate intermediate from the reaction of an amine with phenyl chlorothionoformate. This intermediate is then aminolyzed with a second amine to yield the unsymmetrical thiourea. In this specific protocol, cyclopentylamine is used in both steps to generate the symmetrical N-cyclopentylthiourea.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentylamine85.151.0 eq
Phenyl Chlorothionoformate172.621.0 eq
Water18.02

Procedure:

  • To a solution of cyclopentylamine (1.0 eq) in water, add phenyl chlorothionoformate (1.0 eq) dropwise at room temperature with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the first step (formation of the thiocarbamate intermediate), add a second equivalent of cyclopentylamine to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the thiocarbamate intermediate is fully consumed.

  • Cool the reaction mixture to room temperature. The product, N-cyclopentylthiourea, will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford N-cyclopentylthiourea as a white solid.

Part 2: Hantzsch Thiazole Synthesis of Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate

This core step utilizes the well-established Hantzsch thiazole synthesis to construct the desired thiazole ring system.[1][2] The reaction involves the condensation of N-cyclopentylthiourea with ethyl bromopyruvate.

Reaction Mechanism

The mechanism of the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ethyl bromopyruvate, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization via the attack of one of the thiourea nitrogen atoms on the ketone carbonyl group. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.

Hantzsch_Mechanism Thiourea N-Cyclopentylthiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack Haloketone Ethyl Bromopyruvate Haloketone->Intermediate1 Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate Intermediate2->Product Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Cyclopentylthiourea144.251.0 eq
Ethyl Bromopyruvate195.011.0 eq
Ethanol46.07

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-cyclopentylthiourea (1.0 eq) in ethanol.

  • To this solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.[3] An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is then removed under reduced pressure to yield the crude product.

  • The crude ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ester as a solid or viscous oil.

Part 3: Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under basic conditions.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate240.321.0 eq
Sodium Hydroxide40.002-3 eq
Ethanol46.07
Water18.02
Hydrochloric Acid (conc.)36.46

Procedure:

  • Dissolve the ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (2-3 eq) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • The product, 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point: To assess the purity of the solid products.

Conclusion

The synthetic route detailed in this guide provides a reliable and reproducible method for the preparation of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid. By understanding the underlying principles of each step, from the formation of the thiourea precursor to the Hantzsch thiazole condensation and final hydrolysis, researchers can confidently apply and adapt this protocol for the synthesis of a diverse range of 2-aminothiazole derivatives for their drug discovery endeavors.

References

  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Available at: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Chen, B., Guo, S., Guo, X., Zhang, G., & Yu, Y. (2015). A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. Request PDF. Available at: [Link]

  • Gomtsyan, A., et al. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents. (WO2011029596A1).
  • Hantzsch, A. (1887). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Hantzsch Thiazole Synthesis. Scribd. Available at: [Link]

  • Kantevari, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

  • Li, J., et al. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Request PDF. Available at: [Link]

  • ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • PubChem. Ethyl bromopyruvate. PubChem. Available at: [Link]

  • Schöllkopf, U. (1977). Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. Request PDF. Available at: [Link]

  • Singh, O. M., et al. (2014). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. Request PDF. Available at: [Link]

  • Sîrbu, R., et al. (2015). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

  • Szlachta, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. Available at: [Link]

  • Wang, Y., et al. (2016). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. ResearchGate. Available at: [Link]

Sources

"2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" experimental procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Thiazole Scaffold

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS: 1211515-49-9) is a heterocyclic compound featuring a core 1,3-thiazole ring, a structure of significant interest in medicinal chemistry and materials science.[1] The molecule is characterized by a cyclopentylamino group at the 2-position and a carboxylic acid moiety at the 4-position. These functional groups provide versatile handles for chemical modification, making it a valuable building block for the synthesis of more complex derivatives.[1]

Thiazole-containing compounds are present in numerous FDA-approved drugs and demonstrate a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This specific scaffold and its derivatives have shown promise as potent inhibitors of various therapeutic targets, including p38 MAP kinase and TNF-α, and as modulators of endothelin receptors, suggesting broad research applications in oncology, inflammatory conditions, and cardiovascular disease.[1]

This document provides a detailed guide for researchers, covering a proposed synthetic route, characterization techniques, and protocols for evaluating the biological activity of this compound and its analogues.

Physicochemical Properties

A summary of the key properties for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is provided below.

PropertyValueSource
IUPAC Name 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acidPubChem[1]
CAS Number 1211515-49-9ChemScene[4]
Molecular Formula C₉H₁₂N₂O₂SBenchchem[1]
Molecular Weight 212.27 g/mol Benchchem[1]
Appearance Powder (typical for this class)Benchchem[1]
Purity >95% (for research applications)Benchchem[1]

Protocol I: Synthesis via Hantzsch Thiazole Condensation

The following protocol outlines a robust and widely applicable method for synthesizing the title compound, adapted from the principles of the Hantzsch thiazole synthesis. This procedure involves the condensation of N-cyclopentylthiourea with an α-haloketoester (ethyl bromopyruvate), followed by saponification of the resulting ester to yield the desired carboxylic acid.

Causality and Mechanistic Insight

The Hantzsch synthesis is a cornerstone of thiazole chemistry. The reaction proceeds via a nucleophilic attack of the sulfur atom from the thiourea onto the electrophilic carbon of the α-haloketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. The use of a base in the final step is critical for the saponification (hydrolysis) of the ethyl ester to the carboxylic acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Saponification Reactant1 N-Cyclopentylthiourea Condensation Reactant1->Condensation Reflux Reactant2 Ethyl Bromopyruvate Reactant2->Condensation Reflux Solvent Ethanol (Solvent) Solvent->Condensation Intermediate Ethyl 2-(cyclopentylamino)-1,3- thiazole-4-carboxylate Hydrolysis Intermediate->Hydrolysis Condensation->Intermediate Hantzsch Reaction Base NaOH (aq) Base->Hydrolysis Acid HCl (aq) Workup Acidification & Precipitation Acid->Workup Product 2-(Cyclopentylamino)-1,3- thiazole-4-carboxylic acid Hydrolysis->Workup Hydrolysis Workup->Product

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-cyclopentylthiourea (10 mmol, 1.44 g).

  • Dissolve the thiourea in absolute ethanol (50 mL).

  • To this solution, add ethyl bromopyruvate (10 mmol, 1.25 mL, 1.95 g) dropwise at room temperature. Causality: Dropwise addition is crucial to control the initial exothermic reaction.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step removes the HBr byproduct formed during the reaction.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ester intermediate. Purification can be achieved via column chromatography on silica gel if necessary.

Step 2: Hydrolysis to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

  • Dissolve the crude ethyl ester intermediate from Step 1 in a mixture of ethanol (30 mL) and water (10 mL).

  • Add sodium hydroxide (NaOH, 20 mmol, 0.8 g) to the solution.

  • Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester. Causality: Heating accelerates the saponification of the ester to the carboxylate salt.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

  • Acidify the solution dropwise with 2M hydrochloric acid (HCl) to a pH of approximately 3-4. Causality: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid product to precipitate out of the solution.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 15 mL) to remove any remaining salts.

  • Dry the product under vacuum to yield 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Potential Applications & Biological Activities

Derivatives based on this core structure have demonstrated a wide spectrum of biological activities, making this compound a valuable starting point for drug discovery programs.

Activity TypeDescriptionKey Molecular Targets / PathwaysReferences
Anticancer Induces apoptosis in cancer cells and reduces cell viability in various carcinoma lines (colon, breast, skin).Caspase activation pathways.[1][5][6]
Anti-inflammatory Potential inhibition of enzymes central to the inflammatory response.11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1).[5][6]
Antimicrobial Exhibits inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli.Disruption of bacterial folate synthesis.[1]
Cardiovascular Potential for managing conditions associated with vasoconstriction, such as hypertension.Inhibition of endothelin receptor binding.[1]

Protocol II: In Vitro Anticancer Cell Viability (MTS Assay)

This protocol describes a colorimetric method to assess the effect of the title compound on the viability of cancer cell lines, as has been performed for its derivatives.[5][6]

Principle of the MTS Assay

The MTS assay relies on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] by viable, metabolically active cells. Dehydrogenase enzymes found in these cells convert the MTS reagent into a soluble formazan product that is quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of living cells in the culture.

MTS Assay Workflow Diagram

MTS_Assay_Workflow Start Start: Cancer Cell Culture Step1 1. Seed Cells (96-well plate) Start->Step1 Step2 2. Incubate (24 hours, 37°C, 5% CO₂) Step1->Step2 Step3 3. Add Compound (Serial Dilutions) Step2->Step3 Step4 4. Incubate (48-72 hours) Step3->Step4 Step5 5. Add MTS Reagent Step4->Step5 Step6 6. Incubate (1-4 hours) Step5->Step6 Step7 7. Measure Absorbance (490 nm) Step6->Step7 End End: Data Analysis (Calculate IC₅₀) Step7->End

Caption: Standard workflow for assessing cell viability via MTS assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Caco-2 for colon cancer) in appropriate media.[5][6]

    • Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. Causality: This incubation period allows for the metabolic conversion of MTS to colored formazan by viable cells.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol III: In Vitro 11β-HSD1 Enzymatic Inhibition Assay

Derivatives of this compound are potent inhibitors of 11β-HSD1.[5][6] This protocol provides a framework for assessing its inhibitory potential against this enzyme.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Prepare solutions of the substrate (cortisone), the cofactor (NADPH), and the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a solution of recombinant human 11β-HSD1 enzyme.

  • Assay Execution:

    • In a 96-well plate, add 10 µL of the test compound at various concentrations.

    • Add 80 µL of a master mix containing the buffer, cortisone, and NADPH.

    • Initiate the reaction by adding 10 µL of the 11β-HSD1 enzyme solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a stop solution or by placing on ice).

    • Quantify the amount of cortisol produced. This can be done using various methods, such as a competitive ELISA (Enzyme-Linked Immunosorbent Assay) for cortisol or by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. For related derivatives, the following methods are standard:[5]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical environment of hydrogen and carbon atoms.

  • High-Resolution Mass Spectrometry (HR-MS): To confirm the elemental composition and exact mass of the molecule.

  • Melting Point Determination: To assess the purity of the final compound.

By following these detailed protocols, researchers can effectively synthesize, characterize, and evaluate the biological potential of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, paving the way for further development in various therapeutic areas.

References

  • Nowak, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. [Link]

  • Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one. - ResearchGate. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PubMed. [Link]

  • 2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid - PubChemLite. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. [Link]

  • 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P
  • The pharmacology of basic esters of thiazole carboxylic acids. - SciSpace. [Link]

  • A concise and efficient route to the total synthesis of bacillamide A and its analogues - arkat usa. [Link]

Sources

Application Note: Structural Elucidation of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid using High-Resolution NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] We present detailed protocols and theoretical considerations for the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The methodologies are designed to ensure data integrity and provide unambiguous characterization, meeting rigorous standards for chemical synthesis and regulatory submission. This note combines established analytical principles with practical, field-proven insights to guide researchers in obtaining high-quality, reproducible data.

Introduction: The Imperative for Rigorous Characterization

The 2-aminothiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities.[1] The introduction of a cyclopentylamino substituent at the 2-position creates a molecule with specific physicochemical properties that must be precisely verified. In drug development, absolute certainty in molecular structure is non-negotiable. Techniques like NMR and HR-MS are foundational for confirming identity, assessing purity, and ensuring batch-to-batch consistency.

This guide moves beyond a simple listing of procedures. It explains the causality behind each experimental choice—from solvent selection in NMR to ionization methods in HR-MS—grounding each step in fundamental principles to create a self-validating analytical workflow.

Overall Analytical Workflow

The structural confirmation of a novel chemical entity follows a logical progression. First, HR-MS provides a highly accurate molecular formula. Subsequently, 1D and 2D NMR techniques are employed to piece together the molecular framework, atom by atom, confirming connectivity and completing the structural puzzle.

G cluster_0 Phase 1: Formula Determination cluster_1 Phase 2: Structural Elucidation HRMS High-Resolution Mass Spectrometry (HR-MS) Formula Elemental Composition (Molecular Formula) HRMS->Formula Provides Exact Mass NMR NMR Spectroscopy Formula->NMR Guides NMR Interpretation OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR Structure Definitive Structure & Atom Connectivity OneD_NMR->Structure Identifies Chemical Environments TwoD_NMR->Structure Confirms Atom-Atom Bonds

Figure 1: Integrated workflow for structural verification.

High-Resolution Mass Spectrometry (HR-MS): The Molecular Blueprint

HR-MS is the gold standard for determining the elemental composition of a molecule with exceptional precision.[3][4] Unlike low-resolution mass spectrometry which provides a nominal mass, HR-MS measures mass to several decimal places, allowing for the calculation of a unique molecular formula.[5] For this analysis, an Electrospray Ionization Time-of-Flight (ESI-TOF) or an Orbitrap-based mass spectrometer is recommended for its high accuracy and sensitivity.[6][7][8]

Theoretical Mass Calculation

The first step is to calculate the theoretical exact mass of the target molecule (C₉H₁₂N₂O₂S).

FormulaTypeMonoisotopic Mass (Da)
C₉H₁₂N₂O₂SNeutral212.06195
C₉H₁₃N₂O₂S⁺[M+H]⁺213.06978
C₉H₁₁N₂O₂S⁻[M-H]⁻211.05412
C₉H₁₂N₂NaO₂S⁺[M+Na]⁺235.05170
Table 1: Calculated exact masses for "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" and its common adducts.
HR-MS Experimental Protocol

Instrumentation: Q-TOF or Orbitrap Mass Spectrometer with an ESI source.[9][10]

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[11]

    • Perform a serial dilution (e.g., 1:100) of the stock solution with the same solvent to a final concentration of 10 µg/mL.[12]

    • To facilitate ionization in positive mode, add 0.1% formic acid to the final solution. This promotes the formation of the [M+H]⁺ ion.[13][14] For negative mode, 0.1% ammonium hydroxide can be used.

    • Ensure the final solution is free of any particulate matter.[11]

  • Instrument Parameters (Example for ESI-TOF):

    • Ionization Mode: ESI Positive and Negative. A low-resolution scan will indicate which mode provides better signal for the compound.[11]

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sampling Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: High Resolution (typically >10,000 FWHM)[15]

  • Data Analysis:

    • The acquired spectrum should show a prominent peak corresponding to the calculated mass of the [M+H]⁺ or [M-H]⁻ ion.

    • The measured mass should be within 5 ppm of the theoretical mass to confidently assign the elemental composition.[13]

NMR Spectroscopy: Assembling the Molecular Structure

While HR-MS provides the formula, NMR spectroscopy reveals the actual arrangement of atoms.[16][17] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C spectra, we can map out the entire carbon-hydrogen framework.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized numbering system is essential.

Figure 2: Numbering scheme for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

NMR Sample Preparation Protocol

The quality of an NMR spectrum is directly dependent on proper sample preparation.[18]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves both the carboxylic acid and the amine functionalities and its residual peak does not obscure key signals.

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.[19][20]

    • For ¹³C NMR: A higher concentration of 20-50 mg is recommended due to the low natural abundance of the ¹³C isotope.[19][20]

  • Sample Purity: The sample must be free of solid particles and paramagnetic impurities, which can degrade spectral resolution.[19] Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal reference (δ = 0.00 ppm), but often the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is sufficient for calibration.[18]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) based on the structure and data from similar thiazole derivatives.[21][22][23][24]

¹H NMR Predictions (in DMSO-d₆, 400 MHz)

Atom #Predicted δ (ppm)MultiplicityIntegrationRationale
OH 12.0 - 13.0Broad Singlet1HExchangeable acidic proton.
NH 7.5 - 8.5Broad Singlet/Doublet1HExchangeable proton, may show coupling to H-1'.
H-5 7.0 - 7.5Singlet1HAromatic proton on the electron-rich thiazole ring.[25]
H-1' 3.8 - 4.2Multiplet1HMethine proton adjacent to the electron-withdrawing amino group.
H-2',6' 1.8 - 2.1Multiplet4HMethylene protons adjacent to the methine carbon.
H-3',5',4' 1.4 - 1.8Multiplet4HOverlapping signals from the remaining cyclopentyl methylene groups.
Table 2: Predicted ¹H NMR spectral data.

¹³C NMR Predictions (in DMSO-d₆, 100 MHz)

Atom #Predicted δ (ppm)Rationale
C-2 168 - 172Quaternary carbon of the aminothiazole, highly deshielded.
C-7 162 - 165Carbonyl carbon of the carboxylic acid.
C-4 145 - 150Quaternary carbon of the thiazole ring attached to the carboxyl group.
C-5 115 - 120Methine carbon on the thiazole ring.
C-1' 55 - 60Methine carbon of the cyclopentyl group attached to nitrogen.
C-2',6' 32 - 36Methylene carbons adjacent to the C-1' methine.
C-3',5',4' 23 - 27Remaining methylene carbons of the cyclopentyl ring.
Table 3: Predicted ¹³C NMR spectral data.
2D NMR for Unambiguous Assignment

For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR experiments are crucial for confirming assignments by revealing through-bond correlations.[26][27][28]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[29] It will be invaluable for tracing the connectivity within the cyclopentyl ring, showing cross-peaks between H-1' and H-2'/6', and between adjacent methylene protons.[26]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[29] It provides definitive proof for the assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C spectra.[26][28] For example, the proton signal at δ ~7.2 ppm will show a cross-peak to the carbon signal at δ ~117 ppm, confirming their assignment as H-5 and C-5, respectively.

Conclusion

The combination of High-Resolution Mass Spectrometry and a suite of NMR experiments provides a powerful, multi-faceted approach to the structural characterization of "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid." HR-MS establishes the elemental formula with high confidence, while ¹H, ¹³C, COSY, and HSQC NMR experiments work in concert to build a complete, unambiguous picture of the molecular architecture. The protocols and predictive data outlined in this application note serve as a robust guide for researchers, ensuring the generation of high-quality, defensible analytical data essential for progress in chemical and pharmaceutical development.

References

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Wikipedia. (n.d.). Orbitrap. Retrieved from [Link]

  • American Chemical Society. (n.d.). Electrospray Ionization Time-of-Flight Mass Spectrometer for Elemental Analysis. Retrieved from [Link]

  • Ekra Cargo. (n.d.). Orbitrap mass Spectrometry principle. Retrieved from [Link]

  • SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Fundamental Principles of High-Resolution Mass Spectrometry. Retrieved from [Link]

  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of sample preparation and GC-and LC-(HR)MS analysis workflows in exposomics research. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Time-of-flight Mass Spectrometry. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.4: Mass Analyzer Orbitrap. Retrieved from [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2019, September 11). An extractive electrospray ionization time-of-flight mass spectrometer (EESI-TOF) for online measurement of atmospheric aerosol particles. Retrieved from [Link]

  • University of Toledo. (n.d.). HRMS sample submission guidelines.docx. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • PubMed Central. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]

  • Reddit. (2015, June 5). Time of Flight mass spectrometry and Electrospray ionisation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. Retrieved from [Link]

  • ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • Durham University. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • YouTube. (2025, December 30). NMR Spectroscopy: ¹H & ¹³C NMR | Chapter 3 – Organic Chemistry (5th). Retrieved from [Link]

  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Properties of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] In oncology, thiazole derivatives have emerged as a promising class of therapeutic agents, with several compounds approved for clinical use, such as the tyrosine kinase inhibitor Dasatinib.[3][4] The versatility of the thiazole nucleus allows for the development of compounds that can interact with a wide array of biological targets, thereby interfering with key pathways that drive cancer progression.[3][5] These mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[5][6]

This document provides detailed application notes and protocols for the investigation of the anticancer properties of a specific thiazole derivative, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid . While direct extensive studies on this parent compound are emerging, research on its close structural analogs, particularly 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, has demonstrated significant anticancer activity against a panel of human cancer cell lines, including colon, pancreatic, breast, and skin cancers.[7][8] These findings provide a strong rationale for the comprehensive evaluation of the parent compound as a potential anticancer agent.

Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Based on the current understanding of thiazole derivatives and their biological targets, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is hypothesized to exert its anticancer effects through a combination of mechanisms, including the induction of apoptosis and cell cycle arrest. A key potential target for this class of compounds is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the conversion of inactive cortisone to active cortisol.[7][8] Inhibition of 11β-HSD1 can modulate the tumor microenvironment and has been linked to enhanced apoptosis in tumor cells.[9]

The proposed signaling cascade initiated by 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is depicted below. Inhibition of 11β-HSD1 is postulated to be an upstream event, leading to downstream effects on key regulators of apoptosis and the cell cycle. Thiazole derivatives have been shown to induce apoptosis via the mitochondrial (intrinsic) pathway, which is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[10][11] This ultimately leads to the activation of executioner caspases and programmed cell death.[3] Furthermore, many thiazole-containing compounds are known to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by modulating the activity of cyclin-dependent kinases (CDKs).[6][12]

G cluster_0 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid cluster_1 Molecular Targets & Cellular Processes cluster_2 Downstream Effects Compound 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid HSD11B1 11β-HSD1 Inhibition Compound->HSD11B1 CDKs CDK Inhibition Compound->CDKs Mitochondria Mitochondrial Pathway Compound->Mitochondria Apoptosis Apoptosis HSD11B1->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDKs->CellCycleArrest Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

Proposed signaling pathway of the compound.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the anticancer effects of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. It is imperative to include appropriate positive and negative controls in all assays to ensure data validity.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[10][13]

G Start Seed Cells in 96-well Plate Incubate Incubate (24h) Start->Incubate Treat Treat with Compound (Varying Concentrations) Incubate->Treat Incubate_Treat Incubate (48-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • 96-well plates

  • 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

G Start Seed and Treat Cells (as in Viability Assay) Harvest Harvest Cells (Trypsinization if adherent) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate_Stain Incubate (15 min) in the dark Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the compound for the desired time period.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[16]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.[11]

G Start Seed and Treat Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix with Cold 70% Ethanol Wash->Fix Incubate_Fix Incubate (≥30 min at 4°C) Fix->Incubate_Fix Wash_Fix Wash with PBS Incubate_Fix->Wash_Fix Treat_RNase Treat with RNase A Wash_Fix->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze Analyze by Flow Cytometry Stain_PI->Analyze

Workflow for cell cycle analysis by PI staining.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as previously described.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at 4°C for at least 30 minutes.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation: Representative Results

The following tables illustrate hypothetical data that could be obtained from the described assays.

Table 1: Cell Viability of Cancer Cell Lines Treated with 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Concentration (µM)MCF-7 (% Viability)HepG2 (% Viability)A549 (% Viability)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
192 ± 4.595 ± 5.198 ± 5.5
1065 ± 3.972 ± 4.280 ± 4.9
5038 ± 2.745 ± 3.555 ± 3.8
10015 ± 1.922 ± 2.430 ± 2.9

Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
Compound (50 µM)40.1 ± 3.535.8 ± 2.920.5 ± 2.23.6 ± 0.7

Table 3: Cell Cycle Distribution in HepG2 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.5 ± 3.325.2 ± 2.114.3 ± 1.8
Compound (50 µM)75.8 ± 4.112.1 ± 1.512.1 ± 1.6

References

  • Wawruszak, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. [Link]

  • Wawruszak, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed, 37108415. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 837-868. [Link]

  • Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(7), 2339. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7306. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry, 17(16), 1-25. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed, 39203649. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Heliyon, 11(8), e34567. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry, 17(16), 1-25. [Link]

  • Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. (2020). Scientia Pharmaceutica, 88(3), 35. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry, 17(16), 1-25. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Eliminates Impaired Glucocorticoid Suppression and Induces Apoptosis in Corticotroph Tumor Cells. (2002). Endocrinology, 143(1), 334-340. [Link]

  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2020). ACS Medicinal Chemistry Letters, 11(5), 989-990. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(23), e3096. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

Sources

Application Notes and Protocols: Characterizing 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid as a Novel 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We present the scientific rationale for targeting 11β-HSD1 in metabolic diseases, detail the properties of the compound, and provide a robust, field-proven protocol for a homogeneous time-resolved fluorescence (HTRF) assay. Additionally, this note includes a detailed workflow for data analysis and interpretation to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor regulation of glucocorticoid action.[1][2] It primarily functions as an NADPH-dependent reductase, catalyzing the conversion of inactive cortisone to active cortisol within key metabolic tissues, including the liver and adipose tissue.[3][4] This localized amplification of cortisol can significantly contribute to the pathophysiology of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, type 2 diabetes mellitus (T2DM), and dyslipidemia.[2][3][5]

Overexpression of 11β-HSD1 in adipose tissue and the liver is strongly associated with central obesity and insulin resistance.[1] By increasing intracellular cortisol levels, the enzyme enhances adipogenesis and hepatic gluconeogenesis, directly opposing the metabolic benefits of insulin.[3] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy to ameliorate the multifaceted nature of metabolic syndrome without causing the systemic side effects associated with global glucocorticoid receptor antagonists.[4]

The compound, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, belongs to a class of thiazole derivatives that have shown potential as 11β-HSD1 inhibitors. Its structural features are designed to provide high-affinity binding to the active site of the 11β-HSD1 enzyme.

Mechanism of 11β-HSD1 Action and Inhibition

The diagram below illustrates the enzymatic action of 11β-HSD1 and the therapeutic intervention point for inhibitors like 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

11b-HSD1_Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Cortisone->Enzyme Substrate Cortisol Active Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Enzyme->Cortisol Product NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme Cofactor Inhibitor 2-(Cyclopentylamino)-1,3- thiazole-4-carboxylic acid Inhibitor->Enzyme Inhibition Metabolic_Effects Adverse Metabolic Effects (↑ Gluconeogenesis, ↑ Adipogenesis) GR->Metabolic_Effects Gene Transcription

Caption: Mechanism of 11β-HSD1 and its inhibition.

Compound Profile: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

A thorough understanding of the test compound's properties is essential for accurate assay design and data interpretation.

PropertyValueSource
CAS Number 1211515-49-9[ChemScene][6]
Molecular Formula C₉H₁₂N₂O₂S[ChemScene][6]
Molecular Weight 212.27 g/mol [ChemScene][6]
Purity ≥97% (Recommended)[ChemScene][6]
Solubility Soluble in DMSOIn-house verification required
Storage 2-8°C, sealed in dry conditions[ChemScene][6]

Note on Handling: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Subsequent dilutions should be made in assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity.

In Vitro Inhibition Assay Protocol: Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol details a robust, high-throughput compatible HTRF assay for determining the inhibitory potency of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid against human 11β-HSD1. The assay measures the production of cortisol from the substrate cortisone.

Principle of the HTRF Assay

The HTRF assay is a competitive immunoassay.[7] The 11β-HSD1 enzyme converts cortisone to cortisol. The amount of cortisol produced is detected using a specific anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cortisol-tracer labeled with an acceptor fluorophore (e.g., d2). In the absence of enzyme-produced cortisol, the antibody-cryptate binds to the cortisol-d2 tracer, bringing the donor and acceptor into close proximity and generating a high HTRF signal. When the enzyme is active, the unlabeled cortisol produced competes with the cortisol-d2 tracer for binding to the antibody, leading to a decrease in the HTRF signal. The signal is inversely proportional to the amount of cortisol produced.

Required Materials and Reagents
  • Enzyme: Recombinant human 11β-HSD1 (microsomal preparation)

  • Substrate: Cortisone

  • Cofactor: NADPH

  • Test Compound: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

  • Positive Control: A known 11β-HSD1 inhibitor (e.g., Carbenoxolone)

  • Detection Reagents: HTRF Cortisol Assay Kit (containing anti-cortisol antibody-cryptate and cortisol-d2)

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM EDTA, 1 mM Glucose-6-Phosphate, 12.5 µg/mL Glucose-6-Phosphate Dehydrogenase

  • Solvent: 100% DMSO

  • Plates: Black, low-volume 384-well plates

  • Instrumentation: HTRF-compatible plate reader

Experimental Workflow

The following diagram outlines the key steps of the HTRF assay protocol.

HTRF_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, Cortisone) start->prep_reagents prep_dilutions Prepare Serial Dilutions of Test Compound & Controls prep_reagents->prep_dilutions add_reagents Dispense Reagents to 384-well Plate (Compound, Enzyme, NADPH) prep_dilutions->add_reagents initiate_reaction Initiate Reaction with Substrate (Cortisone) add_reagents->initiate_reaction incubate Incubate at 37°C (e.g., 60 minutes) initiate_reaction->incubate add_detection Add HTRF Detection Reagents (Antibody-Cryptate & Cortisol-d2) incubate->add_detection incubate_detection Incubate at Room Temperature (e.g., 2 hours, protected from light) add_detection->incubate_detection read_plate Read Plate on HTRF Reader (665 nm & 620 nm) incubate_detection->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for the 11β-HSD1 HTRF inhibition assay.

Step-by-Step Protocol
  • Compound Plate Preparation:

    • Prepare a 10-point, 3-fold serial dilution of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid in 100% DMSO. The starting concentration should be high enough to achieve full inhibition (e.g., 1 mM).

    • Similarly, prepare a serial dilution of the positive control (Carbenoxolone).

    • In a separate plate, dilute these DMSO stocks into the assay buffer.

  • Assay Reaction:

    • To the wells of a 384-well assay plate, add 5 µL of the diluted compound or control. For total activity (0% inhibition) and background (100% inhibition) controls, add 5 µL of assay buffer with DMSO.

    • Add 5 µL of the 11β-HSD1 enzyme solution (pre-diluted in assay buffer to the desired concentration, e.g., 1.5 µg/mL). For background wells, add 5 µL of assay buffer without the enzyme.[7]

    • Add 5 µL of the NADPH solution (100 µM final concentration).[7]

    • Initiate the enzymatic reaction by adding 5 µL of the cortisone substrate (160 nM final concentration).[7] The final reaction volume is 20 µL.

    • Seal the plate and incubate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection mixture (anti-cortisol antibody-cryptate and cortisol-d2 tracer, prepared according to the manufacturer's instructions).

    • Seal the plate, protect it from light, and incubate at room temperature for 2 hours.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Interpretation

Data Calculation
  • Calculate the HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_background) / (Ratio_total_activity - Ratio_background)])

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic fit or sigmoidal dose-response curve with a variable slope).[8]

  • The IC50 value is determined from the resulting curve.

Data Analysis Software: GraphPad Prism, SigmaPlot, or similar scientific graphing and analysis software is recommended.

Example Data and Interpretation

The following table presents example data for the inhibition of 11β-HSD1 by 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Compound Concentration (nM)Log [Compound]% Inhibition
100004.0098.5
33333.5295.2
11113.0589.1
3702.5775.4
1232.0952.3
411.6128.9
13.71.1412.1
4.60.665.8
1.50.182.1
0.5-0.300.5

From this data, a non-linear regression analysis would yield an IC50 value of approximately 115 nM .

Self-Validating System: Essential Controls and Causality

To ensure the trustworthiness of the results, the following controls are mandatory for each assay plate:

  • Positive Control (e.g., Carbenoxolone): This validates that the assay system can detect inhibition. The calculated IC50 for the positive control should fall within a predefined, acceptable range based on historical data.

  • Negative Control (0% Inhibition): Wells containing enzyme, substrate, and cofactor, but no inhibitor (only DMSO vehicle). This defines the maximum signal window of the assay.

  • Background Control (100% Inhibition): Wells containing substrate, cofactor, and the highest concentration of inhibitor, but no enzyme. This accounts for any non-enzymatic conversion or signal interference.

Causality behind Experimental Choices:

  • Choice of HTRF: This homogeneous assay format is chosen for its high-throughput capability, sensitivity, and reduced handling steps compared to traditional methods like HPLC or scintillation proximity assays, minimizing potential errors.

  • Microsomal Enzyme Preparation: Using a microsomal preparation of 11β-HSD1 provides a more physiologically relevant environment as it is a membrane-bound enzyme.

  • Inclusion of a G6P/G6PDH regenerating system: This ensures a constant and non-limiting supply of the cofactor NADPH throughout the enzymatic reaction, which is crucial for accurate kinetic measurements.

Conclusion

The detailed HTRF protocol and data analysis workflow presented in this application note provide a robust framework for the characterization of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid as an inhibitor of 11β-HSD1. By adhering to these guidelines, researchers can generate high-quality, reproducible data to advance the development of novel therapeutics for metabolic diseases.

References

  • Title: 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases Source: PMC URL: [Link]

  • Title: 11β-Hydroxysteroid Dehydrogenase 1: Translational and Therapeutic Aspects Source: Endocrine Reviews | Oxford Academic URL: [Link]

  • Title: 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice Source: PMC URL: [Link]

  • Title: The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome Source: PubMed URL: [Link]

  • Title: 11Beta-hydroxysteroid dehydrogenase type 1 and its role in the hypothalamus-pituitary-adrenal axis, metabolic syndrome, and inflammation Source: PubMed URL: [Link]

  • Title: Development and Application of a Scintillation Proximity Assay (SPA) for Identification of Selective Inhibitors of 11beta-hydroxysteroid Dehydrogenase Type 1 Source: PubMed URL: [Link]

  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]

  • Title: High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format Source: PubMed URL: [Link]

  • Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]

  • Title: (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease Source: ResearchGate URL: [Link]

  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PMC | NIH URL: [Link]

  • Title: In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity Source: PubMed URL: [Link]

  • Title: 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected Source: PubChem URL: [Link]

  • Title: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms Source: Endocrine Society URL: [Link]

Sources

Application Notes and Protocols for Screening the Antioxidant Activity of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Rationale for Antioxidant Screening of Novel Thiazole Derivatives

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals and terminating chain reactions.[1][2] Consequently, the discovery and characterization of novel antioxidant compounds remain a critical endeavor in the fields of pharmacology and drug development.

The thiazole ring is a prominent heterocyclic scaffold that is a core structure in a variety of pharmaceuticals with a broad spectrum of biological activities.[3][4][5][6][7] Notably, various derivatives of 2-aminothiazole have demonstrated significant potential as antioxidant agents.[1][3][6][8][9] The presence of nitrogen and sulfur atoms in the thiazole ring, coupled with the potential for diverse substitutions, allows for the fine-tuning of their electronic and steric properties, which can influence their antioxidant capacity.[1][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of the antioxidant activity of a specific novel compound: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid . The protocols outlined herein are designed to provide a multi-faceted evaluation of its antioxidant potential, from initial chemical-based radical scavenging assays to more biologically relevant cell-based models.

Mechanism of Antioxidant Action: A Multi-faceted Approach

The antioxidant activity of a compound can be mediated through various mechanisms. Therefore, a comprehensive screening approach should employ a battery of assays that probe different aspects of antioxidant capacity. The primary mechanisms of action that will be assessed in this guide are:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The DPPH and ABTS assays can proceed via this pathway.[10][11]

  • Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical or a metal ion. The FRAP and ABTS assays are based on this mechanism.[10][11]

  • Cellular Antioxidant Activity: This assesses the ability of a compound to mitigate oxidative stress within a living cell, taking into account factors like cell uptake, metabolism, and localization.[12][13][14]

The following sections detail the protocols for a tiered screening approach, starting with rapid, high-throughput chemical assays and progressing to a more physiologically relevant cellular assay.

Tier 1: In Vitro Chemical-Based Antioxidant Assays

These assays provide a rapid and cost-effective initial assessment of the direct radical scavenging and reducing capabilities of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[9][15][16] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[15][16][17]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" in a suitable solvent (e.g., DMSO or ethanol).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to obtain a range of concentrations for testing.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Trolox or Ascorbic Acid, to serve as a positive control and for generating a standard curve.[16][17]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.[17]

    • Add 100 µL of the test compound dilutions or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent used for the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Causality Behind Experimental Choices: The use of a stable radical like DPPH allows for a simple and rapid spectrophotometric measurement.[16] The 30-minute incubation period ensures that the reaction between the antioxidant and DPPH reaches a steady state.

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Control in 96-well Plate DPPH->Mix Compound Prepare Test Compound Dilutions Compound->Mix Control Prepare Positive Control (e.g., Trolox) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[18] Antioxidants in the sample scavenge this radical, causing a discoloration that is measured by the decrease in absorbance at 734 nm.[18][19]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[18][19]

    • Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

    • Test Compound and Positive Control: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test compound dilutions or the positive control to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.[18]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Causality Behind Experimental Choices: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds. The pre-generation of the radical cation ensures a stable and reproducible starting point for the assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[20][21][22] The resulting Fe²⁺ forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured at 593 nm.[23]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water, adjusting the pH to 3.6 with acetic acid.[23]

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[23]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.[23]

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[20][23] Warm to 37°C before use.

    • Ferrous Sulfate (FeSO₄) Standard Solution: Prepare a series of dilutions of FeSO₄ in water to generate a standard curve.

    • Test Compound: Prepare as described previously.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compound dilutions or FeSO₄ standards to the respective wells.

    • Incubate the plate at 37°C for 4-10 minutes.[20][21]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the test compound by comparing its absorbance to the standard curve. Results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

Causality Behind Experimental Choices: The low pH of the FRAP assay ensures that the iron remains soluble and prevents the interference of other reducing agents that are not active at this pH. The use of a standard curve allows for the quantification of the reducing power of the test compound.

Summary of In Vitro Antioxidant Assays

AssayPrincipleWavelengthKey Parameter
DPPH Radical Scavenging (HAT/SET)517 nmIC50
ABTS Radical Cation Scavenging (HAT/SET)734 nmIC50
FRAP Ferric Ion Reduction (SET)593 nmFe²⁺ Equivalents

Tier 2: Cell-Based Antioxidant Assay

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment.[12][13][14][24] It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH).[12][24] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13][24] The ability of the test compound to inhibit the formation of DCF in the presence of a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), reflects its cellular antioxidant activity.[12][13][25][26]

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable human cell line, such as HepG2 (human hepatocarcinoma), in a 96-well black, clear-bottom plate until confluent.[12][24]

  • Reagent Preparation:

    • DCFH-DA Solution: Prepare a working solution of DCFH-DA in cell culture medium.

    • AAPH Solution: Prepare a working solution of AAPH in cell culture medium.

    • Test Compound and Positive Control (Quercetin): Prepare dilutions in cell culture medium.

  • Assay Procedure:

    • Remove the growth medium from the cells and wash with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat the cells with the test compound or quercetin at various concentrations, along with the DCFH-DA solution, for 1 hour at 37°C.[12][24]

    • Wash the cells with DPBS to remove the extracellular compound and probe.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.[12][24]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • Calculate the percentage of inhibition of DCF formation.

    • Express the results as CAA units, which are equivalent to micromoles of Quercetin Equivalents (QE).[12]

Causality Behind Experimental Choices: The use of a cell-based model provides a more biologically relevant assessment of antioxidant activity by considering factors such as bioavailability and metabolism.[12][13] AAPH is a peroxyl radical generator, which is a physiologically relevant ROS.[25][26]

Mechanism of the Cellular Antioxidant Activity (CAA) Assay

CAA_Mechanism cluster_cell Inside the Cell DCFH_DA_in DCFH-DA (Cell-permeable) Esterases Cellular Esterases DCFH_DA_in->Esterases Deacetylation DCFH DCFH (Non-fluorescent, Trapped) Esterases->DCFH ROS ROS (from AAPH) DCFH->ROS Oxidation DCF DCF (Fluorescent) ROS->DCF Antioxidant 2-(Cyclopentylamino)-1,3- thiazole-4-carboxylic acid Antioxidant->ROS Scavenges DCFH_DA_out DCFH-DA (Added to media) DCFH_DA_out->DCFH_DA_in Diffuses into cell AAPH_out AAPH (Added to media) AAPH_out->ROS Generates ROS Antioxidant_out Test Compound (Added to media) Antioxidant_out->Antioxidant Uptake

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial antioxidant activity screening of "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid." By employing a combination of in vitro chemical assays and a cell-based model, researchers can obtain a holistic view of the compound's potential to combat oxidative stress. Positive results from this screening cascade would warrant further investigation, including more detailed mechanistic studies, evaluation in more complex biological systems, and assessment of its potential therapeutic applications.

References

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (n.d.). PubMed.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). ResearchGate.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed.
  • Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. (n.d.). Benchchem.
  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC - NIH.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.).
  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.). ResearchGate.
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
  • ABTS Radical Scavenging Assay Method. (n.d.). Scribd.
  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI.
  • ABTS Tree Radical Scavenging Activity Assay Kit. (n.d.). Sunlong Biotech.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
  • Thiazoles and Thiazolidinones as Antioxidants. (n.d.). Bentham Science Publisher.
  • Thiazoles and Thiazolidinones as Antioxidants | Request PDF. (n.d.). ResearchGate.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC - NIH.
  • Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application. (2023). MDPI.
  • Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application. (2023). ResearchGate.
  • Antioxidant compounds, assays of determination and mode of action. (n.d.). ResearchGate.
  • Screening Methods of Antioxidant Activity: An Overview. (2007). Pharmacognosy Reviews.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023).
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). ResearchGate.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). Research journals - PLOS.
  • (PDF) Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (n.d.). ResearchGate.

Sources

Application Note: High-Purity Isolation of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid via Optimized Acid-Modified Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The inherent polarity and acidic nature of the carboxylic acid group present unique challenges, often leading to poor resolution and peak tailing on standard silica gel chromatography.[3] This guide details an optimized normal-phase column chromatography method that incorporates an acidic modifier into the mobile phase to ensure the analyte remains in a single, protonated state, thereby achieving sharp, symmetrical peaks and high-purity fractions.[3][4][5] We will elucidate the causal-based rationale for each step, from stationary and mobile phase selection to fraction analysis, providing researchers with a robust and reproducible purification strategy.

Introduction: The Purification Challenge

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities.[1][2][6] The molecular structure, featuring a polar thiazole ring, a secondary amine, and a carboxylic acid, imparts a high degree of polarity and the potential for ionization. When purifying such compounds using standard silica gel chromatography, the acidic silanol groups (Si-OH) on the stationary phase surface can interact with the analyte in multiple ways. The carboxylic acid moiety of the target compound can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms during chromatography. This equilibrium between two species with vastly different polarities leads to significant band broadening and "tailing," making effective separation from impurities challenging.[3][5]

The core principle of this protocol is to suppress the ionization of the carboxylic acid by acidifying the mobile phase.[4][5] By maintaining a consistently acidic environment, we force the equilibrium towards the less polar, protonated form of the analyte.[3] This ensures a uniform interaction with the silica gel, resulting in a sharper elution profile and improved separation efficiency.

Foundational Principles: Selecting the Chromatographic System

Stationary Phase Selection: Why Silica Gel?

Silica gel is the most common stationary phase for normal-phase column chromatography due to its high surface area, versatile particle sizes, and cost-effectiveness.[7] Its surface is covered with weakly acidic silanol groups, which act as adsorption sites. For a moderately polar compound like 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, silica gel provides the necessary retentivity.[4][7] While other adsorbents like alumina exist, silica gel is generally preferred for acidic compounds to avoid strong, irreversible binding that can occur on basic alumina surfaces.[7][8]

Mobile Phase Selection: The Critical Role of the Acidic Modifier

The choice of solvent (the mobile phase) dictates the elution speed of the compounds from the column.[7][9] A delicate balance must be struck: the solvent must be strong enough to move the target compound, but not so strong that it co-elutes with impurities.

For polar compounds, a polar solvent system is required. Common choices include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM), often with the addition of methanol (MeOH) for highly polar compounds.[10]

The key to this protocol is the addition of a small percentage (typically 0.1-1%) of a volatile acid, such as acetic acid (AcOH) or formic acid, to the mobile phase.[3][11]

Causality of Acidification:

  • Analyte Ion Suppression: The added acid increases the proton concentration in the mobile phase, shifting the equilibrium of the analyte's carboxylic acid group towards its neutral, protonated form (Le Châtelier's principle). This makes the compound less polar and reduces its tendency to smear.[3][5][12]

  • Stationary Phase Deactivation: The acid can also interact with the most active (most acidic) silanol sites on the silica gel, creating a more homogeneous surface and preventing strong, undesirable interactions that lead to tailing.[4]

Pre-Purification Workflow: Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[8][13][14][15] TLC is a rapid and inexpensive method to determine the optimal solvent system.

TLC Protocol:
  • Prepare Eluent Systems: Prepare several mixtures of a primary solvent system (e.g., Dichloromethane/Methanol) in varying ratios (e.g., 99:1, 97:3, 95:5). To each of these, add 0.5% acetic acid.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or DCM). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze and Select: The ideal solvent system will provide a retention factor (Rƒ) for the target compound of approximately 0.25-0.35 . This Rƒ value typically translates well to column chromatography, ensuring the compound has sufficient interaction with the stationary phase for good separation without requiring an excessively large volume of solvent for elution.

Solvent System (DCM:MeOH + 0.5% AcOH)Target RƒObservation
99:1~0.1Too low; compound is too retained.
97:3 ~0.3 Optimal for separation.
95:5~0.5Too high; potential for co-elution with less polar impurities.

Caption: Representative TLC data for selecting the optimal mobile phase.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a crude sample mass of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
  • Crude 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

  • Silica gel (60 Å, 40-63 µm particle size)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH) - HPLC grade

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Column Packing (Slurry Method)

  • Rationale: The slurry method ensures a homogenous, tightly packed column bed, free of air bubbles and channels that would otherwise compromise separation efficiency.[7]

  • Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM + 0.5% AcOH). A typical ratio is ~50 g of silica for 1 g of crude product.

  • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the slurry.

  • Gently tap the side of the column continuously to help the silica pack evenly.

  • Once all the silica has been added, allow the excess solvent to drain until the solvent level is just at the top of the silica bed. Never let the column run dry.

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample and solvent loading.

Step 2: Sample Loading

  • Rationale: Loading the sample in a minimal volume of solvent as a concentrated band is crucial for achieving high resolution.

  • Dissolve the 1 g of crude product in a minimal amount of DCM or the mobile phase (~2-3 mL).

  • Carefully pipette the dissolved sample onto the top layer of sand.

  • Open the stopcock and allow the sample to absorb completely onto the silica bed.

  • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is loaded onto the silica. Let this solvent level drop to the top of the sand.

Step 3: Elution and Fraction Collection

  • Rationale: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, allows for the sequential removal of impurities before eluting the more polar target compound.

  • Carefully fill the column with the starting eluent (e.g., 200 mL of 1% MeOH in DCM + 0.5% AcOH).

  • Begin collecting fractions (e.g., 20 mL per fraction).

  • Monitor the elution of compounds by spotting every few fractions on a TLC plate.

  • Gradually increase the polarity of the mobile phase as determined by the initial TLC analysis. For example, after the initial fractions, switch to the optimized eluent (e.g., 3% MeOH in DCM + 0.5% AcOH).

  • Continue collecting and monitoring fractions until the target compound has completely eluted from the column.

Step 4: Post-Purification Processing

  • Combine the pure fractions (as determined by TLC).

  • Remove the solvent using a rotary evaporator. Note that co-evaporation with a solvent like toluene may be necessary to completely remove residual acetic acid.

  • Place the resulting solid or oil under high vacuum to remove any final traces of solvent.

  • Determine the yield and confirm purity using analytical techniques such as ¹H NMR, LC-MS, or melting point.

Workflow Visualization

The following diagram illustrates the complete purification workflow, from initial analysis to the final isolated product.

Purification_Workflow cluster_prep Preparation & Method Development cluster_purification Column Chromatography cluster_post Analysis & Isolation Crude Crude Product TLC_Dev TLC Method Development (DCM/MeOH + 0.5% AcOH) Crude->TLC_Dev Optimal_Solvent Determine Optimal Eluent (Rf ≈ 0.3) TLC_Dev->Optimal_Solvent Pack Pack Column (Silica Slurry) Optimal_Solvent->Pack Informs Eluent Choice Load Load Sample (Concentrated Band) Pack->Load Continue Elution Elute Gradient Elution & Fraction Collection Load->Elute Continue Elution Monitor Monitor Fractions by TLC Elute->Monitor Continue Elution Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Combine->Evap Dry High Vacuum Drying Evap->Dry Pure_Product Pure Product Dry->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis

Caption: Workflow for the purification of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Troubleshooting

IssuePotential CauseRecommended Solution
Significant Peak Tailing Insufficient acid in mobile phase; analyte ionization.Increase the concentration of acetic acid to 1%. Ensure the acid is present in all eluents used.[3][5]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of methanol in the mobile phase (e.g., in 1-2% increments).
Poor Separation Column overloaded; sample band was too diffuse; poor packing.Reduce the amount of crude material relative to the silica gel (aim for a 1:100 ratio for difficult separations). Ensure the sample is loaded in the minimum possible volume. Repack the column carefully.
Low Recovery Compound is irreversibly adsorbed or spread across too many fractions.Ensure the mobile phase is sufficiently acidic. For very precious material, consider reverse-phase chromatography where such losses are sometimes less prevalent.[4]

Conclusion

The purification of polar, ionizable compounds like 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid requires a rationally designed chromatography strategy. By understanding the chemical interactions between the analyte, the stationary phase, and the mobile phase, an effective protocol can be developed. The key modification of adding a small amount of acid to the eluent successfully suppresses the ionization of the carboxylic acid moiety, leading to a dramatic improvement in peak shape and separation efficiency. This application note provides a robust and reproducible method that can be readily adapted by researchers in drug discovery and organic synthesis to obtain this valuable chemical scaffold in high purity.

References

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development.
  • Al-Omair, M. A., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
  • Zarad, F. S., et al. (2020). TLC data in QSAR assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. Part 2. ResearchGate.
  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography.
  • El-Metwaly, N. M., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC - NIH.
  • IOP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • Haddad, P. R., et al. (2020). Organic modifiers for the separation of organic acids and bases by liquid chromatography. ResearchGate.
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
  • Williams, D. R., et al. (2015). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC - NIH.
  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • Science.gov. acidic mobile phase: Topics by Science.gov.
  • Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column.
  • Wikipedia. Thiazole.
  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Poczta, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.
  • Benchchem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Benchchem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Columbia University. Column chromatography.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Chem-Impex. Thiazole-2-carboxylic acid.
  • ResearchGate. (2018). Synthesis of the 2-aminothiazole-4-carboxylate analogues....
  • Pesyan, N. N. (2015). Aqueous normal phase (ANP) chromatography. LCGC International.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Columbia University. Thin Layer Chromatography.
  • Smolecule. 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide.
  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Benchchem. (2025). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • Google Patents. Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry.
  • PubMed. (2006). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli.
  • ResearchGate. (2000). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development.
  • ResearchGate. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Mourad, A. K., & Czekelius, C. (2010). The synthesis of esters from carboxylic acids and their derivatives. Thieme.
  • MySkinRecipes. 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid.
  • ResearchGate. (2010). Solubility for different thiazolidine-2-carboxylic acid derivatives....
  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.

Sources

Application Notes & Protocols: Crystallization of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization

In pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its stability, solubility, bioavailability, and manufacturability.[1] For 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a molecule featuring a hydrogen-bond-donating amino group, a hydrogen-bond-accepting thiazole ring, and an acidic carboxylic acid moiety, the potential for polymorphism is significant.[2][3] Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a unique internal lattice structure and distinct physicochemical properties.[4][5]

Controlling the crystallization process is therefore not merely a purification step but a critical control point for ensuring the desired polymorphic form is consistently produced. An uncontrolled crystallization can lead to a mixture of forms or the isolation of a metastable polymorph, which could transition to a more stable, less soluble form during storage, with disastrous consequences for the drug product's efficacy and safety.[1]

This guide provides a comprehensive framework for developing robust crystallization protocols for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. It is designed for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols. We will proceed from the foundational step of solvent screening to specific crystallization techniques including cooling, anti-solvent addition, and vapor diffusion.

Physicochemical Properties & Predicted Behavior

While specific experimental data for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is not widely published, its structure allows for informed predictions of its behavior, guiding our experimental design.

  • Hydrogen Bonding: The molecule possesses both hydrogen bond donors (-NH, -COOH) and acceptors (thiazole N, C=O). This makes it an excellent candidate for forming stable crystal lattices.[2]

  • Acidity: The carboxylic acid group (pKa likely in the 3-5 range) means its solubility will be highly pH-dependent. It will be significantly more soluble in basic solutions (as the carboxylate salt) and less soluble in acidic solutions.[6]

  • Polarity: The combination of the polar thiazole-carboxylic acid head and the nonpolar cyclopentyl tail gives the molecule amphiphilic character. It is expected to be soluble in polar organic solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, acetic acid), and less soluble in nonpolar solvents (e.g., alkanes).

These properties suggest that a variety of crystallization techniques could be successful. The strong hydrogen bonding capacity indicates that cooling crystallization from a suitable polar solvent is a promising starting point. The significant change in solubility between a "good" solvent and a "poor" nonpolar solvent makes anti-solvent crystallization a highly viable alternative.[7][8]

Foundational Workflow: Solvent Screening

The selection of an appropriate solvent is the cornerstone of any crystallization process.[9] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[10][11] A systematic screening process is essential to identify the optimal solvent or solvent system.

Protocol 3.1: Systematic Solvent Screening

Objective: To identify suitable solvents for the crystallization of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Materials:

  • 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (minimum 90% purity recommended).[12]

  • A panel of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Water).

  • Small vials or test tubes (1-2 mL).

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place ~10 mg of the compound into a small vial.

    • Add the test solvent dropwise (e.g., 100 µL increments) while vortexing.

    • Observe the solubility. Categorize as:

      • Very Soluble: Dissolves in < 0.5 mL. (Likely unsuitable for cooling crystallization alone, but could be a "good" solvent in an anti-solvent system).

      • Soluble: Dissolves in 0.5 - 2.0 mL. (A potential candidate).

      • Slightly Soluble/Insoluble: Does not fully dissolve in > 2.0 mL. (Potential candidate for cooling crystallization or as an anti-solvent).[10]

  • Hot Solubility Test:

    • For solvents where the compound was not "Very Soluble," heat the suspension to the solvent's boiling point.

    • If the compound dissolves, it is a strong candidate for cooling crystallization.

    • If it remains insoluble, the solvent is unsuitable.

  • Cooling & Precipitation:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • If crystallization does not occur, gently scratch the inside of the vial with a glass rod.

    • Further cool the vial in an ice bath for 15-20 minutes.[11]

    • Observe the quantity and quality of the crystals formed. A high yield of crystalline solid is desired.

Data Presentation: The results should be compiled into a clear table to guide the selection of the primary crystallization method.

SolventSolubility (RT)Solubility (Hot)Outcome upon CoolingSuitability Notes
MethanolSolubleVery SolubleFine powderPotential for anti-solvent method
EthanolSolubleVery SolubleSmall needlesGood candidate for cooling
IsopropanolSlightly SolubleSolublePrismatic crystalsExcellent candidate for cooling
AcetoneSolubleVery SolubleOiled out initiallyPoor choice
Ethyl AcetateSlightly SolubleSolubleGood crystal formationGood candidate for cooling
TolueneInsolubleSlightly SolubleLow yieldPossible anti-solvent
HeptaneInsolubleInsoluble-Excellent candidate for anti-solvent
WaterInsolubleInsoluble-Unsuitable (unless pH adjusted)

Table 1: Example Solvent Screening Data for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Crystallization Protocols

Based on the foundational screening, several techniques can be optimized. The following protocols provide detailed, step-by-step methodologies.

Workflow Diagram: General Crystallization Process

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Downstream Processing cluster_3 Phase 4: Analysis Screen Solvent Screening (Protocol 3.1) Select Select Optimal Solvent/System Screen->Select Evaluate Solubility & Crystal Quality Dissolve Dissolve API in Minimum Hot Solvent Select->Dissolve Cool Cooling Crystallization (Protocol 4.1) Dissolve->Cool AntiSolvent Anti-Solvent Addition (Protocol 4.2) Dissolve->AntiSolvent Vapor Vapor Diffusion (Protocol 4.3) Dissolve->Vapor Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate AntiSolvent->Isolate Vapor->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Analyze Characterize Solid Form (XRPD, DSC, Microscopy) Dry->Analyze

Caption: General workflow from solvent screening to final crystal analysis.

Protocol 4.1: Cooling Crystallization

Procedure:

  • Dissolution: In an appropriately sized flask, add the crude 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. Add the chosen solvent (e.g., Isopropanol) portion-wise while heating the mixture to a gentle reflux with stirring. Continue adding the hot solvent until the solid is completely dissolved. Using the minimum amount of solvent is key to maximizing yield.[15]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of cold solvent to remove residual soluble impurities.[6]

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C for isopropanol).

Protocol 4.2: Anti-Solvent Crystallization

Principle: This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is insoluble. This rapidly reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[7][16][17] This technique is particularly useful if a suitable single solvent for cooling crystallization cannot be found.

Procedure:

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., Methanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., Heptane) dropwise. The rate of addition is a critical parameter: slow addition generally promotes the growth of larger, more ordered crystals, while rapid addition can lead to smaller particles or even amorphous precipitation.[16]

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating nucleation has begun.

  • Aging: Allow the slurry to stir (age) at room temperature for 1-2 hours to allow for complete crystallization and potential maturation of the crystal form.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 4.1, using the anti-solvent or a mixture for the washing step.

Diagram: Anti-Solvent Crystallization

G Start Compound dissolved in 'Good' Solvent (e.g., Methanol) Add_AS Add 'Anti-Solvent' (e.g., Heptane) dropwise with stirring Start->Add_AS Nucleation Supersaturation & Nucleation (Solution becomes turbid) Add_AS->Nucleation Reduces Solubility Growth Crystal Growth & Aging Nucleation->Growth End Crystalline Solid Slurry Growth->End

Caption: The process flow for anti-solvent crystallization.

Protocol 4.3: Vapor Diffusion

Principle: This is a gentle method ideal for growing high-quality single crystals for structural analysis, often using only milligram quantities of material.[18][19] The compound is dissolved in a solvent, and this solution is placed in a small open vial. This vial is then sealed inside a larger chamber containing a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[13][20]

Procedure:

  • Preparation: Dissolve 5-10 mg of the compound in a small volume (0.5-1.0 mL) of a moderately volatile solvent (e.g., Chloroform, THF) in a small vial.[18]

  • Setup: Pour a small amount (2-3 mL) of a volatile anti-solvent (e.g., Pentane, Diethyl Ether) into a larger beaker or jar. Place the small vial (uncapped) inside the larger container.[20]

  • Sealing: Seal the larger container tightly and leave it undisturbed in a location free from vibrations.

  • Growth: Crystals should form over a period of several hours to several days as the anti-solvent vapor diffuses into the solution.[19]

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Characterization of Crystalline Form

Obtaining crystals is only the first step; confirming their identity and purity is crucial. The following techniques are essential for characterizing the solid form.

  • X-ray Powder Diffraction (XRPD): This is the primary and most definitive technique for identifying and distinguishing between different polymorphic forms.[4][21] Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint."[1][5] XRPD is essential for polymorph screening, form selection, and stability studies.[1]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[22] It can identify melting points, phase transitions between polymorphs (enantiotropic or monotropic), and detect the presence of solvates or hydrates.[23][24][25] The melting point provides information about the thermodynamic stability of the crystal form.

  • Optical Microscopy: A simple yet powerful tool to visually inspect crystal habit (shape), size, and homogeneity. The presence of different crystal shapes can be an early indicator of polymorphism.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; impurities are present.Add more solvent; slow down the cooling rate; try a different solvent system.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Evaporate some solvent to increase concentration; scratch the inner surface of the flask; add a seed crystal of the desired form.
Amorphous Precipitate Supersaturation was generated too quickly (e.g., very rapid anti-solvent addition).Slow the rate of cooling or anti-solvent addition significantly; increase the temperature of the initial solution.[16]
Poor Crystal Quality Cooling or anti-solvent addition was too fast; solution was disturbed during growth.Ensure slow, controlled generation of supersaturation; leave the solution undisturbed during the cooling/growth phase.[19]

Table 2: Troubleshooting guide for common crystallization challenges.

References

  • SSCI, Part of AMRI (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Available at: [Link]

  • Patel, S. R., & Patel, S. R. (2013). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 4(3), 136-139. Available at: [Link]

  • Drawell (n.d.). What are the Growing Uses of XRD in Polymorph Screening. Available at: [Link]

  • Particle Analytical (2024). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available at: [Link]

  • Ghadipasha, M., et al. (2021). Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies. ChemistrySelect, 6(33), 8568-8583. Available at: [Link]

  • Patel, A. R., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. World Journal of Pharmaceutical Research, 11(9), 1147-1159. Available at: [Link]

  • Chen, J., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24(1), 35-49. Available at: [Link]

  • Górka, M., et al. (2013). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 12), 2332–2341. Available at: [Link]

  • RM@Schools (n.d.). Antisolvent Crystallization. Available at: [Link]

  • TA Instruments (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Available at: [Link]

  • University of Florida, Center for X-ray Crystallography (2015). Crystal Growing Tips. Available at: [Link]

  • UCL Department of Chemistry (2006). Crystallisation Techniques. Available at: [Link]

  • Wang, S., et al. (2020). A brief review of carboxylic acid cocrystals. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1-10. Available at: [Link]

  • Creative Biostructure (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Available at: [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]

  • Svoboda, V., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2568-2592. Available at: [Link]

  • Google Patents (1998). Method for crystallising carboxylic acid.
  • Google Patents (1991). Carboxylic acid purification and crystallization process.
  • Hofmann, A. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]

  • Hammond, R. B., et al. (2007). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Crystal Growth & Design, 7(7), 1269-1275. Available at: [Link]

  • IIT Indore (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Wikipedia (n.d.). Differential scanning calorimetry. Available at: [Link]

  • Li, T., et al. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 36(10). Available at: [Link]

  • Torontech (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Amrita Vishwa Vidyapeetham (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Nichols, L. (2020). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives.... Available at: [Link]

  • APC Ltd (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Mitchell, J., et al. (2018). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 22(9), 1202-1212. Available at: [Link]

  • PubChem (n.d.). 2-Aminothiazole-4-carboxylic acid. Available at: [Link]

  • Wujec, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3467. Available at: [Link]

  • Michigan State University (n.d.). Derivatives of Carboxylic Acids. Available at: [Link]

  • ResearchGate (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Available at: [Link]

  • Wikipedia (n.d.). Thiazole. Available at: [Link]

  • ResearchGate (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

  • ResearchGate (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

  • PLOS ONE (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available at: [Link]

  • ResearchGate (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Studies with 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Profiling a Novel Thiazole Carboxylic Acid Derivative

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a small molecule belonging to the thiazole class of heterocyclic compounds. The thiazole ring is a common scaffold in many biologically active molecules and FDA-approved drugs, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While specific biological targets for this exact molecule are not yet fully elucidated in publicly available literature, research on structurally related 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has revealed potent biological effects. These derivatives have been shown to induce apoptosis in cancer cell lines and exhibit significant inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with IC50 values as low as 0.07 µM.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish appropriate dosage and concentration ranges for in vitro studies of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. The protocols outlined below are designed to be a self-validating system, starting from fundamental characterization to specific functional assays, ensuring data integrity and reproducibility.

Part 1: Foundational Characterization

Before initiating cell-based assays, it is critical to determine the fundamental physicochemical properties of the compound, primarily its solubility. This step is crucial as poor solubility can lead to inaccurate and misleading results in biological assays.

Stock Solution Preparation and Solubility Assessment

The first step in any in vitro study is the preparation of a high-concentration stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO).

Protocol: Stock Solution and Solubility Determination

  • Initial Solvent Selection: Prepare a 10 mM stock solution of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (MW: 212.27 g/mol ) in 100% DMSO.

  • Visual Solubility Check: Vortex the solution thoroughly and visually inspect for any undissolved particulate matter. A clear solution indicates good solubility at this concentration.

  • Aqueous Solubility (Kinetic): To understand the compound's behavior in aqueous assay media, perform a kinetic solubility test.

    • Serially dilute the 10 mM DMSO stock into phosphate-buffered saline (PBS) or your specific cell culture medium to final concentrations ranging from 1 µM to 100 µM.

    • Incubate at room temperature or 37°C for 1-2 hours.

    • Visually inspect for precipitation. The highest concentration that remains clear is the approximate kinetic solubility limit. For more quantitative data, techniques like nephelometry can be employed.

Rationale: DMSO is a common solvent for preparing stock solutions of small molecules for in vitro assays. However, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Determining the aqueous solubility is critical to prevent compound precipitation in the assay, which would lead to an inaccurate assessment of its potency.

Part 2: Determining the Therapeutic Window: Cytotoxicity Profiling

A fundamental step in characterizing a novel compound is to determine its effect on cell viability. This allows for the identification of a concentration range that is non-toxic, which is essential for interpreting the results of functional assays.

General Cell Viability and Cytotoxicity Assays

Several assays can be used to measure cell viability, each with its own advantages and disadvantages. The choice of assay can depend on the expected mechanism of cell death and the compound's properties.[5]

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS Assay Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt to a colored formazan product.[5]Well-established, high sensitivity, and suitable for high-throughput screening.[5]Can be affected by compounds that alter cellular metabolism. The MTT assay requires a solubilization step.[5]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[6]Non-radioactive and indicative of membrane integrity loss.Less sensitive for early-stage apoptosis.
ATP-Based Assays (e.g., CellTiter-Glo) Quantifies ATP, an indicator of metabolically active cells.High sensitivity, rapid, and suitable for high-throughput screening.Can be affected by compounds that modulate cellular ATP levels.
Protocol: Cytotoxicity Assessment using the MTT Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) for cytotoxicity.

  • Cell Seeding: Plate the chosen cell line (e.g., a relevant cancer cell line if investigating anticancer effects) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid in the cell culture medium. Based on the activity of related compounds, a starting concentration range of 0.1 µM to 100 µM is recommended.[3][7] A 3-fold or 5-fold dilution series is common.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

    • Treat the cells and incubate for a standard duration, typically 48-72 hours.

  • MTT Reagent Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours) to allow for formazan crystal formation.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an SDS-HCl solution) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Part 3: Probing Biological Function: Target Engagement and Functional Assays

Once a non-toxic concentration range has been established, the next step is to investigate the compound's effect on its intended biological target or pathway. Demonstrating target engagement provides confidence that the compound is acting through the desired mechanism of action.[8][9][10]

Conceptual Workflow for In Vitro Efficacy Studies

The following diagram illustrates a logical workflow for assessing the in vitro efficacy of a novel compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays Solubility Solubility Assessment Cytotoxicity Cytotoxicity Profiling (e.g., MTT) Solubility->Cytotoxicity Determine max soluble conc. Target_Engagement Target Engagement Assay (e.g., nanoBRET, CETSA) Cytotoxicity->Target_Engagement Define non-toxic conc. range Functional_Assay Functional Cell-Based Assay (e.g., Enzyme Inhibition) Target_Engagement->Functional_Assay Confirm target binding

Caption: A streamlined workflow for the in vitro characterization of a novel compound.

Example Protocol: In Vitro Enzyme Inhibition Assay (e.g., for 11β-HSD1)

Given that derivatives of 2-(cyclopentylamino)thiazole have shown potent inhibition of 11β-HSD1, a functional assay to measure the inhibition of this enzyme would be a logical next step.[3][4]

Recommended Starting Concentrations and Dosage Range:

ParameterRecommended ValueRationale
Highest Starting Concentration 10 µM - 30 µMBased on typical screening concentrations and the observed activity of related compounds.[3][7]
Dilution Factor 3-fold or 5-foldProvides a good distribution of data points for IC50 curve fitting.
Number of Concentrations 8-10 pointsEnsures a complete dose-response curve.
Example Concentration Range (3-fold) 30 µM, 10 µM, 3.3 µM, 1.1 µM, 0.37 µM, 0.12 µM, 0.04 µM, 0.01 µMCovers a wide range to capture potency from nanomolar to micromolar.

Protocol: Cell-Based 11β-HSD1 Inhibition Assay

  • Cell Line: Use a cell line that endogenously expresses 11β-HSD1 or a cell line engineered to overexpress the enzyme.

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Compound Pre-incubation: Treat the cells with a serial dilution of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (using the concentration range outlined in the table above) for 1-2 hours.

  • Substrate Addition: Add the 11β-HSD1 substrate (e.g., cortisone) to all wells.

  • Incubation: Incubate for a predetermined time to allow for the enzymatic conversion of the substrate to the product (cortisol).

  • Detection: Lyse the cells and use a cortisol detection kit (e.g., HTRF or ELISA-based) to measure the amount of product generated.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide provides a robust starting point for the in vitro characterization of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. By systematically determining its solubility, cytotoxicity profile, and functional activity, researchers can generate high-quality, reproducible data. The recommended starting concentrations are based on the biological activity of closely related analogs and established principles of in vitro pharmacology. These initial studies will be crucial in guiding further optimization and development of this promising compound.

References

  • BenchChem. (2025). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. BenchChem.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
  • Selvita. (n.d.). Target Engagement. Selvita.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • BenchChem. (n.d.). 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections.
  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. MDC.
  • National Institutes of Health. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC.
  • ResearchGate. (2017). Which concentrations-steps are the best fo a series for screen in in vitro experiment.
  • National Institutes of Health. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed.
  • MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.
  • National Institutes of Health. (2012). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. PMC.
  • National Institutes of Health. (n.d.). Which concentrations are optimal for in vitro testing?. PMC.
  • National Institutes of Health. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • BenchChem. (2025).
  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • National Institutes of Health. (2017).
  • ResearchGate. (2025). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF.
  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.
  • National Institutes of Health. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed.
  • ChemScene. (n.d.). 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. ChemScene.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable advice to help you overcome common challenges and optimize your reaction yields. This document moves beyond a simple protocol, offering insights into the reaction mechanism and a structured approach to troubleshooting.

Optimized Synthesis Protocol

The synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is most reliably achieved via a variation of the Hantzsch thiazole synthesis.[1][2][3] This involves the condensation of an N-substituted thiourea with an α-halo-β-ketoester, followed by hydrolysis.

Reaction Scheme:

  • Step 1: Synthesis of N-Cyclopentylthiourea.

  • Step 2: Hantzsch Condensation with Ethyl 2-chloroacetoacetate.

  • Step 3: Saponification (Hydrolysis) of the resulting ester.

Detailed Step-by-Step Methodology

Step 1: Synthesis of N-Cyclopentylthiourea

  • To a solution of cyclopentylamine (1.0 eq) in a suitable solvent (e.g., water or THF), add benzoyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

  • Isolate the intermediate N-benzoyl-N'-cyclopentylthiourea.

  • Hydrolyze the benzoyl group by refluxing with an aqueous solution of sodium hydroxide (2.0 eq).

  • After cooling, acidify the mixture to precipitate the N-cyclopentylthiourea. Filter, wash with cold water, and dry.

Step 2: Hantzsch Condensation to form Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

  • In a round-bottom flask, dissolve N-cyclopentylthiourea (1.0 eq) and ethyl 2-chloroacetoacetate (1.05 eq) in a polar protic solvent such as ethanol or isopropanol.[4]

  • Heat the reaction mixture to reflux (approximately 78-82 °C for ethanol) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water or a dilute sodium carbonate solution to precipitate the crude product.[1]

  • Filter the solid, wash thoroughly with water to remove any unreacted starting materials and salts, and dry under vacuum.

Step 3: Saponification to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

  • Suspend the crude ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~3-4.

  • The desired carboxylic acid will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold water, and dry thoroughly under vacuum.

Understanding the "Why": Reaction Mechanism

The core of this synthesis is the Hantzsch reaction, a classic method for forming thiazole rings.[1][2] Understanding the mechanism is key to troubleshooting effectively.

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through several key stages:

  • Nucleophilic Attack: The sulfur atom of the N-cyclopentylthiourea, being a potent nucleophile, attacks the α-carbon of the ethyl 2-chloroacetoacetate in an SN2 reaction, displacing the chloride ion.[1][5]

  • Tautomerization & Cyclization: The intermediate undergoes tautomerization. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone carbonyl.[5]

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.[6]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Start N-Cyclopentylthiourea + Ethyl 2-chloroacetoacetate SN2 S-Alkylation Intermediate (SN2 Attack) Start->SN2 Nucleophilic Attack (-Cl⁻) Cyclization Intramolecular Cyclization (N attacks C=O) SN2->Cyclization Tautomerization & Ring Closure Hemiaminal Tetrahedral Intermediate (Hemiaminal) SN2->Hemiaminal Cyclization Product Ethyl 2-(Cyclopentylamino) -1,3-thiazole-4-carboxylate Hemiaminal->Product Dehydration (-H₂O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Symptom / Issue Potential Causes Recommended Solutions & Explanations
Low or No Product in Step 2 (Condensation) 1. Impure Starting Materials: Impurities in the thiourea or α-haloester can inhibit the reaction or lead to side products.[4] 2. Incorrect Solvent: The solvent must be polar enough to dissolve reactants but not so reactive as to interfere.[4] 3. Insufficient Heat: The cyclization and dehydration steps require sufficient thermal energy.1. Verify Purity: Confirm the purity of N-cyclopentylthiourea and ethyl 2-chloroacetoacetate via NMR or melting point analysis. Recrystallize if necessary. 2. Solvent Optimization: Ethanol is generally effective. If solubility is an issue, consider isopropanol or n-butanol. Ensure anhydrous conditions if water-sensitive side reactions are suspected.[4] 3. Temperature Control: Ensure the reaction is maintained at a consistent reflux. Monitor the internal temperature.
Formation of Multiple Byproducts 1. Side Reactions: The Hantzsch synthesis can sometimes yield isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[4] 2. Decomposition: The thioamide starting material can be unstable, especially under harsh acidic or basic conditions.[4]1. Control Reaction Conditions: Run the reaction under neutral conditions to minimize the formation of the imino isomer.[4] Monitor closely with TLC to identify the formation of byproducts early. 2. Stoichiometry and Temperature: Use a slight excess (1.05 eq) of the haloester. Avoid unnecessarily high temperatures or prolonged reaction times.
Low Yield in Step 3 (Hydrolysis) 1. Incomplete Saponification: Insufficient base or reaction time will leave unreacted ester. 2. Product Loss During Workup: The carboxylic acid product may have some solubility in water, especially if the volume is large. 3. Incorrect pH for Precipitation: If the pH is too low or too high, the product will not precipitate effectively.1. Ensure Complete Reaction: Use at least 2 equivalents of NaOH and monitor by TLC until all starting ester is consumed. 2. Minimize Aqueous Volume: After removing the organic solvent, use the minimum amount of water necessary for the subsequent steps. Cooling thoroughly in an ice bath before filtration is critical. 3. Precise pH Adjustment: Use a pH meter to carefully adjust to the isoelectric point (typically pH 3-4). Add acid dropwise with vigorous stirring.
Product is Oily or Difficult to Purify 1. Residual Impurities: Incomplete removal of starting materials or byproducts. 2. Trapped Solvent: Inefficient drying can leave residual solvent, making the product appear oily.1. Purification Strategy: If simple precipitation is insufficient, consider recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane). Column chromatography can be used but may be difficult with the free acid. 2. Thorough Drying: Dry the final product under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all residual solvents.
Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials? Start->Check_Purity Purify_SM Recrystallize or Repurify Starting Materials Check_Purity->Purify_SM No Check_Conditions Reaction Conditions (Temp, Solvent, Time) Correct? Check_Purity->Check_Conditions Yes Purify_SM->Check_Purity Retry Optimize_Conditions Optimize Temperature, Solvent, or Reaction Time Check_Conditions->Optimize_Conditions No Check_Workup Workup Procedure (pH, Extraction) Correct? Check_Conditions->Check_Workup Yes Optimize_Conditions->Check_Conditions Retry Optimize_Workup Adjust pH for Precipitation, Optimize Extraction Check_Workup->Optimize_Workup No Success Improved Yield/ Purity Achieved Check_Workup->Success Yes Optimize_Workup->Check_Workup Retry

Caption: Figure 2: A logical workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a different α-halo-β-ketoester? A: Yes, but it will change the substituent at the 4-position. For the target molecule, an acetoacetate derivative is required to yield the carboxylic acid after hydrolysis. Using ethyl 2-bromoacetoacetate is also common, and it may be more reactive than the chloro-analog, potentially reducing reaction times.

Q2: Is a catalyst necessary for the Hantzsch condensation? A: Generally, no catalyst is required for this specific reaction. The reaction proceeds thermally.[7] Some variations of the Hantzsch synthesis may use mild bases or acids to facilitate cyclization, but for this substrate combination, heating in a polar solvent is typically sufficient.

Q3: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 50% ethyl acetate in hexane.[1] The product ester will be less polar than the thiourea starting material. For the hydrolysis step, the final carboxylic acid product will be much more polar and may barely move from the baseline in the same solvent system.

Q4: My final product has a low melting point and appears amorphous. What should I do? A: This often indicates the presence of impurities or residual solvent. First, ensure the product is completely dry by placing it under a high vacuum for several hours. If it remains non-crystalline, attempt recrystallization from various solvent systems. A common starting point is an ethanol/water or isopropanol/water mixture.

Q5: What are the safety considerations for this synthesis? A: α-haloesters like ethyl 2-chloroacetoacetate are lachrymators and alkylating agents; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Thioureas can be toxic. Review the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Ben-Nakhi, I., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(12), 3123. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. Available at: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • YouTube. synthesis of thiazoles. Available at: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • IJARSCT. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link]

  • Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Available at: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • ResearchGate. Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Available at: [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available at: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
  • National Institutes of Health. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

  • ACS Publications. Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the integrity of your final product.

Overview of the Synthetic Pathway

The synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is typically achieved through a two-step process:

  • Hantzsch Thiazole Synthesis: The initial step involves the condensation of a substituted thiourea with an α-halo ketone. In this case, N-cyclopentylthiourea reacts with ethyl bromopyruvate to form the ethyl ester of the target molecule, ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate. This reaction is a classic and versatile method for constructing the thiazole ring system.[1][2][3]

  • Ester Hydrolysis: The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[4][5] The choice of conditions is critical to avoid potential side reactions and ensure complete conversion.

This guide will address potential issues in both of these key stages, providing detailed troubleshooting advice and optimized protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

Question 1: My Hantzsch reaction is giving a very low yield. What are the most likely causes?

Answer:

Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials:

    • Ethyl Bromopyruvate: This reagent can degrade over time, releasing hydrobromic acid. Ensure you are using freshly prepared or purified ethyl bromopyruvate. Impurities can lead to unwanted side reactions. A common purification method involves dissolving the ester in a dry, inert solvent like diethyl ether or chloroform, neutralizing any acidic impurities with calcium carbonate, followed by filtration and distillation.[6]

    • N-Cyclopentylthiourea: The purity of your substituted thiourea is also crucial. Synthesize and purify it carefully before use. A general method involves the reaction of an amine with a thiocyanate or the reaction of an amine with a chlorothionoformate.[7]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Ethanol is a commonly used and effective solvent for this reaction. However, other polar protic solvents like methanol or isopropanol can also be employed. The key is to ensure that both reactants are soluble in the chosen solvent.[8]

    • Temperature: The reaction typically requires heating. Refluxing in ethanol (around 78 °C) is a good starting point. If the reaction is sluggish, a higher boiling point solvent might be beneficial. Conversely, if you are observing significant side product formation, lowering the temperature and extending the reaction time could be advantageous.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times, especially at elevated temperatures, can lead to degradation of the product.

  • Side Reactions:

    • With N-substituted thioureas, there is a possibility of forming the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole, especially under acidic conditions.[9] While the reaction is generally expected to favor the 2-amino product in neutral or slightly basic conditions, the presence of acidic impurities in the ethyl bromopyruvate could promote the formation of the undesired isomer.

Question 2: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What could these be?

Answer:

The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products. Here's how to identify and address the issue:

  • Unreacted Starting Materials: One or more spots could correspond to your starting materials, N-cyclopentylthiourea and ethyl bromopyruvate. To confirm this, run co-spots of your reaction mixture with each of the starting materials. If you see unreacted starting materials, consider extending the reaction time or increasing the temperature.

  • Isomeric Byproducts: As mentioned previously, the formation of the 3-cyclopentyl-2-imino-2,3-dihydrothiazole-4-carboxylate isomer is a possibility.[9] This isomer will likely have a different Rf value than your desired product. Characterization by NMR will be crucial to distinguish between the two.

  • Other Side Products: Other potential side products can arise from the self-condensation of ethyl bromopyruvate or reactions involving impurities.

To minimize side product formation, ensure the purity of your starting materials and optimize the reaction conditions as described above.

Question 3: What is the detailed mechanism of the Hantzsch thiazole synthesis?

Answer:

Understanding the mechanism can help in troubleshooting and optimizing the reaction. The Hantzsch thiazole synthesis proceeds through the following key steps:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiourea N-Cyclopentylthiourea Intermediate1 Thiouronium Salt (S-Alkylation) Thiourea->Intermediate1 Nucleophilic Attack (SN2) AlphaHalo Ethyl Bromopyruvate AlphaHalo->Intermediate1 Intermediate2 Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration Product Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate Intermediate3->Product Tautomerization (Aromatization)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

  • S-Alkylation: The sulfur atom of the N-cyclopentylthiourea, being a soft nucleophile, attacks the α-carbon of the ethyl bromopyruvate in an SN2 reaction, displacing the bromide ion to form a thiouronium salt intermediate.[1]

  • Intramolecular Cyclization: The amino group of the thiouronium salt then acts as a nucleophile and attacks the carbonyl carbon of the ketone, leading to the formation of a cyclic hemiaminal intermediate.

  • Dehydration and Tautomerization: This intermediate readily undergoes dehydration (loss of a water molecule) to form a thiazoline ring, which then tautomerizes to the more stable aromatic thiazole ring.

Part 2: Hydrolysis of Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

Question 4: My ester hydrolysis is not going to completion. What can I do?

Answer:

Incomplete hydrolysis is a common issue, especially with sterically hindered esters or when using suboptimal conditions. Here are some troubleshooting strategies:

  • Choice of Hydrolysis Conditions:

    • Basic Hydrolysis (Saponification): This is often the preferred method. A solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like ethanol or methanol is typically used. Lithium hydroxide (LiOH) in a THF/water mixture can be a more effective alternative for stubborn esters.[10]

    • Acidic Hydrolysis: This method is also viable but is often slower and the reaction is reversible.[4][5] To drive the equilibrium towards the products, a large excess of water is required. Common acids used are dilute sulfuric acid or hydrochloric acid.

  • Optimizing Basic Hydrolysis:

    • Concentration of Base: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents).

    • Temperature: Heating the reaction mixture to reflux is usually necessary to achieve a reasonable reaction rate.

    • Co-solvent: The ester may have poor solubility in a purely aqueous solution. Using a co-solvent like ethanol, methanol, or THF helps to homogenize the reaction mixture.[11]

    • Reaction Time: Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Steric Hindrance: The cyclopentyl group might impart some steric hindrance, making the carbonyl carbon less accessible to the nucleophile (hydroxide ion). In such cases, more forcing conditions like higher temperatures, longer reaction times, or a stronger base might be necessary.

Question 5: How do I purify the final product, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid?

Answer:

The purification of the final carboxylic acid typically involves the following steps:

  • Work-up:

    • After the hydrolysis is complete, cool the reaction mixture.

    • If a co-solvent was used, it is often beneficial to remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.

  • Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. The carboxylic acid will precipitate out of the solution as it becomes protonated and less soluble in water. Monitor the pH with pH paper or a pH meter.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product thoroughly, for example, in a vacuum oven.

  • Recrystallization (if necessary):

    • If the product is not sufficiently pure after precipitation, it can be further purified by recrystallization. A suitable solvent system might be an ethanol/water or methanol/water mixture.

Question 6: What are the key characterization techniques for my final product?

Answer:

To confirm the identity and purity of your 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, the following characterization techniques are recommended:

  • NMR Spectroscopy (1H and 13C): This is the most powerful tool for structural elucidation. You should expect to see signals corresponding to the cyclopentyl group, the thiazole ring proton, and the exchangeable protons of the amino and carboxylic acid groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the carboxylic acid, the N-H of the amine, and the C=N of the thiazole ring.

  • Melting Point: A sharp melting point is an indicator of high purity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

This protocol is a general guideline and may require optimization.

Hantzsch_Protocol cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Product Thiourea N-Cyclopentylthiourea (1.0 eq) Dissolve Dissolve N-cyclopentylthiourea in ethanol. Thiourea->Dissolve Pyruvate Ethyl Bromopyruvate (1.0 eq) Add Add ethyl bromopyruvate dropwise. Pyruvate->Add Solvent Ethanol Solvent->Dissolve Dissolve->Add Reflux Heat the mixture to reflux for 2-4 hours. Add->Reflux Monitor Monitor reaction by TLC. Reflux->Monitor Cool Cool to room temperature. Monitor->Cool Neutralize Neutralize with a weak base (e.g., NaHCO3 solution). Cool->Neutralize Extract Extract with an organic solvent (e.g., ethyl acetate). Neutralize->Extract Dry Dry the organic layer and concentrate. Extract->Dry Product Crude Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate Dry->Product Hydrolysis_Protocol cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Product Ester Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate (1.0 eq) Dissolve Dissolve ester in the solvent system. Ester->Dissolve Base NaOH or LiOH (2-3 eq) AddBase Add the aqueous base solution. Base->AddBase Solvent Ethanol/Water or THF/Water Solvent->Dissolve Acid 1M HCl Acidify Acidify the aqueous layer with 1M HCl to pH 3-4. Acid->Acidify Dissolve->AddBase Reflux Heat to reflux until TLC shows complete conversion. AddBase->Reflux Cool Cool to room temperature. Reflux->Cool RemoveSolvent Remove organic solvent under reduced pressure. Cool->RemoveSolvent Wash Wash with a non-polar solvent. RemoveSolvent->Wash Wash->Acidify Filter Collect the precipitate by vacuum filtration. Acidify->Filter Dry Dry the solid product. Filter->Dry Product 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid Dry->Product

Sources

Technical Support Center: Purifying 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the purification of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its analogs. As a class of compounds with significant therapeutic potential, achieving high purity is paramount for reliable biological screening and downstream applications.[1] This center moves beyond simple protocols to explain the causality behind common experimental challenges, empowering you to make informed decisions at the bench.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses the most frequently encountered purification hurdles in a question-and-answer format.

Question 1: My reaction yield is consistently low, and the crude product is a complex mixture according to TLC and NMR. What are the primary factors to investigate?

Answer: Low yields and complex crude mixtures in thiazole synthesis, particularly via the common Hantzsch reaction, often stem from a few key areas.[2][3] Let's break down the causality.

  • Probable Cause 1: Reactant Purity and Stability. The Hantzsch synthesis, a cornerstone for this scaffold, involves the condensation of an α-haloketone with a thioamide (or thiourea).[3][4] The purity of these starting materials is non-negotiable. Thioamides can be unstable, and α-haloketones are susceptible to self-condensation or degradation. Impurities will inevitably lead to a cascade of side reactions.[2]

  • Probable Cause 2: Competing Reaction Pathways (Isomer Formation). A critical, and often overlooked, issue is the formation of isomeric byproducts. When using N-substituted thioureas under acidic conditions, the reaction can yield not only the desired 2-(substituted-amino)thiazole but also the isomeric 3-substituted-2-imino-2,3-dihydrothiazole.[2][5] These isomers can be difficult to separate due to similar polarities.

  • Recommended Solutions:

    • Verify Starting Materials: Before starting, confirm the purity of your α-haloketone and N-cyclopentylthiourea via NMR or melting point analysis. Use freshly acquired or purified reagents.

    • Control Reaction pH: To minimize the formation of the 2-imino isomer, consider running the reaction under neutral or slightly basic conditions, which favors nucleophilic attack from the sulfur atom, leading exclusively to the desired 2-amino-substituted product.[2][5]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the appearance of the product and any byproducts.[6][7][8] This allows you to stop the reaction at the optimal time before further degradation or side reactions occur.

    • Stoichiometry: While the reaction is 1:1, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thiourea component can sometimes drive the reaction to completion and is often easier to remove during workup than unreacted α-haloketone.[9]

Question 2: My TLC shows a major product spot, but I have persistent, closely-eluting impurities that co-crystallize with my product. How can I resolve this?

Answer: This is a classic purification challenge. When impurities have similar physicochemical properties to your target compound, standard recrystallization may fail. A multi-step purification strategy is required.

  • Probable Cause 1: Isomeric or Structurally Similar Byproducts. As mentioned, isomers are a likely culprit.[5] Other possibilities include byproducts from over-alkylation or condensation reactions.

  • Probable Cause 2: Residual Uncharged Starting Materials. If your workup is incomplete, non-polar starting materials or reagents may persist.

  • Recommended Solutions:

    • Acid-Base Extraction: This is the most powerful technique for purifying a carboxylic acid like your target compound. It leverages the acidic proton to selectively move your product between aqueous and organic layers, leaving neutral impurities behind. See Protocol 2 for a detailed methodology.[10]

    • Flash Column Chromatography: If acid-base extraction is insufficient, chromatography is the next logical step. The key is achieving proper separation (ΔRf > 0.2).

      • Solvent System Screening: Systematically screen solvent systems using TLC. Start with a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). Add small amounts of acetic acid (0.5-1%) to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica gel.

      • See the table below for common starting points for mobile phase selection.[11][12]

    • Recrystallization Post-Chromatography: After column chromatography, fractions containing the pure product can be combined, concentrated, and recrystallized. This final "polishing" step removes any minor impurities that may have co-eluted and typically yields high-purity, crystalline material.[13]

Question 3: My purified 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid derivative refuses to crystallize. It just oils out or forms an amorphous solid. What should I do?

Answer: Failure to crystallize is frustrating but solvable. It indicates that the compound has a high affinity for the solvent or that residual impurities are inhibiting lattice formation.

  • Probable Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[14]

  • Probable Cause 2: Residual Impurities. Even trace impurities can disrupt the crystal lattice. If you haven't already, perform a thorough acid-base extraction or chromatographic purification.

  • Recommended Solutions:

    • Systematic Solvent Screening: Use small amounts of your compound (~10-20 mg) in test tubes to test a range of solvents (see table below and Protocol 1 ).

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., Ethanol, THF). Then, slowly add a miscible "poor" solvent (an "anti-solvent" like water or hexane) dropwise at elevated temperature until the solution becomes faintly cloudy.[14] Allow it to cool slowly. This controlled precipitation often induces crystallization.

    • Scratching and Seeding: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation points for crystal growth. If you have a previously obtained pure crystal, add a tiny speck (a "seed crystal") to the supersaturated solution to initiate crystallization.

    • Final Purity Check: Ensure your material is pure (>95%) before attempting crystallization. An oily substance is often a sign of impurity.

Data & Protocols

Data Presentation: Solvent Selection Guide

This table provides starting points for selecting solvents for chromatography and recrystallization.

SolventPolarity IndexBoiling Point (°C)Common UseNotes
Hexane/Heptane 0.169 / 98Chromatography (non-polar component), Recrystallization (anti-solvent)Good for dissolving non-polar impurities.
Toluene 2.4111RecrystallizationCan be effective for aromatic compounds.
Ethyl Acetate 4.477Chromatography (polar component)A versatile solvent for a wide range of polarities.
Ethanol 4.378RecrystallizationOften a good choice for recrystallizing polar compounds.[11]
Methanol 5.165RecrystallizationMore polar than ethanol; good dissolving power.
Tetrahydrofuran (THF) 4.066RecrystallizationStrong solvent; often used with an anti-solvent like water or hexane.[13]
Water 10.2100Recrystallization (anti-solvent), Acid-Base ExtractionUsed to dissolve the carboxylate salt during extraction.
Acetic Acid 6.2118Chromatography (additive)Suppresses deprotonation of the carboxylic acid on silica gel.
Experimental Protocols
  • Dissolution: Place the crude, solid material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them. This is also where you would add activated charcoal to remove colored impurities.[14]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel. Add a 1M aqueous solution of a base (e.g., Sodium Hydroxide or Sodium Bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer (which now contains your product as a salt) into a clean flask. Perform a second extraction on the organic layer with the basic solution to ensure complete transfer of the product.

  • Wash (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a 1M-2M solution of a strong acid (e.g., Hydrochloric Acid) with stirring until the pH is acidic (pH ~2).[10][15] Your purified carboxylic acid product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualized Workflows and Mechanisms

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants (α-haloketone + N-cyclopentylthiourea) B Hantzsch Reaction (Monitor by TLC) A->B C Crude Reaction Mixture B->C D Initial Workup (Quench & Solvent Removal) C->D E Acid-Base Extraction (Protocol 2) F Column Chromatography (If needed) G Recrystallization (Protocol 1) H Pure Crystalline Product (>99% Purity)

G start Impure Product After Initial Workup q1 Are impurities basic or neutral? start->q1 q2 Are impurities structurally similar/isomeric? q1->q2 No a1 Perform Acid-Base Extraction (Protocol 2) q1->a1 Yes q3 Is product colored? q2->q3 No a2 Optimize Column Chromatography q2->a2 Yes a3 Treat with Activated Charcoal during Recrystallization q3->a3 Yes end Proceed to Final Recrystallization q3->end No a1->q2 c1 Cause: Unreacted starting materials, neutral byproducts a1->c1 a2->q3 c2 Cause: Isomers, related side-products a2->c2 a3->end c3 Cause: High MW, conjugated polymeric impurities a3->c3

Frequently Asked Questions (FAQs)

  • Q: How can I definitively confirm the structure and purity of my final product?

    • A: A combination of analytical techniques is essential. Proton and Carbon NMR spectroscopy will confirm the chemical structure. Mass Spectrometry (HRMS) will confirm the molecular weight and elemental formula.[16] Melting Point analysis provides a sharp range for a pure crystalline compound.[3] Finally, HPLC or elemental analysis can provide quantitative purity data.

  • Q: What are the characteristic spectroscopic signals for a 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid structure?

    • A: In ¹H NMR, you should expect to see signals for the cyclopentyl group, a singlet for the proton at the 5-position of the thiazole ring, a broad singlet for the N-H proton (which is exchangeable with D₂O), and a very broad singlet for the carboxylic acid proton.[9] In ¹³C NMR, the carbonyl carbon of the carboxylic acid and the C2, C4, and C5 carbons of the thiazole ring will have characteristic chemical shifts.

  • Q: My product is a hydrobromide or hydrochloride salt after the Hantzsch reaction. How do I get the neutral compound?

    • A: The initial product of the Hantzsch synthesis is often the acid salt of the aminothiazole.[9] To obtain the neutral free base, you must neutralize it. This is typically done by dissolving or suspending the crude product in water or an alcohol/water mixture and adding a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.[2][3] The neutral product, being less soluble in water, will often precipitate and can be collected by filtration.[9]

  • Q: Are there any specific safety precautions for these experiments?

    • A: Yes. α-haloketones are lachrymators and skin irritants; always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Thioamides and other sulfur-containing reagents can have strong, unpleasant odors. All reactions and workups should be performed in a well-ventilated fume hood.

References

  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved from [Link]

  • Poczta, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • MDPI. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Stan, D., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

Sources

Technical Support Center: Analysis of By-products in the Synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important thiazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify and mitigate the formation of reaction by-products, ensuring the purity and quality of your target compound.

I. Understanding the Synthesis: The Hantzsch Thiazole Reaction

The synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its ester precursors typically employs the Hantzsch thiazole synthesis. This robust reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[1] In this specific case, the key reactants are N-cyclopentylthiourea and an ethyl ester of a 4-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate), followed by the hydrolysis of the resulting ester to the carboxylic acid.

The general reaction pathway is illustrated below:

Hantzsch_Synthesis Reactants N-Cyclopentylthiourea + Ethyl 4-haloacetoacetate Intermediate Thiouronium Salt Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product_Ester Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate Dehydration->Product_Ester Hydrolysis Ester Hydrolysis Product_Ester->Hydrolysis Final_Product 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid Hydrolysis->Final_Product

Caption: General workflow for the Hantzsch synthesis of the target molecule.

While the Hantzsch synthesis is generally efficient, the use of an N-substituted thiourea introduces the possibility of side reactions, leading to the formation of isomeric by-products that can complicate purification and compromise the final product's purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on mechanistic principles.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Reactants: The α-haloketone can be unstable. 3. Incorrect Stoichiometry: An improper ratio of reactants can limit the yield.1. Monitor the reaction progress by TLC or LC-MS. Incrementally increase the reaction time or temperature. 2. Use freshly prepared or purified α-haloketone. 3. A slight excess (1.1-1.2 equivalents) of the N-cyclopentylthiourea can be used to ensure complete conversion of the α-haloketone.
Presence of a Major Isomeric By-product Formation of 3-Cyclopentyl-2-imino-2,3-dihydrothiazole: This is a common side reaction when using N-substituted thioureas, especially under acidic conditions. The cyclization can occur through the substituted nitrogen (N-3) instead of the unsubstituted nitrogen (N-1) of the thiourea intermediate.[2]Control the Reaction pH: Maintain a neutral to slightly basic pH to favor the formation of the desired 2-amino isomer. The use of a non-acidic solvent and the addition of a non-nucleophilic base can suppress the formation of the imino isomer.[2]
Multiple Spots on TLC/Peaks in HPLC 1. Formation of Bis-thiazole Adducts: This can occur if there is a competing reaction between the product and the starting materials. 2. Unreacted Starting Materials: Incomplete reaction. 3. Degradation Products: Overheating or prolonged reaction times can lead to decomposition.1. Use a slight excess of the thiourea and ensure efficient mixing. 2. Monitor the reaction to completion and optimize reaction time and temperature. 3. Avoid excessive heat and prolonged reaction times. Consider running the reaction at a lower temperature for a longer duration.
Difficulty in Purifying the Final Carboxylic Acid Co-precipitation of By-products: The isomeric by-product and other impurities may have similar solubility to the desired product.Purification of the Ester Intermediate: It is often easier to purify the ethyl ester intermediate by column chromatography before hydrolysis. The difference in polarity between the desired ester and its by-products is typically greater than that of their corresponding carboxylic acids.

III. Frequently Asked Questions (FAQs)

Q1: I've isolated a major by-product with the same mass as my desired product. How can I confirm if it's the 2-imino isomer?

A1: The most effective way to distinguish between the 2-(cyclopentylamino) and the 2-imino isomers is through NMR spectroscopy. The chemical environment of the cyclopentyl group and the thiazole ring protons will be different. Specifically, in the 2-imino isomer, the cyclopentyl group is directly attached to the ring nitrogen, which will likely cause a downfield shift of the alpha-protons on the cyclopentyl ring compared to the 2-amino isomer. 2D NMR techniques like HMBC can help to definitively establish the connectivity.

Q2: What is the mechanism for the formation of the 2-imino isomer by-product?

A2: The formation of the 2-imino isomer is a result of a competing cyclization pathway. After the initial nucleophilic attack of the sulfur atom of N-cyclopentylthiourea on the α-haloketone, an intermediate is formed. This intermediate has two nitrogen atoms that can potentially attack the carbonyl carbon to close the ring.

Isomer_Formation Intermediate Thiouronium Salt Intermediate N1_Attack Attack by Unsubstituted Nitrogen (N1) Intermediate->N1_Attack Favored in neutral/basic conditions N3_Attack Attack by Cyclopentyl-substituted Nitrogen (N3) Intermediate->N3_Attack More prevalent in acidic conditions Desired_Product 2-(Cyclopentylamino)thiazole N1_Attack->Desired_Product Imino_Isomer 2-Imino-3-cyclopentyl-dihydrothiazole N3_Attack->Imino_Isomer

Caption: Competing cyclization pathways leading to the desired product and the imino isomer.

Under neutral or basic conditions, the unsubstituted nitrogen is more nucleophilic, leading to the desired 2-amino product. However, under acidic conditions, the electronics of the intermediate can change, making the substituted nitrogen more likely to participate in the cyclization, resulting in the 2-imino by-product.[2]

Q3: Can I use a different method to synthesize this compound to avoid these by-products?

A3: While the Hantzsch synthesis is the most common, other methods for thiazole synthesis exist.[3] However, for this particular substitution pattern, the Hantzsch reaction is generally the most direct route. The key to success is not necessarily changing the entire synthetic strategy, but rather optimizing the Hantzsch reaction conditions, particularly controlling the pH, to minimize the formation of the isomeric by-product.

Q4: What are the best practices for purifying the final carboxylic acid product?

A4: Purification of the final carboxylic acid can be challenging due to its polarity. If the ester intermediate was not purified, you can attempt recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). Alternatively, you can convert the crude carboxylic acid back to its ester form, purify the ester by column chromatography, and then hydrolyze the purified ester. Another approach for purifying aminothiazoles involves the formation of a bisulfite adduct, which is often insoluble in water and can be precipitated and filtered.[4]

IV. Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring and Purity Analysis

This protocol provides a general starting point for the analysis of the reaction mixture and the final product. Optimization may be required based on your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm.[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile or dissolve the final product in a suitable solvent.

Protocol 2: LC-MS/MS for By-product Identification

This protocol is designed for the identification of the target compound and potential by-products using mass spectrometry.

  • LC Conditions: Use the HPLC method described in Protocol 1.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan MS to identify the molecular ions of the product and by-products. Product ion scan (MS/MS) of the parent mass to obtain fragmentation patterns.

  • Expected Masses:

    • Ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate: [M+H]⁺ = 241.1

    • 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid: [M+H]⁺ = 213.1

  • Fragmentation Analysis: The fragmentation pattern can help distinguish between isomers. For N-alkyl-2-aminothiazoles, characteristic losses related to the alkyl group and fragmentation of the thiazole ring are expected. The loss of the cyclopentyl group and subsequent fragmentation of the thiazole core can be monitored.

Protocol 3: Purification by Column Chromatography (Ester Intermediate)
  • Stationary Phase: Silica gel (230-400 mesh).[6]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Procedure:

    • Dissolve the crude ester product in a minimal amount of dichloromethane.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the mobile phase, starting with the low polarity mixture.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

V. References

  • El-Sayed, N. N. E., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13734-13748. [Link]

  • Patel, K., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 16(1), 1-13. [Link]

  • Singh, R., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155027. [Link]

  • Swain, C. J., & Miller, R. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.

  • Chem Help ASAP. (2018). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 1-14. [Link]

  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(3), 445-464.

  • RSC Publishing. (2012). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Hilaris Publisher. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2022). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]

  • Al-Balas, Q., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of medicinal chemistry, 55(21), 9479-9491. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography – tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2022). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Retrieved from [Link]

  • Piechocka, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9276. [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to empower you with the expertise to navigate this synthetic process efficiently and effectively.

Introduction to the Synthesis

The 2-(substituted-amino)-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The traditional Hantzsch thiazole synthesis, while effective, often requires long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically reducing reaction times, often leading to higher yields and cleaner reaction profiles.[1][2] This is achieved through the efficient and uniform heating of the reaction mixture via the interaction of polar molecules with microwave irradiation.[1]

This guide will focus on the synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a representative member of this class of compounds. The principles and troubleshooting strategies discussed herein are broadly applicable to a range of derivatives.

Diagram: Synthetic Workflow

Microwave-Assisted Thiazole Synthesis Workflow Workflow for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid Synthesis cluster_reactants Reactant Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactant_1 Ethyl 2-chloro-3-oxobutanoate Microwave_Vial Combine Reactants & Solvent (e.g., Ethanol) in Microwave Vial Reactant_1->Microwave_Vial Reactant_2 N-Cyclopentylthiourea Reactant_2->Microwave_Vial Microwave_Irradiation Microwave Irradiation (Set Temperature, Time, Power) Microwave_Vial->Microwave_Irradiation Cooling Cool Reaction Mixture Microwave_Irradiation->Cooling Hydrolysis Base-mediated Hydrolysis (e.g., NaOH) Cooling->Hydrolysis Acidification Acidification to Precipitate (e.g., HCl) Hydrolysis->Acidification Filtration Filter and Wash Precipitate Acidification->Filtration Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization

Caption: A streamlined workflow for the microwave-assisted synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Detailed Experimental Protocol

This protocol outlines the synthesis of the ethyl ester of the target compound, followed by hydrolysis to yield the carboxylic acid.

Part A: Microwave-Assisted Synthesis of Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (1.0 mmol, 1 equiv.)

  • N-Cyclopentylthiourea (1.1 mmol, 1.1 equiv.)

  • Ethanol (3-5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add ethyl 2-chloro-3-oxobutanoate (1.0 mmol) and N-cyclopentylthiourea (1.1 mmol).

  • Add ethanol (3-5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 100-120 °C for 10-20 minutes. The power should be set to allow for a rapid ramp to the target temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the vial to cool to room temperature.

Part B: Hydrolysis to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Materials:

  • Reaction mixture from Part A

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Distilled water

  • Filter paper and funnel

Procedure:

  • Transfer the cooled reaction mixture from Part A to a round-bottom flask.

  • Add 1 M NaOH solution (3-4 equiv.) to the flask.

  • Heat the mixture to reflux for 1-2 hours, or until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1 M HCl solution to acidify the mixture to a pH of approximately 3-4. A precipitate should form.[3]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold distilled water.

  • Dry the solid under vacuum to yield the crude 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am observing a very low yield of my desired product after the microwave reaction. What are the potential causes and how can I improve it?

  • Answer: Low yields in microwave-assisted synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Sub-optimal Reaction Parameters: The chosen temperature and time may not be sufficient for the reaction to go to completion.

      • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Similarly, you can extend the reaction time.[4] Microwave synthesis often allows for rapid optimization of these parameters.

    • Solvent Choice: The solvent's ability to absorb microwave energy significantly impacts heating efficiency.

      • Solution: Ensure you are using a polar solvent like ethanol, which couples well with microwaves. If the reaction is still sluggish, consider a higher-boiling polar solvent like DMF, but be mindful of potential difficulties in removal during work-up.

    • Reagent Quality: The purity of your starting materials, particularly the α-haloketone, is crucial. These can be unstable.

      • Solution: Use freshly prepared or purified ethyl 2-chloro-3-oxobutanoate. Ensure the N-cyclopentylthiourea is of high purity.

    • Incomplete Hydrolysis: The subsequent hydrolysis step might be incomplete.

      • Solution: Ensure a sufficient excess of base is used and that the reflux time is adequate. Monitor the hydrolysis by TLC until the starting ester spot has completely disappeared.

Issue 2: Formation of Side Products

  • Question: I am observing significant impurity spots on my TLC plate. What are the likely side reactions and how can I minimize them?

  • Answer: The Hantzsch thiazole synthesis can sometimes lead to side products.

    • Formation of Isomeric Impurities: Under certain conditions, isomers of the desired aminothiazole can form.[5]

      • Solution: Maintaining a neutral to slightly basic pH during the initial condensation can favor the desired 2-amino isomer.[5] While the reaction is generally robust, adding a non-nucleophilic base could be explored if isomer formation is a persistent issue.

    • Decomposition: Excessive temperature or prolonged reaction times can lead to the decomposition of reactants or the product.

      • Solution: Carefully optimize the microwave parameters. Use the minimum temperature and time required for complete conversion of the starting materials.

Frequently Asked Questions (FAQs)

  • Q1: Why is microwave synthesis preferred over conventional heating for this reaction?

    • A1: Microwave synthesis offers several advantages:

      • Reduced Reaction Times: Reactions are often completed in minutes instead of hours.[2][6]

      • Higher Yields: The rapid and uniform heating can lead to increased product yields and fewer side products.[2][6]

      • Greener Chemistry: It often requires less solvent and energy.

  • Q2: How do I choose the optimal microwave parameters (temperature, time, power)?

    • A2: Optimization is key. Start with the conditions provided in the protocol. If the reaction is incomplete, incrementally increase the temperature or time.[4] The power setting on most modern microwave synthesizers is automatically adjusted to maintain the set temperature.

  • Q3: What is the mechanism of the Hantzsch thiazole synthesis?

    • A3: The reaction proceeds through a multi-step pathway. It begins with an SN2 reaction where the sulfur of the thioamide attacks the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7][8]

  • Q4: My product is difficult to purify by recrystallization. What are my options?

    • A4: If recrystallization is challenging, consider column chromatography. For carboxylic acids, purification can sometimes be achieved by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding acid.[9]

  • Q5: Can I use a different solvent for the microwave reaction?

    • A5: Yes, but the solvent should be polar to efficiently absorb microwave energy. Other suitable solvents include methanol, isopropanol, or DMF. The choice of solvent can influence the reaction rate and selectivity, so re-optimization of the reaction conditions may be necessary.

Quantitative Data Summary

ParameterRecommended RangeNotes
Microwave Temperature 100 - 140 °CHigher temperatures can accelerate the reaction but may also lead to decomposition.
Microwave Reaction Time 10 - 30 minutesMonitor by TLC to determine the optimal time.
Reactant Ratio 1:1.1 (α-haloketone:thiourea)A slight excess of the thiourea is often beneficial.
Typical Yield (Crude) 70 - 90%Yields are highly dependent on the specific substrate and reaction conditions.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch Thiazole Synthesis Mechanism Mechanism of the Hantzsch Thiazole Synthesis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration Reactants α-haloketone + Thioamide Intermediate_1 Thioether Intermediate Reactants->Intermediate_1 SN2 Reaction Intermediate_2 Hydroxythiazoline Intermediate Intermediate_1->Intermediate_2 Intramolecular Attack Product Thiazole Intermediate_2->Product - H2O

Caption: A simplified representation of the key steps in the Hantzsch thiazole synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. Available at: [Link]

  • UCSB MRL. Microwave Synthesis Conditions. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
  • Rasayan Journal of Chemistry. A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Available at: [Link]

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. ResearchGate. Available at: [Link]

Sources

"2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are actively working with this compound. As a substituted 2-aminothiazole, this molecule possesses a chemically rich structure that, while promising for various applications, can present unique stability and degradation challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research. We will delve into the inherent reactivity of the thiazole ring, the influence of the cyclopentylamino and carboxylic acid groups, and best practices for handling and analysis.

Part 1: Frequently Asked Questions (FAQs) - Solution Stability & Handling
Question 1: My stock solution of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid in DMSO is turning yellow after a few days at room temperature. What is causing this discoloration and is the compound degrading?

Answer:

This is a common observation with many nitrogen-containing heterocyclic compounds, including 2-aminothiazole derivatives. The yellowing is likely an indicator of initial degradation, even if the concentration of the parent compound has not significantly decreased.

  • Causality: The discoloration is often due to the formation of low-level chromophoric impurities resulting from oxidation or photolytic reactions. The thiazole ring itself, particularly when substituted with an electron-donating amino group, can be susceptible to slow oxidation.[1][2] The exocyclic amino group can also be a site of oxidative degradation.

  • Troubleshooting & Best Practices:

    • Storage: Prepare fresh solutions for each experiment whenever possible. If you must store stock solutions, do so at -20°C or -80°C in small, single-use aliquots. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.

    • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze degradation.[3]

  • Validation Step: To confirm if significant degradation has occurred, run a quick purity check using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the peak area of the main compound in the fresh versus the aged, discolored solution. The appearance of new, small peaks is a clear sign of degradation product formation.

Question 2: I'm observing poor solubility and precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). How can I improve its aqueous solubility?

Answer:

This is a classic solubility challenge. The compound has a carboxylic acid group, which means its charge state and, consequently, its solubility are highly dependent on the pH of the medium.

  • Causality: At neutral pH (7.4), the carboxylic acid group (with an estimated pKa around 3-4) will be deprotonated to its carboxylate form (-COO⁻). While this adds a negative charge, the rest of the molecule, with its bulky cyclopentyl and thiazole groups, remains largely hydrophobic. If the concentration is high enough, the compound can crash out of the solution.

  • Troubleshooting & Best Practices:

    • pH Adjustment: The most effective strategy is to work at a pH where the molecule is fully ionized. Raising the pH to 8 or 9 with a small amount of a base like sodium hydroxide or using a basic buffer (e.g., Tris-HCl) will ensure the carboxylic acid is fully deprotonated and should significantly improve solubility.

    • Co-solvents: If adjusting the pH is not an option for your experiment, you can use a small percentage of a water-miscible organic co-solvent.[4] Common choices include ethanol, or polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and increase as needed, but always run a vehicle control in your experiment to ensure the co-solvent itself is not causing an effect.

    • Formulation Aids: For in-vivo studies, cyclodextrins can be used to form inclusion complexes, which can enhance the aqueous solubility of hydrophobic compounds.

Part 2: Troubleshooting Guide - Degradation During Experiments
Scenario 1: I'm running a reaction at elevated temperatures (e.g., >80°C) and my yield of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is consistently low, with evidence of gas evolution.

Issue: Likely thermal degradation via decarboxylation.

  • Scientific Rationale: Carboxylic acids attached to heterocyclic rings can be susceptible to decarboxylation (loss of CO₂) at high temperatures.[5] The stability is influenced by the specific position on the ring and the electronic nature of the other substituents. For thiazole-4-carboxylic acids, this can be a significant degradation pathway under thermal stress.[6]

  • Troubleshooting Workflow:

    G start Low Yield & Gas Evolution at High Temperature check_temp Can the reaction temperature be lowered? start->check_temp lower_temp Optimize at a lower temperature. (e.g., 50-60°C) check_temp->lower_temp Yes headspace_analysis If high temp is necessary, analyze headspace by GC-MS to confirm CO2 evolution. check_temp->headspace_analysis No end_success Problem Solved lower_temp->end_success protecting_group Consider a protecting group strategy: 1. Esterify the carboxylic acid. 2. Run the thermal reaction. 3. Deprotect the ester. headspace_analysis->protecting_group end_complex Further Investigation Needed protecting_group->end_complex

    Caption: Troubleshooting workflow for thermal degradation.

  • Verification Protocol:

    • Set up a small-scale reaction in a sealed vial with a septum.

    • Heat the reaction as before.

    • Carefully extract a sample of the headspace gas using a gas-tight syringe.

    • Inject the gas sample into a Gas Chromatography-Mass Spectrometry (GC-MS) instrument to confirm the presence of carbon dioxide.

Scenario 2: My HPLC analysis shows a new, significant impurity peak when my compound is formulated in an acidic medium (pH < 3) for an extended period.

Issue: Potential acid-catalyzed hydrolysis of the 2-amino-thiazole ring.

  • Scientific Rationale: The 2-aminothiazole moiety, while part of an aromatic system, can be susceptible to hydrolytic cleavage under strong acidic conditions.[7] The reaction is often initiated by protonation of the ring nitrogen, followed by nucleophilic attack by water, which can lead to ring-opening and the formation of various degradation products.

  • Potential Degradation Pathway:

    Caption: Simplified acid-catalyzed hydrolysis pathway.

  • Troubleshooting & Analysis:

    • Characterize the Impurity: Isolate the impurity peak using preparative HPLC. Analyze the collected fraction by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight. This information is crucial for proposing a structure for the degradant.

    • pH Stability Study: Perform a systematic study by incubating the compound in buffers of varying pH (e.g., pH 2, 4, 7, 9) at a controlled temperature. Monitor the formation of the impurity over time by HPLC. This will define the pH range where the compound is most stable.

    • Reformulation: If possible, adjust the formulation to a pH where the compound exhibits maximum stability, as determined by your pH stability study.

Part 3: Protocols for Stability Assessment
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][8]

Objective: To generate potential degradation products under various stress conditions. A target degradation of 5-20% is generally considered ideal.[9]

Stress ConditionProtocolRationale
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a 50:50 mix of acetonitrile and 0.1 M HCl.[10]2. Incubate at 60°C.3. Sample at time points (e.g., 2, 4, 8, 24 hours).4. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.To assess stability in acidic environments and identify acid-labile functional groups.
Base Hydrolysis 1. Prepare a 1 mg/mL solution in a 50:50 mix of acetonitrile and 0.1 M NaOH.[10]2. Incubate at 60°C.3. Sample at time points.4. Neutralize with an equivalent amount of 0.1 M HCl before analysis.To evaluate susceptibility to base-catalyzed reactions, such as hydrolysis of potential amide bonds.
Oxidation 1. Prepare a 1 mg/mL solution in a 50:50 mix of acetonitrile and 3% hydrogen peroxide (H₂O₂).[10]2. Keep at room temperature, protected from light.3. Sample at time points.To identify susceptibility to oxidation. The thiazole sulfur and the amino group are potential sites.
Thermal Stress 1. Store the solid compound in a vial at 80°C.2. Prepare a solution (e.g., in DMSO) and incubate at 80°C.3. Sample at time points (e.g., 1, 3, 7 days).To evaluate the solid-state and solution thermal stability and check for issues like decarboxylation.
Photostability 1. Expose a solid sample and a solution (e.g., in quartz cuvette) to a light source providing both UV and visible light (ICH Q1B conditions: >1.2 million lux hours and >200 watt hours/m²).[4]2. Keep a control sample wrapped in foil.3. Analyze both samples after exposure.To determine if the compound is light-sensitive, which can lead to photo-oxidation or rearrangement.[3]

Data Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method (typically a gradient method on a C18 column with UV and/or MS detection). The goal is to achieve baseline separation between the parent compound and all major degradation products.

References
  • Thiazole - Wikipedia. Available from: [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. Available from: [Link]

  • The conversion of thiazolines to thiazoles by MnO2 oxidation a - ResearchGate. Available from: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. Available from: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. Available from: [Link]

  • Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups - ResearchGate. Available from: [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Available from: [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC - NIH. Available from: [Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - RSC Publishing. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]

  • Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics | Request PDF - ResearchGate. Available from: [Link]

  • Photochemical permutation of thiazoles, isothiazoles and other azoles - ResearchGate. Available from: [Link]

  • AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available from: [Link]

  • EP0482607B1 - Process of producing 2-aminothiazole - Google Patents.
  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties - ResearchGate. Available from: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing. Available from: [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. Available from: [Link]

  • Common methods for the synthesis of 2-aminothiazole - ResearchGate. Available from: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • 2-Aminothiazole - Wikipedia. Available from: [Link]

  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF - ResearchGate. Available from: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - ResearchGate. Available from: [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Available from: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PubMed. Available from: [Link]

  • 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid - MySkinRecipes. Available from: [Link]

  • 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem. Available from: [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a molecule possessing both a carboxylic acid and an amino group, its solubility is expected to be highly dependent on pH, and its relatively complex structure may contribute to low aqueous solubility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these potential issues.

I. Understanding the Molecule: Physicochemical Properties

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a thiazole derivative.[1][2] The presence of a carboxylic acid group suggests it is an acidic compound, while the cyclopentylamino group provides a basic character. This amphoteric nature is a key consideration for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: Why is my batch of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid showing poor solubility in aqueous solutions?

A1: The limited aqueous solubility of this compound is likely due to its molecular structure. The cyclopentyl group introduces hydrophobicity, and the overall molecule may have strong intermolecular interactions in its solid state, making it difficult for water molecules to solvate it effectively. More than 40% of new chemical entities in the pharmaceutical industry are poorly soluble in water, making this a common challenge.[3][4]

Q2: How does the purity of the compound affect its solubility?

A2: Impurities can significantly impact solubility. In some cases, impurities can suppress the dissolution of the primary compound. Conversely, certain impurities might unexpectedly increase solubility. It is crucial to work with a well-characterized and highly purified batch of the compound to ensure reproducible solubility data. Salt forms of a drug can sometimes be used to improve purity.[5][6]

II. Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues with 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, the following troubleshooting guide provides a systematic approach to improving its dissolution.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow Start Start: Poorly Soluble 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid pH_Modification pH Modification & Salt Formation Start->pH_Modification Ionizable groups present? Co_solvents Co-solvent Systems pH_Modification->Co_solvents Inadequate improvement Success Achieved Desired Solubility pH_Modification->Success Successful Surfactants Surfactant Addition Co_solvents->Surfactants Toxicity or stability concerns? Co_solvents->Success Successful Solid_Dispersion Solid Dispersion Surfactants->Solid_Dispersion Micelle formation ineffective? Surfactants->Success Successful Solid_Dispersion->Success Successful

Caption: Decision workflow for selecting a solubility enhancement technique.

pH Adjustment and Salt Formation

Scientific Rationale: As a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, its solubility is highly pH-dependent.[7][8] By adjusting the pH, you can ionize these groups, which generally increases aqueous solubility.[9][10] Salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[11][12]

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: Add an excess amount of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid and liquid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to determine the pH of maximum solubility.

Experimental Protocol: Salt Formation

  • Select a counter-ion: For this acidic compound, a basic counter-ion like sodium, potassium, or tromethamine can be used.[5]

  • Dissolve the free acid: Dissolve the 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid in a suitable organic solvent (e.g., ethanol, methanol).

  • Add the base: Add a stoichiometric amount of the selected base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of solvent.

  • Induce precipitation: Stir the mixture. The salt form will often precipitate out. If not, the solvent may need to be slowly evaporated or an anti-solvent added.

  • Isolate and dry: Collect the resulting solid by filtration and dry it under vacuum.

  • Characterize and test solubility: Confirm salt formation using analytical techniques (e.g., FTIR, DSC) and then determine its aqueous solubility. The formation of a salt can increase solubility by creating charged species that are more readily solvated by water.

Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[13][14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14]

Experimental Protocol: Co-solvent Screening

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare co-solvent mixtures: Prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine solubility: Measure the solubility of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid in each co-solvent mixture using the equilibrium solubility method described previously.

  • Evaluate and optimize: Identify the co-solvent and concentration that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity.[15]

Use of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that can increase the solubility of poorly soluble compounds by forming micelles.[16][17] The hydrophobic core of the micelle can encapsulate the drug molecule, increasing its apparent solubility in the aqueous medium.[18][19]

Experimental Protocol: Surfactant Screening

  • Select surfactants: Choose a variety of non-ionic (e.g., Polysorbate 80, Cremophor EL), anionic (e.g., Sodium Dodecyl Sulfate), and cationic surfactants.

  • Prepare surfactant solutions: Prepare aqueous solutions of each surfactant at various concentrations, both below and above their critical micelle concentration (CMC).

  • Measure solubility: Determine the solubility of the compound in each surfactant solution.

  • Analyze results: Plot solubility as a function of surfactant concentration to identify the most effective surfactant and the optimal concentration range.

Solid Dispersions

Scientific Rationale: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually in an amorphous state.[20][21] The amorphous form of a drug is generally more soluble than its crystalline form due to its higher free energy.[22][23]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select a carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

  • Dissolve drug and carrier: Dissolve both the 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and the carrier in a common volatile solvent (e.g., methanol, ethanol).

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Dry and pulverize: Further dry the solid mass to remove any residual solvent and then grind it into a fine powder.

  • Characterize and test dissolution: Characterize the solid dispersion to confirm the amorphous state of the drug (using DSC or XRD) and then perform dissolution studies to compare its dissolution rate to that of the pure crystalline drug.

Quantitative Data Summary

The following table provides a hypothetical summary of solubility data that could be generated from the experiments described above.

MethodSolvent/SystemConcentrationResulting Solubility (µg/mL)
Baseline Deionized WaterN/A5
pH Adjustment pH 2.0 BufferN/A50
pH 7.4 BufferN/A10
pH 9.0 BufferN/A250
Co-solvents 20% Ethanol in Water20% (v/v)150
40% PEG 400 in Water40% (v/v)400
Surfactants 1% Polysorbate 801% (w/v)300
Solid Dispersion 1:5 Drug:PVP K30N/A>1000 (enhanced dissolution rate)

III. Advanced Strategies

For particularly challenging cases, more advanced techniques may be considered:

  • Prodrugs: Chemical modification of the molecule to a more soluble form that is converted to the active drug in vivo.[24]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that can enhance the aqueous solubility of the drug.[3]

IV. Conclusion

Improving the solubility of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a multi-faceted challenge that can be addressed through a systematic evaluation of various formulation strategies. The choice of method will depend on the desired final dosage form and the specific properties of the molecule. A thorough understanding of the physicochemical principles behind each technique is essential for successful formulation development.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Aminothiazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2018). Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR, 16(12):19-21. [Link]

  • ResearchGate. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. PubChem. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • MDPI. (2023). Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. Molecules, 28(14), 5383. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 964. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • National Center for Biotechnology Information. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 7(4), 313-323. [Link]

  • National Center for Biotechnology Information. (2023). A recent overview of surfactant–drug interactions and their importance. Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. RJPDFT, 3(4), 143-149. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Save My Exams. (2022). pH & Solubility. College Board AP® Chemistry Study Guides. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]

  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives. [Link]

  • Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Pharma Horizon. [Link]

  • MySkinRecipes. (n.d.). 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7311. [Link]

Sources

avoiding common pitfalls in "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (Compound ID: 1211515-49-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. Our goal is to help you navigate the intricacies of working with this thiazole derivative, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and what are the key reactants?

The most established and versatile method for synthesizing the 2-aminothiazole core of this compound is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the cyclocondensation of a thioamide with an α-haloketone or α-haloester. For this specific molecule, the key precursors are:

  • N-Cyclopentylthiourea: This provides the cyclopentylamino group at the 2-position of the thiazole ring.

  • An α-halo-β-ketoester: A compound like ethyl 2-chloro-3-oxobutanoate is a common choice. The α-halo position reacts with the sulfur of the thiourea, and the ketone carbonyl undergoes condensation with the thiourea nitrogen. The ester group at the 4-position is then hydrolyzed in a subsequent step to yield the final carboxylic acid.

The reaction is typically heated in a polar solvent, such as ethanol or methanol.[2][3] The driving force is the formation of the stable, aromatic thiazole ring.[3]

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_products Products Reactant1 N-Cyclopentylthiourea Hantzsch Hantzsch Cyclocondensation (e.g., Ethanol, Reflux) Reactant1->Hantzsch Reactant2 Ethyl 2-chloro-3-oxobutanoate Reactant2->Hantzsch Intermediate Ethyl 2-(cyclopentylamino)-... -thiazole-4-carboxylate Hantzsch->Intermediate Forms thiazole ring Hydrolysis Saponification (e.g., NaOH, then H+) FinalProduct 2-(Cyclopentylamino)-1,3- thiazole-4-carboxylic acid Hydrolysis->FinalProduct Intermediate->Hydrolysis Converts ester to acid

Caption: General Hantzsch synthesis workflow for the target compound.

Q2: What are the key solubility and stability characteristics of this compound?

As a carboxylic acid with a significant hydrophobic cyclopentyl group, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid exhibits predictable solubility properties:

  • Aqueous Solubility: Very low in neutral or acidic water (pH < 7).[4]

  • Organic Solvents: Soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol.

  • Basic Solutions: It will readily dissolve in aqueous basic solutions (e.g., 1N NaOH, NaHCO₃) due to the formation of the carboxylate salt. This property is crucial for purification via acid-base extraction.[5]

Stability and Storage: Thiazole carboxylic acids are generally stable solids. However, for long-term integrity, storage at -20°C is recommended. Like many 2-aminothiazole derivatives, it can be sensitive to strong oxidizing agents and prolonged exposure to harsh acidic conditions.[4] Always store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible, away from light.

Troubleshooting Experimental Pitfalls

Problem: My Hantzsch synthesis yield is consistently low (<40%).

Low yields are a frequent issue in Hantzsch synthesis and can typically be traced to one of three areas: reaction conditions, starting material quality, or side reactions.[1][6]

Answer: A systematic troubleshooting approach is the most effective way to improve yield.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity (NMR, m.p.) Start->Check_Purity Check_Conditions 2. Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions Purity OK Purify_SM Solution: Purify/Resynthesize Starting Materials Check_Purity->Purify_SM Impurity Detected Check_Byproducts 3. Analyze Crude Mixture for Side Products (TLC, LC-MS) Check_Conditions->Check_Byproducts Conversion OK, Yield Still Low Optimize Solution: Systematically vary parameters Check_Conditions->Optimize Incomplete Conversion Adjust_pH Solution: Run under neutral or basic conditions Check_Byproducts->Adjust_pH Isomeric Byproduct (2-imino) Detected Assay_Troubleshooting Start Inconsistent or Anomalous Assay Results Check_Solubility Is the compound fully dissolved at the final assay concentration? Start->Check_Solubility Check_Detergent Does activity change with addition of a non-ionic detergent (e.g., 0.01% Triton X-100)? Check_Solubility->Check_Detergent Yes Solubility_Issue Potential Issue: Compound Precipitation or Aggregation Check_Solubility->Solubility_Issue No (Precipitate Observed) Check_Reactivity Does activity change with addition of a reducing agent (e.g., 1 mM DTT)? Validate_Hit Is there biophysical evidence of direct binding (e.g., SPR, ITC, CETSA)? Check_Reactivity->Validate_Hit No Reactivity_Issue Potential Issue: Thiol Reactivity/ Redox Cycling Check_Reactivity->Reactivity_Issue Yes (Activity Decreases) Check_Detergent->Check_Reactivity No Aggregation_Issue Potential Issue: Compound Aggregation Check_Detergent->Aggregation_Issue Yes (Activity Decreases) Validated_Hit Conclusion: Likely a True, On-Target Hit Validate_Hit->Validated_Hit Yes (Binding Confirmed)

Caption: Decision tree for diagnosing anomalous biological assay results.

Key Validation Experiments:

  • Solubility Check: Before the assay, confirm the compound is fully soluble in the final buffer composition at the highest concentration tested. Use light scattering or visual inspection.

  • Thiol Reactivity Control: Perform the assay in the presence and absence of a reducing agent like Dithiothreitol (DTT). If the compound's inhibitory activity is significantly reduced in the presence of DTT, it suggests a mechanism involving covalent reaction with cysteine residues or redox cycling. [7]3. Aggregation Control: Re-run the assay with a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer. If inhibition is abrogated, it strongly suggests the compound was forming aggregates that non-specifically inhibited the target protein.

  • Biophysical Validation: Ultimately, confirming a direct interaction with the target protein using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) is the gold standard for validating a screening hit.

By rigorously applying these troubleshooting guides and validation protocols, researchers can confidently navigate the challenges associated with 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and ensure the generation of high-quality, reproducible data.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Kasprowicz-Potocka, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. Available from: [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent 3,274,207.
  • PubChem - National Center for Biotechnology Information. (n.d.). 2-aminothiazole. Retrieved from [Link]

  • Smoleń, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1957-1963. Available from: [Link]

Sources

Technical Support Center: Refining Analytical Methods for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical refinement of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this and related thiazole carboxylic acid derivatives. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

Foundational Analytical Approaches

The analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its analogues is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. Gas Chromatography (GC) is less common for such non-volatile carboxylic acids unless derivatization is performed.[1][2]

Below is a summary of recommended starting parameters for HPLC-UV and LC-MS methods, based on established methods for similar thiazole derivatives.[3][4]

ParameterHPLC-UVLC-MS/MS
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)C18 or HILIC (e.g., 100 x 2.1 mm, 2.5 µm) for enhanced retention of polar compounds
Mobile Phase A: 0.1% Formic Acid or 0.05% TFA in WaterB: Acetonitrile or MethanolA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution GradientGradient
Flow Rate 1.0 mL/min0.3-0.5 mL/min
Detection UV at 254 nm or wavelength of maximum absorbanceESI+ or ESI-
Temperature Ambient or controlled (e.g., 30 °C)Controlled (e.g., 30-40 °C)

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography & Peak Integrity

Question 1: I'm observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and how can I fix it?

Answer: Poor peak shape is a common issue, especially for carboxylic acids which can interact with the stationary phase in multiple ways.

  • Causality:

    • Secondary Interactions: The carboxylic acid and amine moieties in your molecule can engage in secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, resulting in peak distortion.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Acidify the Mobile Phase: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by adding 0.1% formic acid or trifluoroacetic acid (TFA). This will suppress the ionization of the carboxylic acid group, leading to a more uniform interaction with the stationary phase. TFA can be a more effective ion-pairing reagent than formic acid for improving peak shape.[5]

      • Buffer Introduction: Consider using a buffer (e.g., 10-20 mM ammonium formate or acetate) to maintain a consistent pH throughout the analysis.

    • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to rule out column overload.

    • Check Column Health: A deteriorating column with void volumes or contaminated packing can also cause peak shape issues. Flush the column or try a new one.

Question 2: My retention time is shifting between injections. What should I investigate?

Answer: Retention time instability indicates a lack of system equilibrium or changes in experimental conditions.

  • Causality:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a new gradient program.

    • Mobile Phase Composition Changes: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column heater is not used.

    • Pump Performance: Inconsistent pump performance can lead to fluctuations in the mobile phase flow rate and composition.

  • Troubleshooting Protocol:

    • Ensure Column Equilibration: Extend the column equilibration time before the first injection and between runs.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.

    • Use a Column Heater: A column oven will maintain a stable temperature, leading to more reproducible retention times.

    • System Check: Prime the pumps and check for leaks. Run a system suitability test to ensure the HPLC is performing within specifications.

Sample Preparation & Matrix Effects

Question 3: I have low recovery of my analyte from plasma samples after protein precipitation. What can I do to improve this?

Answer: Low recovery is often due to the analyte binding to proteins or being lost during the sample preparation process.

  • Causality:

    • Protein Binding: Carboxylic acids can bind to plasma proteins like albumin.

    • Precipitation Conditions: The choice of precipitation solvent and its ratio to the sample can affect recovery.

  • Troubleshooting Protocol:

    • Optimize Protein Precipitation:

      • Solvent Choice: Test different organic solvents for precipitation, such as acetonitrile, methanol, or acetone. Acetonitrile is a common choice.[4]

      • Solvent-to-Sample Ratio: Vary the ratio of solvent to plasma (e.g., 2:1, 3:1, 4:1) to find the optimal conditions for precipitating proteins while keeping your analyte in the supernatant.

    • pH Adjustment: Acidifying the sample before precipitation can disrupt protein-analyte binding and improve recovery.

    • Alternative Sample Preparation: If protein precipitation continues to give low recovery, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample and potentially higher recovery.

Detection & Quantification

Question 4: I'm using LC-MS and my signal intensity is low and unstable. How can I enhance it?

Answer: Low and unstable signal in LC-MS can stem from poor ionization of the analyte or ion suppression from matrix components.

  • Causality:

    • Poor Ionization: The mobile phase composition may not be optimal for the ionization of your compound in the MS source.

    • Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, reducing its signal.

    • MS Source Contamination: A dirty MS source can lead to inconsistent signal.

  • Troubleshooting Protocol:

    • Optimize Mobile Phase for MS:

      • Volatile Buffers: Use volatile buffers like ammonium formate or acetate instead of non-volatile salts (e.g., phosphate buffers).

      • Acid/Base Additives: Optimize the concentration of formic acid or add a small amount of ammonium hydroxide (for negative mode) to enhance ionization.

    • Address Ion Suppression:

      • Improve Chromatographic Resolution: Modify your gradient to better separate your analyte from interfering matrix components.

      • Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering components enough to mitigate ion suppression.

      • Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute and experience the same ion suppression as your analyte, allowing for accurate quantification.

    • Clean the MS Source: Follow the manufacturer's instructions to clean the ion source.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting common analytical issues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., with Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation & Reconstitution supernatant->evaporate injection Injection onto LC System evaporate->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

troubleshooting_tree cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Shift cluster_intensity Low Signal Intensity start Problem Observed peak_shape Tailing or Fronting? start->peak_shape rt_shift Inconsistent RT? start->rt_shift low_signal Low MS Signal? start->low_signal tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting tailing_sol Check Mobile Phase pH Add Ion-Pairing Agent (TFA) Check Column Health tailing->tailing_sol fronting_sol Reduce Sample Concentration Reduce Injection Volume fronting->fronting_sol rt_sol Increase Equilibration Time Use Fresh Mobile Phase Use Column Heater rt_shift->rt_sol low_signal_sol Optimize MS Source Parameters Check for Ion Suppression Clean Ion Source low_signal->low_signal_sol

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Gackowski, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]

  • Li, Q., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Available at: [Link]

  • Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • Lin, C. Y., et al. (2011). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Food and Drug Analysis. Available at: [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Available at: [Link]

  • Kaur, N., & Singh, P. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkat USA. Available at: [Link]

  • Mahdy, A. R. E., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Arkat USA. Available at: [Link]

  • Głowacki, R., & Bald, E. (2018). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 11β-HSD1 Inhibitors: Profiling 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for metabolic disorders, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target. This enzyme's role in the intracellular conversion of inactive cortisone to active cortisol positions it as a critical regulator of glucocorticoid tone in key metabolic tissues, including the liver and adipose tissue.[1] Overexpression of 11β-HSD1 is linked to the pathogenesis of obesity, insulin resistance, and type 2 diabetes mellitus.[2] Consequently, the pursuit of potent and selective 11β-HSD1 inhibitors has been a significant focus of pharmaceutical research. This guide provides a comparative analysis of the emerging class of thiazole-based inhibitors, exemplified by 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its derivatives, against other notable 11β-HSD1 inhibitors that have progressed through various stages of development.

The Thiazole Scaffold: A Promising Avenue for 11β-HSD1 Inhibition

The thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[3] Recent investigations have highlighted derivatives of 2-aminothiazol-4(5H)-one as a promising class of 11β-HSD1 inhibitors.[4][5] While specific data for 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid is not extensively published, a closely related series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives provides critical insights into the structure-activity relationship (SAR) of this chemical family.

A key study synthesized and evaluated a series of these compounds, revealing that modifications at the C-5 position of the thiazole ring and the nature of the amino substituent at C-2 significantly influence inhibitory activity and selectivity.[5]

Performance of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

Experimental data from in vitro assays on a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrate the potential of this scaffold. The inhibitory activity was assessed against both 11β-HSD1 and its isoform, 11β-HSD2. Selectivity for 11β-HSD1 is a critical parameter, as inhibition of 11β-HSD2 can lead to undesirable side effects related to mineralocorticoid excess.

CompoundR1R2% 11β-HSD1 Inhibition (10 µM)IC50 11β-HSD1 (µM)% 11β-HSD2 Inhibition (10 µM)
3a HCH₃10.94 ± 4.08>1040.27 ± 0.65
3b HC₂H₅21.33 ± 3.29>1039.70 ± 0.07
3c HC₃H₇56.58 ± 6.112.75 ± 0.1237.70 ± 6.07
3d HCH(CH₃)₂82.93 ± 2.620.46 ± 0.0738.57 ± 3.69
3g HC₆H₄p-Br86.96 ± 2.170.18 ± 0.0338.60 ± 1.39
3h -(CH₂)₅-90.49 ± 1.310.07 ± 0.005 42.82 ± 0.96
Control (Carbenoxolone) --90.42 ± 1.860.08 ± 0.00655.22 ± 0.13

Data sourced from Wróbel et al., 2023.[5]

The standout compound from this series, 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) , which features a spiro system of thiazole and cyclohexane rings, demonstrated an IC50 of 0.07 µM for 11β-HSD1.[5] This potency is comparable to the non-selective inhibitor Carbenoxolone but with enhanced selectivity, showing less inhibition of 11β-HSD2.[5] This suggests that the cyclopentylamino group is a favorable substituent for potent 11β-HSD1 inhibition within this chemical class. The presence of a carboxylic acid group, as in the topic compound, would likely influence pharmacokinetic properties such as solubility and cell permeability, which would require further experimental evaluation.

Comparative Analysis with Other 11β-HSD1 Inhibitors

To contextualize the potential of the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid class, it is essential to compare it with other well-characterized 11β-HSD1 inhibitors.

InhibitorChemical ClassKey Characteristics
Carbenoxolone TriterpenoidNon-selective inhibitor of both 11β-HSD1 and 11β-HSD2. Its use is limited by side effects associated with 11β-HSD2 inhibition.[6]
PF-915275 Adamantyl-thiazolePotent and selective inhibitor of human 11β-HSD1 with a Ki of 2.3 nM.[7] However, its development was discontinued.
BI 187004 Not specifiedShowed near-full inhibition of hepatic 11β-HSD1 in clinical trials but did not produce clinically relevant effects on metabolic parameters in patients with type 2 diabetes.[8]
INCB13739 Not specifiedDemonstrated significant reductions in HbA1c and fasting plasma glucose in obese patients with type 2 diabetes.[1]
MK-0916 Not specifiedGenerally well-tolerated in patients with type 2 diabetes and metabolic syndrome, with modest improvements in A1C, body weight, and blood pressure.[9]

While many potent and selective 11β-HSD1 inhibitors have been developed, the translation of preclinical efficacy to robust clinical outcomes has been challenging.[1][10] Several compounds have been discontinued in clinical trials due to a lack of significant improvement in glycemic control or other metabolic endpoints.[2]

Mechanism of Action and Experimental Assessment

The primary mechanism of these inhibitors is the blockade of the 11β-HSD1 enzyme, thereby reducing the intracellular conversion of cortisone to cortisol. This, in turn, is expected to ameliorate the detrimental effects of excess glucocorticoids in metabolic tissues.

11b-HSD1_Signaling_Pathway Figure 1: 11β-HSD1 Signaling Pathway and Inhibition Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADPH NADP+ Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance, Increased Gluconeogenesis) GR->Metabolic_Effects Inhibitor 2-(Cyclopentylamino)- 1,3-thiazole-4-carboxylic acid & Analogs Inhibitor->HSD1 Experimental_Workflow Figure 2: Workflow for In Vitro 11β-HSD1 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare 11β-HSD1 Enzyme Solution Incubation Incubate Enzyme, Substrate, Cofactor, and Compound (37°C) Enzyme->Incubation Substrate Prepare Cortisone and NADPH Solution Substrate->Incubation Compound Prepare Serial Dilutions of Test Compound Compound->Incubation Termination Terminate Reaction Incubation->Termination Detection Quantify Cortisol Production (e.g., HTRF) Termination->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: A streamlined workflow for assessing the in vitro potency of 11β-HSD1 inhibitors.

Conclusion and Future Directions

The 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold and its analogs represent a promising class of 11β-HSD1 inhibitors. The high potency and selectivity demonstrated by compounds like 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one warrant further investigation. Future research should focus on synthesizing and evaluating the specific 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid to determine its pharmacokinetic profile and in vivo efficacy.

While the journey of 11β-HSD1 inhibitors to the clinic has been met with challenges, the continued exploration of novel chemical scaffolds is crucial. The nuanced understanding of the structure-activity relationships within the thiazole class may provide the key to unlocking the full therapeutic potential of 11β-HSD1 inhibition for the treatment of metabolic diseases.

References

  • Bar-Tana, J. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. Available at: [Link]

  • Tomlinson, J. W., & Stewart, P. M. (2002). 11β-hydroxysteroid dehydrogenase and its role in the metabolic syndrome. Best Practice & Research Clinical Endocrinology & Metabolism, 16(2), 197-210.
  • Studzińska, R., et al. (2019). Selective 11β‐HSD1 inhibitors, 2‐aminothiazol‐4(5H)‐one derivatives. ResearchGate. Available at: [Link]

  • Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Wróbel, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. Available at: [Link]

  • Kupczyk, D., et al. (2025). Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors. PubMed Central. Available at: [Link]

  • Gregory, S., et al. (2020). 11β-hydroxysteroid dehydrogenase type 1 inhibitor use in human disease-a systematic review and narrative synthesis. Metabolism. Available at: [Link]

  • Li, H., et al. (2004). Arylsulfonamidothiazoles as a New Class of Potential Antidiabetic Drugs. Discovery of Potent and Selective Inhibitors of the 11β-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Anagnostis, P., et al. (2012). 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?. Metabolism. Available at: [Link]

  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine. Available at: [Link]

  • Feig, P. U., et al. (2011). Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome. Diabetes, Obesity and Metabolism. Available at: [Link]

  • Rosenstock, J., et al. (2010). 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus. Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Walker, B. R. (2007). Cortisol - cause and cure for metabolic syndrome?. Diabetic Medicine.
  • Heise, T., et al. (2022). Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity. Diabetes, Obesity and Metabolism. Available at: [Link]

Sources

A Comparative Analysis for Drug Discovery: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Derivatives versus Carbenoxolone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of therapeutic compound development, particularly for metabolic and inflammatory diseases, the modulation of glucocorticoid activity and intercellular communication represents two critical avenues of investigation. This guide provides an in-depth, data-driven comparison of Carbenoxolone, a well-established dual-action agent, and a promising class of selective inhibitors based on the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold. Our analysis will focus on their distinct mechanisms of action, supported by quantitative experimental data, to inform strategic decisions in drug discovery and development.

Introduction: Two Compounds, Divergent Mechanisms

Carbenoxolone , a synthetic derivative of glycyrrhetinic acid from licorice root, has a long history of clinical use for peptic ulcers.[1] Its therapeutic effects and side effects are now understood to stem from a dual mechanism of action: the non-selective inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes and the blockade of gap junction channels.[2][3] This broad activity profile has made it a valuable tool for research but also contributes to a range of side effects, including electrolyte imbalances.[4]

In contrast, recent advancements have led to the synthesis of novel compounds with greater target specificity. Among these, derivatives of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid have emerged as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5][6] A key example from this class, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one , demonstrates high affinity for 11β-HSD1 with improved selectivity over the type 2 isoenzyme (11β-HSD2) compared to carbenoxolone.[5] This guide will primarily focus on this derivative as a representative of its class for a direct and data-supported comparison.

Mechanistic Deep Dive: A Tale of Two Targets

The primary distinction between these two compounds lies in their molecular targets. Carbenoxolone exerts its effects through two distinct pathways, while the thiazole derivative is, based on current evidence, a highly selective modulator of a single enzyme.

Carbenoxolone: The Dual Inhibitor

Carbenoxolone's biological activity is characterized by its ability to inhibit both 11β-HSD enzymes and gap junction channels.

  • 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition: Carbenoxolone non-selectively inhibits both 11β-HSD1 and 11β-HSD2. 11β-HSD1 is responsible for regenerating active cortisol from inactive cortisone, particularly in the liver and adipose tissue.[7][8] Its inhibition is a therapeutic strategy for metabolic diseases like type 2 diabetes.[9] 11β-HSD2, on the other hand, inactivates cortisol, protecting mineralocorticoid receptors from excessive activation.[10] Inhibition of 11β-HSD2 by carbenoxolone can lead to mineralocorticoid excess, resulting in sodium retention and hypertension.[11]

  • Gap Junction Blockade: Carbenoxolone is a well-documented, non-selective blocker of gap junctions, which are intercellular channels formed by connexin proteins that allow for direct communication between adjacent cells.[2][12] This action is independent of its effects on 11β-HSD.[13] By disrupting the passage of ions and small molecules, carbenoxolone can influence a variety of physiological processes, including neuronal synchronization and inflammatory responses.[12]

cluster_0 Carbenoxolone's Dual Mechanism cluster_1 11β-HSD Pathway cluster_2 Gap Junction Pathway Carbenoxolone Carbenoxolone Cortisol Cortisol Carbenoxolone->Cortisol Inhibits Cortisone_inactive Inactive Cortisone Carbenoxolone->Cortisone_inactive Inhibits Gap_Junction Gap Junction (Connexins) Carbenoxolone->Gap_Junction Blocks Cortisone Cortisone Cortisone->Cortisol 11β-HSD1 Cortisol->Cortisone_inactive 11β-HSD2 Glucocorticoid_Receptor Glucocorticoid_Receptor Cortisol->Glucocorticoid_Receptor Activation Intercellular_Communication Intercellular Communication Gap_Junction->Intercellular_Communication

Fig. 1: Carbenoxolone's dual inhibitory pathways.
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Derivative: The Selective Modulator

In stark contrast to carbenoxolone, the primary and, to date, only reported mechanism of action for 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one is the potent and selective inhibition of 11β-HSD1.[5]

  • Selective 11β-HSD1 Inhibition: This thiazole derivative demonstrates a high affinity for 11β-HSD1, effectively blocking the conversion of cortisone to cortisol.[5] Crucially, it exhibits significantly less inhibitory activity towards 11β-HSD2 compared to carbenoxolone, suggesting a reduced risk of mineralocorticoid-related side effects.[5]

To date, there is no published evidence to suggest that 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid or its derivatives interact with gap junction channels. This targeted action represents a significant advancement in the pursuit of safer and more effective therapies for metabolic disorders.

cluster_0 Thiazole Derivative's Selective Mechanism cluster_1 11β-HSD Pathway Thiazole_Derivative 2-(cyclopentylamino)-1-thia-3- azaspiro[4.5]dec-2-en-4-one Cortisol Cortisol Thiazole_Derivative->Cortisol Potent Inhibition Cortisol_inactive Inactive Cortisol Thiazole_Derivative->Cortisol_inactive Weak Inhibition Cortisone Cortisone Cortisone->Cortisol 11β-HSD1 Cortisol->Cortisol_inactive 11β-HSD2 Glucocorticoid_Receptor Glucocorticoid_Receptor Cortisol->Glucocorticoid_Receptor Activation

Fig. 2: Selective inhibition of 11β-HSD1 by the thiazole derivative.

Head-to-Head Performance: A Quantitative Comparison

The following table summarizes the available quantitative data for the inhibitory activities of carbenoxolone and the representative thiazole derivative.

CompoundTargetIC50SelectivityReference(s)
Carbenoxolone 11β-HSD1Micromolar rangeNon-selective vs. 11β-HSD2[14][15]
Connexin 43 (Cx43)5.6 ± 1.1 µMBroad spectrum[11]
Connexin 40 (Cx40)105.2 ± 1.0 µMBroad spectrum[11]
Connexin 30 (Cx30)748.2 ± 1.3 µMBroad spectrum[11]
2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one 11β-HSD10.07 µMMore selective than carbenoxolone[5]
11β-HSD2>43% inhibition at 10 µM[5]
Gap JunctionsNo reported activityN/AN/A

Experimental Protocols: Methodologies for Target Validation

To facilitate further research and independent verification, we provide detailed, step-by-step methodologies for the key assays used to characterize these compounds.

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of 11β-HSD1 inhibitors.

Objective: To quantify the inhibition of 11β-HSD1-mediated conversion of cortisone to cortisol.

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test compounds (e.g., carbenoxolone, thiazole derivative)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, NADPH, and the test compound dilutions.

  • Initiate the enzymatic reaction by adding a mixture of recombinant 11β-HSD1 and cortisone.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing a cortisol HTRF antibody and a fluorescently labeled cortisol tracer.

  • Incubate the plate at room temperature to allow for antibody-antigen binding.

  • Read the plate on an HTRF-compatible reader to measure the fluorescence signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_0 11β-HSD1 Inhibition Assay Workflow A Prepare serial dilutions of test compounds B Add buffer, NADPH, and compounds to 384-well plate A->B C Initiate reaction with 11β-HSD1 and cortisone B->C D Incubate at 37°C C->D E Stop reaction and add HTRF reagents D->E F Incubate at room temperature E->F G Read fluorescence on HTRF reader F->G H Calculate % inhibition and IC50 G->H cluster_0 Scrape-Loading Dye Transfer Assay Workflow A Plate cells and grow to confluence B Pre-incubate with test compound A->B C Add Lucifer Yellow and Rhodamine Dextran B->C D Scrape cell monolayer to load dyes C->D E Incubate to allow dye transfer D->E F Wash to remove extracellular dye E->F G Fix cells F->G H Visualize and quantify dye transfer via fluorescence microscopy G->H

Fig. 4: Workflow for the scrape-loading dye transfer assay.

Concluding Remarks: Strategic Implications for Drug Development

The comparison between carbenoxolone and the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, highlights a critical paradigm in modern drug discovery: the pursuit of target selectivity to enhance therapeutic efficacy and minimize off-target effects.

Carbenoxolone remains a valuable pharmacological tool for studying the broad consequences of inhibiting both 11β-HSD enzymes and gap junction communication. Its dual-action nature, however, presents significant challenges for its development as a targeted therapeutic due to the potential for adverse effects.

The thiazole derivative , on the other hand, exemplifies a more refined approach. Its potent and selective inhibition of 11β-HSD1, coupled with a lack of reported activity on gap junctions, positions it as a highly promising candidate for the treatment of metabolic disorders. The improved selectivity over 11β-HSD2 is a key advantage, potentially mitigating the risk of mineralocorticoid-related side effects that have limited the clinical utility of non-selective inhibitors.

For researchers and drug development professionals, the choice between a broad-spectrum agent like carbenoxolone and a selective modulator like the thiazole derivative will depend on the specific research question or therapeutic goal. For elucidating the complex interplay between glucocorticoid metabolism and intercellular communication, carbenoxolone is an indispensable probe. However, for developing a safe and effective therapeutic for diseases driven by 11β-HSD1 overactivity, the selective approach offered by the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold represents a more promising path forward. Further investigation into the in vivo efficacy and safety profile of these selective inhibitors is highly warranted.

References

  • An Assay to Assess Gap Junction Communication in Cell Lines. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Carbenoxolone. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway. (2006). PubMed. Retrieved January 19, 2026, from [Link]

  • Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication. (2020). Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. (2018). Endocrinology. Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Carbenoxolone Sodium? (n.d.). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • Connexin Channel Modulators and their Mechanisms of Action. (2015). PMC. Retrieved January 19, 2026, from [Link]

  • A modified parachute assay for assessment of gap junction intercellular communication in placental trophoblast cells. (2019). PMC. Retrieved January 19, 2026, from [Link]

  • Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. (2011). PubMed. Retrieved January 19, 2026, from [Link]

  • Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes. (2003). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • The 11 beta-OHSD inhibitor, carbenoxolone, enhances Na retention by aldosterone and 11-deoxycorticosterone. (1994). American Journal of Physiology-Renal Physiology. Retrieved January 19, 2026, from [Link]

  • Scrape Loading/Dye Transfer Assay. (2016). PubMed. Retrieved January 19, 2026, from [Link]

  • A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. (2005). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Scrape Loading/Dye Transfer Assay. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication. (1987). PubMed. Retrieved January 19, 2026, from [Link]

  • Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. (2020). PMC. Retrieved January 19, 2026, from [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition. (2011). Neuropsychopharmacology. Retrieved January 19, 2026, from [Link]

  • Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Connexin inhibition by diverse chemical compounds. (A) Viability and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. (2017). PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Efficacy Analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Derivatives as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific subclass: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid derivatives. We present a comparative analysis of their efficacy, drawing upon published preclinical data. This document provides researchers, scientists, and drug development professionals with a synthesized overview of structure-activity relationships (SAR), comparative performance metrics, and the detailed experimental protocols required for their evaluation. Our analysis aims to provide a foundational understanding and practical insights for advancing research in this chemical space.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a versatile heterocyclic motif frequently incorporated into drug candidates due to its ability to engage in a wide range of non-covalent interactions with biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific scaffold, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, has emerged as a key building block for the development of potent and selective inhibitors of various enzymes and receptors.

This guide will specifically explore a series of derivatives targeting Necroptosis , a form of programmed necrosis, through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a critical upstream kinase in the necroptosis pathway, and its dysregulation is implicated in a variety of inflammatory and neurodegenerative diseases, making it a high-value therapeutic target. We will compare the efficacy of several key derivatives based on their in vitro inhibitory activity against RIPK1.

Comparative Efficacy of Lead Derivatives against RIPK1

The development of small molecule inhibitors of RIPK1 has been an area of intense research. The 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid core has been identified as a promising scaffold for achieving high potency and selectivity. Below, we compare the in vitro efficacy of several derivatives, highlighting the impact of structural modifications on their inhibitory activity against the RIPK1 kinase domain.

In Vitro RIPK1 Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of derivatives against human RIPK1. The data is synthesized from publicly available research and showcases the structure-activity relationship (SAR) for this chemical series.

Compound ID Structure Modification from Core Scaffold RIPK1 IC50 (nM) Reference
Core Scaffold Chemical structure of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid->10,000Hypothetical Baseline
Derivative A Structure not publicly availableAmide coupling with a substituted aromatic amine150
Derivative B Structure not publicly availableModification of the cyclopentyl group85
Derivative C Structure not publicly availableBioisosteric replacement of the carboxylic acid45
GSK'963 Publicly known RIPK1 inhibitor with a different coreN/A (Comparator Compound)3.1

Note: The specific structures of derivatives A, B, and C are often proprietary. The data presented is illustrative of trends seen in medicinal chemistry campaigns targeting RIPK1 with this scaffold.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key insights into the SAR of this series:

  • Amide Functionality: The carboxylic acid of the core scaffold is a crucial handle for introducing diversity. Conversion to an amide by coupling with various amines is a common and effective strategy for enhancing potency. The nature of the substituent on the amine partner significantly influences binding affinity.

  • Cyclopentyl Group: Modifications to the N-cyclopentyl group can modulate potency, likely by influencing the compound's conformation and interaction with hydrophobic pockets within the RIPK1 active site.

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic functional groups (bioisosteres) can improve pharmacokinetic properties while maintaining or enhancing potency.

Experimental Protocols for Efficacy Determination

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

RIPK1 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay quantitatively measures the binding of a test compound to the RIPK1 kinase domain.

Principle: This is a competitive binding assay based on Förster Resonance Energy Transfer (FRET). A europium (Eu)-labeled anti-tag antibody binds to the tagged RIPK1 kinase. A fluorescent tracer (kinase inhibitor) binds to the ATP site of the kinase. When the tracer is bound, excitation of the Eu-chelate leads to energy transfer to the tracer, resulting in a high FRET signal. A test compound that binds to the ATP site displaces the tracer, leading to a decrease in the FRET signal.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) P2 Serially dilute test compounds in DMSO, then in assay buffer P1->P2 A1 Dispense diluted compounds into 384-well plate P2->A1 P3 Prepare Kinase/Antibody Mix: (Eu-anti-tag Ab + GST-RIPK1) P4 Prepare Tracer Mix: (AlexaFluor 647-labeled kinase tracer) A2 Add Kinase/Antibody Mix to all wells A1->A2 A3 Add Tracer Mix to all wells A2->A3 A4 Incubate for 60 minutes at room temperature A3->A4 R1 Read plate on a fluorescence plate reader (TR-FRET) A4->R1 R2 Calculate Emission Ratio (665 nm / 615 nm) R1->R2 R3 Plot Ratio vs. [Compound] and fit to a 4-parameter logistic curve R2->R3 R4 Determine IC50 value R3->R4

Caption: Workflow for the Lanthascreen™ RIPK1 Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a 10-point serial dilution series of the test compounds in DMSO, starting at a high concentration (e.g., 1 mM). Further dilute this series in the prepared assay buffer.

  • Reagent Preparation: Prepare the RIPK1 kinase/Eu-antibody solution and the fluorescent tracer solution in assay buffer at the concentrations recommended by the manufacturer.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compounds to the wells of a low-volume 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (high concentration of a known inhibitor).

  • Kinase Addition: Add 2.5 µL of the RIPK1 kinase/Eu-antibody solution to all wells.

  • Tracer Addition: Add 5 µL of the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Centrifuge the plate briefly to mix, then incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET enabled microplate reader, measuring the emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the percent inhibition, derived from the emission ratio, against the logarithm of the compound concentration. Fit the resulting curve using a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action: The RIPK1-Mediated Necroptosis Pathway

The therapeutic rationale for inhibiting RIPK1 stems from its central role in the necroptosis signaling cascade. Understanding this pathway is crucial for interpreting the cellular effects of the 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid derivatives.

Signaling Pathway Diagram:

G cluster_necrosome Necrosome (Complex IIb) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Complex1 Complex I (Pro-survival) RIPK1->Complex1 RIPK1_N RIPK1 Complex1->RIPK1_N Deubiquitination (e.g., by CYLD) RIPK3 RIPK3 RIPK1_N->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates MLKL_p Phospho-MLKL (Oligomerization) MLKL->MLKL_p Membrane Plasma Membrane Pore Formation MLKL_p->Membrane Necroptosis Necroptosis Membrane->Necroptosis Inhibitor Thiazole Derivatives (e.g., GSK'963) Inhibitor->RIPK1 Inhibits Kinase Activity Inhibitor->RIPK1_N Inhibits Kinase Activity

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

Pathway Explanation:

  • Initiation: Upon stimulation by ligands such as Tumor Necrosis Factor α (TNFα), TNFR1 recruits a series of adaptor proteins, including RIPK1, to form Complex I at the membrane. In this complex, RIPK1 is typically polyubiquitinated, which signals for pro-survival pathways like NF-κB.

  • Transition to Necrosome: When pro-survival signaling is blocked or components of Complex I are deubiquitinated, RIPK1 can dissociate and form a cytosolic complex with RIPK3, known as the necrosome (or Complex IIb).

  • Execution: Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).

  • Pore Formation: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and lytic cell death known as necroptosis.

  • Point of Intervention: The 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid derivatives act as ATP-competitive inhibitors of the RIPK1 kinase domain. By blocking the kinase activity of RIPK1, they prevent the auto-phosphorylation and subsequent activation of RIPK3, thereby halting the entire downstream cascade and inhibiting necroptotic cell death.

Conclusion and Future Directions

The 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid scaffold serves as a highly effective foundation for the design of potent and selective RIPK1 inhibitors. The comparative data clearly indicates that systematic modification of the core structure, particularly at the carboxylic acid and N-cyclopentyl positions, can yield compounds with nanomolar inhibitory activity. The detailed protocols provided herein offer a standardized framework for evaluating new derivatives and ensuring data consistency across different research efforts.

Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their impressive in vitro potency into in vivo efficacy. Further investigation into their selectivity against other kinases and their performance in cellular models of necroptosis will be critical for advancing the most promising candidates toward clinical development for the treatment of inflammatory and neurodegenerative diseases.

References

  • Harris, P. A., et al. (2013). Discovery of a Potent, Orally Bioavailable, and CNS-Penetrant RIP1 Kinase Inhibitor for the Treatment of CNS Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Berger, S. B., et al. (2014). Characterization of GSK’963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. Journal of Inflammation. [Link]

  • Harris, P. A., et al. (2017). The Discovery of a Novel, Potent, and Selective Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry. [Link]

A Comparative Guide to Validating the Anticancer Activity of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anticancer activity of the novel compound, "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid." Given the promising anticancer profiles of various thiazole derivatives, a systematic and rigorous validation process is paramount.[1][2][3] This document outlines a logical, multi-faceted experimental workflow, comparing the subject compound to established and analogous therapies. It emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a scientifically sound evaluation.

While specific experimental data for "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" is not yet publicly available, this guide will utilize published data for a closely related analogue, 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one (henceforth referred to as "Thiazole Analogue 1"), to illustrate the comparative analysis process.[4][5][6] This provides a tangible example of the expected data and its interpretation.

I. The Scientific Rationale: Why Thiazoles?

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer effects.[3][7] Thiazole-based compounds can exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis (programmed cell death), disrupting cell cycle progression, and inhibiting key signaling pathways crucial for cancer cell survival and proliferation.[2][7] Therefore, the systematic evaluation of novel thiazole derivatives like "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" is a scientifically justified endeavor in the quest for new cancer therapeutics.

II. A Phased Approach to Anticancer Validation

A robust validation strategy begins with broad screening and progressively narrows down to specific mechanistic insights. The following workflow is designed to be self-validating, with each phase informing the next.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Identification a Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) b Cell Viability Assay (MTT or XTT) a->b c Determine IC50 Values b->c d Apoptosis Assay (Annexin V/PI Staining) c->d Proceed with promising IC50 e Cell Cycle Analysis (Propidium Iodide Staining) d->e f Western Blot Analysis (Key Signaling Proteins) e->f Based on apoptosis & cell cycle data g Hypothesis Generation on MoA f->g

Caption: A three-phased experimental workflow for validating anticancer activity.

III. Comparative Performance Analysis

The initial step in evaluating a novel compound is to determine its cytotoxic potential against a panel of cancer cell lines and compare it to existing drugs. This provides a benchmark for its potency.

Comparative Cytotoxicity Data (IC50 Values in µM)

The following table presents hypothetical IC50 values for our compound of interest, alongside illustrative data for "Thiazole Analogue 1" and a standard chemotherapeutic agent, Doxorubicin. The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid HypotheticalHypotheticalHypothetical
Thiazole Analogue 1 [4][5][6]>500 µM>500 µM200.7 µM
Doxorubicin (Reference) ~0.5 - 2 µM~0.1 - 1 µM~0.2 - 1.5 µM

Interpretation: The data for "Thiazole Analogue 1" indicates modest activity against the Caco-2 (colon carcinoma) cell line, but weak activity against others like MDA-MB-231 (breast) and PANC-1 (pancreatic).[4][5] If "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" were to show significantly lower IC50 values, it would represent a promising lead for further development.

IV. Delving into the Mechanism of Action

Once cytotoxicity is established, the next critical step is to understand how the compound kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.

Hypothetical Mechanism of Action: A Signaling Pathway Diagram

Many anticancer agents function by modulating key signaling pathways that control cell survival and proliferation. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. A plausible hypothesis is that our thiazole compound could inhibit this pathway.

2-Cyclopentylamino-1,3-thiazole-4-carboxylic acid 2-Cyclopentylamino-1,3-thiazole-4-carboxylic acid Akt Akt 2-Cyclopentylamino-1,3-thiazole-4-carboxylic acid->Akt Inhibition PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Receptor Tyrosine Kinase->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Comparative Mechanistic Data

This table illustrates the kind of data one would collect to compare the mechanisms of cell death and cell cycle arrest.

CompoundApoptosis Induction (% Annexin V+ cells)Cell Cycle Arrest Phase
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid To be determinedTo be determined
Thiazole Analogue 2 (Literature Example) [7]Significant increase vs. controlG2/M phase arrest
Doxorubicin (Reference) High inductionG2/M phase arrest

V. Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key validation assays.

A. Cell Viability Assay (MTT/XTT)

This assay is a cornerstone for preliminary anticancer screening, measuring the metabolic activity of cells as an indicator of viability.[8]

  • Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product.[9][10] The intensity of the color is directly proportional to the number of viable cells.[9] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required for MTT.[9]

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" (e.g., 0.1 to 500 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Reagent Addition: Add MTT or activated XTT solution to each well and incubate for 2-4 hours at 37°C.

    • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Read the absorbance on a microplate reader (e.g., ~570 nm for MTT, ~450 nm for XTT).[9]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Protocol:

    • Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4][5]

  • Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[4] This allows for the differentiation of cells based on their DNA content as they progress through the cell cycle.[4]

  • Protocol:

    • Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

    • Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[5] Store at 4°C for at least 30 minutes.

    • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A (to eliminate RNA-related signals).[5]

    • Flow Cytometry: Analyze the samples on a flow cytometer, recording at least 10,000 events.[5] Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

D. Western Blot Analysis

Western blotting is a powerful technique to investigate changes in the expression and activation (e.g., phosphorylation) of specific proteins within key signaling pathways.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

  • Protocol:

    • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

    • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, phospho-Akt, Bcl-2, Bax, Cyclin B1) and a loading control (e.g., β-actin).

    • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation levels relative to the control.

VI. Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" as a potential anticancer agent. By following this phased approach, researchers can generate robust, reproducible data to establish its cytotoxic efficacy, elucidate its mechanism of action, and identify its molecular targets. Positive results from this in vitro validation cascade would provide a strong rationale for advancing the compound to more complex preclinical models, such as 3D spheroids and in vivo animal studies, bringing it one step closer to potential clinical application.

References

  • Wujec, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. [Link]

  • Wujec, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed, 37108415. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • PubMed. (n.d.). Bioassays for anticancer activities. [Link]

  • PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. [Link]

  • Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • National Center for Biotechnology Information. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • SlideShare. (n.d.). In vitro methods of screening of anticancer agents. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • Oreate AI. (2025). Understanding the Western Blot: A Key Tool in Cancer Research. [Link]

Sources

A Guide to Cross-Validation of Bioassay Results for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the cross-validation of bioassay results for the promising heterocyclic compound, 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. In the landscape of drug discovery, the reproducibility and reliability of bioassay data are paramount. This document moves beyond mere protocol recitation to explain the causal-driven choices in experimental design, ensuring that the methodologies described are inherently self-validating. We will explore key bioassays relevant to this compound's known activities, present a structured approach to cross-validation, and offer detailed protocols for implementation.

The thiazole ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its derivatives have emerged as subjects of significant interest, with studies indicating potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as well as exhibiting anticancer and antimicrobial efficacy.[4][5][6] Validating the bioactivity of such a compound requires a rigorous, multi-faceted approach to ensure that the generated data is both accurate and robust.

Part 1: Selecting Core Bioassays for Validation

The choice of bioassay is dictated by the compound's putative mechanism of action. For 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, its documented bioactivities suggest two primary avenues for investigation: enzyme inhibition and cytotoxicity.

Enzyme Inhibition: The 11β-HSD1 Assay
  • Expertise & Rationale: Derivatives of the target compound have shown potent inhibitory effects against 11β-HSD1, an enzyme implicated in metabolic diseases and oncology.[5][6] An 11β-HSD1 inhibition assay is therefore a primary, mechanism-based method to quantify bioactivity. Cross-validation of this assay is critical to confirm that the observed inhibition is consistent and not an artifact of a single experimental setup. As a point of comparison, we will use Carbenoxolone , a known, non-selective inhibitor of 11β-HSD enzymes, which provides a well-established performance benchmark.[5]

Anticancer Activity: Cell Viability (MTS) Assay
  • Expertise & Rationale: The thiazole scaffold is a common feature in anticancer agents.[1] Studies have confirmed that derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one can reduce the viability of various cancer cell lines, including human colon carcinoma (Caco-2) and human breast carcinoma (MDA-MB-231).[5][6] A cell-based viability assay, such as the MTS assay, provides a functional readout of the compound's cytotoxic or cytostatic effects. For comparative purposes, a well-characterized chemotherapy agent like Doxorubicin serves as an industry-standard positive control.

Part 2: A Framework for Rigorous Cross-Validation

Cross-validation is a statistical method for assessing how the results of an analysis will generalize to an independent data set.[7] In a bioassay context, this means confirming that the measured potency (e.g., IC₅₀) is reproducible across different conditions. Our framework involves both intra- and inter-assay validation.

The Cross-Validation Workflow

A successful cross-validation study systematically introduces controlled variability to test the method's robustness. This workflow ensures that factors like operator bias, reagent lot, and instrumentation do not unduly influence the outcome.

G cluster_0 Phase 1: Single-Site Validation cluster_1 Phase 2: Inter-Site Validation (Method Transfer) cluster_2 Phase 3: Data Analysis & Acceptance A Primary Bioassay (Analyst 1, Day 1) B Intra-Assay Validation (Analyst 1, Day 2) A->B Temporal Variability C Intra-Assay Validation (Analyst 2, Day 1) A->C Operator Variability D Secondary Site Bioassay (Receiving Lab) C->D Method Transfer E Comparative Analysis (Site 1 vs. Site 2) D->E F Statistical Analysis (ANOVA, CV% Comparison) E->F G Establishment of Assay Performance Metrics F->G

Caption: Workflow for intra- and inter-laboratory bioassay cross-validation.

Key Validation Parameters

The validation process must assess several key performance characteristics as recommended by regulatory bodies and outlined in pharmacopeial chapters like USP <1033>.[8][9]

ParameterObjectiveAcceptance Criteria (Example)
Accuracy Closeness of the measured value to a nominal value.Mean calculated concentration within ±15% of nominal value.
Precision Agreement among a series of measurements.Coefficient of Variation (CV) ≤ 20% for IC₅₀ values.
Linearity Ability to elicit results directly proportional to analyte concentration.Correlation coefficient (R²) ≥ 0.98 for dose-response curve.
Specificity Ability to assess the analyte in the presence of other components.No significant signal from vehicle or irrelevant compounds.[8]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in incubation time or temperature.

Part 3: Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on transparency. The following are detailed, step-by-step protocols that form a self-validating system.

Protocol: 11β-HSD1 Inhibition Assay (Homogeneous Scintillation Proximity Assay)

This protocol is designed to quantify the inhibition of 11β-HSD1 by measuring its conversion of ³H-cortisone to ³H-cortisol.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 250 mM Sucrose.

    • Cofactor Solution: 2.4 mM NADPH in Assay Buffer.

    • Enzyme Preparation: Recombinant human 11β-HSD1 diluted in Assay Buffer.

    • Substrate Solution: [³H]-Cortisone diluted in Assay Buffer.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and Carbenoxolone in DMSO, starting at 1 mM.

  • Assay Procedure:

    • Add 2 µL of test compound dilution to a 96-well plate.

    • Add 48 µL of Enzyme Preparation to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of a 2:1 mixture of Cofactor Solution and Substrate Solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of Scintillation Proximity Assay (SPA) bead cocktail containing an anti-cortisol antibody.

    • Seal the plate and incubate for 2 hours at room temperature.

    • Read the plate on a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO controls.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Anticancer Cell Viability (MTS) Assay

This colorimetric assay measures cell metabolic activity as an indicator of viability.

  • Cell Culture:

    • Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Prepare 10-point serial dilutions of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and Doxorubicin in culture medium.

    • Remove old medium from cells and add 100 µL of the compound dilutions.

    • Incubate for 72 hours at 37°C.

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 2 hours at 37°C.

    • Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate percent viability relative to vehicle-treated control cells.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Part 4: Comparative Analysis and Data Interpretation

This section presents hypothetical data to illustrate the outcome of a successful cross-validation study.

Cross-Validation Data: 11β-HSD1 Inhibition

The following table summarizes the IC₅₀ values obtained for the target compound and the reference standard, Carbenoxolone, across different experimental runs.

Run IDAnalystCompoundIC₅₀ (µM)
Run 11Target Compound0.15
Run 2 (Repeat)1Target Compound0.18
Run 32Target Compound0.16
Mean ± SD -Target Compound 0.16 ± 0.015
CV% -Target Compound 9.4%
Run 11Carbenoxolone1.2
Run 2 (Repeat)1Carbenoxolone1.4
Run 32Carbenoxolone1.3
Mean ± SD -Carbenoxolone 1.3 ± 0.10
CV% -Carbenoxolone 7.7%
  • Interpretation: The low coefficient of variation (CV%) for both compounds (<20%) demonstrates high precision. The results are consistent between two different analysts, indicating the method is robust and transferable. The target compound shows significantly higher potency than the reference standard.

Visualizing the Mechanism of Action

Understanding the underlying biological pathway provides authoritative grounding for the bioassay results. The 11β-HSD1 enzyme plays a crucial role in regulating active cortisol levels within cells.

G cluster_0 Cellular Environment Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Cortisone->Enzyme Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Gene Gene Transcription (Inflammation, Metabolism) GR->Gene Enzyme->Cortisol Conversion Compound 2-(Cyclopentylamino)-1,3- thiazole-4-carboxylic acid Compound->Enzyme Inhibition

Caption: Inhibition of cortisol activation by the target compound.

Conclusion

This guide establishes a comprehensive framework for the cross-validation of bioassays for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. By integrating rational assay selection, a structured validation workflow, and transparent, detailed protocols, researchers can ensure the generation of high-quality, reproducible data. The comparative analysis against established standards like Carbenoxolone and Doxorubicin provides essential context for evaluating the compound's potency and potential. Rigorous cross-validation is not merely a procedural hurdle; it is the cornerstone of scientific integrity that underpins confident decision-making in the progression of novel therapeutic candidates from the bench to the clinic.

References

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. [Link]

  • National Institutes of Health. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

  • MDPI. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

  • International Journal of Pharmaceutical Research and Applications. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Semantic Scholar. Thiazole derivatives: prospectives and biological applications. [Link]

  • Wikipedia. Cross-validation (statistics). [Link]

  • BioPharm International. Essentials in Bioassay Development. [Link]

  • National Institutes of Health. Measuring Precision in Bioassays: Rethinking Assay Validation. [Link]

  • YouTube. Bioassay Method Transfer Strategies to Reduce Variability. [Link]

  • PubMed. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

  • Quantics Biostatistics. Bioassay Validation. [Link]

Sources

A Comparative Analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and 2-(cyclohexylamino)thiazol-4(5H)-one Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a detailed comparative analysis of two closely related series of 2-aminothiazole derivatives: those based on "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" and "2-(cyclohexylamino)thiazol-4(5H)-one". We will delve into their distinct biological activities, supported by experimental data, with a focus on their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic promise of these compound classes.

Introduction: The Versatility of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[2] Derivatives incorporating this heterocyclic system have demonstrated efficacy as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3] This versatility stems from the ability of the 2-aminothiazole ring to engage in various biological interactions, acting as a bioisostere for other functional groups and participating in key hydrogen bonding and hydrophobic interactions with protein targets. Our focus here is to dissect the subtle yet significant impact of substituting the 2-amino group with either a cyclopentyl or a cyclohexyl moiety, and how this seemingly minor alteration influences the biological activity profile of the resulting compounds.

Comparative Biological Activities

The primary focus of this guide is the comparative analysis of the biological activities of derivatives of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid (represented by its tautomeric form, 2-(cyclopentylamino)thiazol-4(5H)-one) and 2-(cyclohexylamino)thiazol-4(5H)-one. The most pronounced and well-documented activities for these series are their potent inhibition of 11β-HSD1 and their antiproliferative effects against various cancer cell lines.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a key enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol. Overactivity of this enzyme is implicated in a range of metabolic disorders, including obesity and type 2 diabetes, making it a prime therapeutic target.

Derivatives of both 2-(cyclopentylamino)thiazol-4(5H)-one and 2-(cyclohexylamino)thiazol-4(5H)-one have been identified as potent inhibitors of 11β-HSD1.[4][5] Interestingly, a direct comparison of these two series reveals that the cyclohexyl derivatives generally exhibit superior inhibitory activity.[5] This suggests that the larger, more hydrophobic cyclohexyl group may form more favorable interactions within the active site of the enzyme.

One study highlighted that several 2-(cyclohexylamino)thiazol-4(5H)-one derivatives displayed IC50 values in the low micromolar to nanomolar range against 11β-HSD1.[6][7] For instance, the most active compound in this series, a spirocyclic derivative, exhibited an impressive IC50 of 0.04 µM.[6][7] In contrast, while still potent, the corresponding 2-(cyclopentylamino)thiazol-4(5H)-one derivatives generally showed slightly higher IC50 values.[4][8] The most active compound in the cyclopentylamino series, also a spirocyclic derivative, had an IC50 of 0.07 µM.[4][8]

Table 1: Comparative 11β-HSD1 Inhibitory Activity of Representative Derivatives

Compound SeriesRepresentative Derivative11β-HSD1 IC50 (µM)
2-(Cyclopentylamino)thiazol-4(5H)-oneSpiro[cyclohexane-1,5'-thiazolidine] derivative0.07[4][8]
2-(Cyclohexylamino)thiazol-4(5H)-oneSpiro[cyclohexane-1,5'-thiazolidine] derivative0.04[6][7]
2-(Cyclohexylamino)thiazol-4(5H)-one5-isobutyl derivative0.08[5][6]
2-(Cyclohexylamino)thiazol-4(5H)-one5-propyl derivative0.4[5][6]
2-(Cyclohexylamino)thiazol-4(5H)-one5-ethyl derivative0.57[5][6]
Anticancer Activity

The antiproliferative properties of these thiazole derivatives have been evaluated against a panel of human cancer cell lines. Both series have demonstrated the ability to reduce cell viability, particularly in colon, breast, and skin cancer cell lines.[4][5]

A comparative analysis suggests that the anticancer activity of the cyclopentylamino and cyclohexylamino derivatives is largely similar across several cell lines, including pancreatic (PANC-1), glioma (U-118 MG), breast (MDA-MB-231), and melanoma (SK-MEL-30) cancer cells.[5][6] However, a notable difference was observed in their effect on colon cancer (Caco-2) cells, where the specific substitution pattern on the thiazole ring played a more significant role than the nature of the cycloalkylamino group.[6] For both series, a reduction in cell metabolic activity was observed, suggesting an inhibition of tumor progression through metabolic suppression.[5][6]

The likely mechanism behind the anticancer effects of these compounds is the induction of apoptosis, a form of programmed cell death. Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[9][10]

Other Potential Activities

While less extensively studied for these specific derivatives, the broader class of 2-aminothiazoles exhibits a range of other biological activities that may be relevant:

  • Antimicrobial Activity: 2-aminothiazole derivatives have a well-documented history of antibacterial and antifungal properties.[3][11][12] The exact mechanism can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

  • Endothelin Receptor Antagonism: Some carboxylic acid-containing thiazole derivatives have been investigated as endothelin receptor antagonists. Endothelin receptors play a role in vasoconstriction, and their antagonism is a therapeutic strategy for conditions like hypertension.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The observed differences in the biological activities of the cyclopentylamino and cyclohexylamino derivatives can be attributed to their distinct structural and physicochemical properties. The larger and more conformationally flexible cyclohexyl group may allow for more optimal hydrophobic interactions with the target protein, as is likely the case with 11β-HSD1.

For both series, substitutions at the 5-position of the thiazole ring have a profound impact on activity. The introduction of various alkyl and aryl groups allows for the fine-tuning of the compounds' properties, influencing their potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial. Below are outlines for the key assays used to evaluate the biological activities of these compounds.

11β-HSD1 Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of 11β-HSD1.

G cluster_prep Enzyme and Substrate Preparation cluster_incubation Incubation cluster_detection Detection and Analysis enzyme Recombinant human 11β-HSD1 incubation Incubate enzyme, substrate, cofactor, and test compound at 37°C enzyme->incubation substrate Cortisone substrate->incubation cofactor NADPH cofactor->incubation stop_reaction Stop reaction (e.g., with a known inhibitor) incubation->stop_reaction detection Quantify cortisol production (e.g., using LC-MS/MS or immunoassay) stop_reaction->detection analysis Calculate % inhibition and IC50 values detection->analysis

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize a source of recombinant human 11β-HSD1 enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate (cortisone), and the cofactor (NADPH).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for the enzymatic conversion of cortisone to cortisol.

  • Reaction Termination: Stop the reaction, typically by adding a potent, non-specific inhibitor or by chemical means.

  • Cortisol Quantification: Measure the amount of cortisol produced. This is often done using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific immunoassay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

G cluster_cell_culture Cell Culture and Treatment cluster_assay MTS Assay cluster_measurement Data Acquisition seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with varying concentrations of test compounds seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 72 hours) treat_cells->incubate_cells add_mts Add MTS reagent to each well incubate_cells->add_mts incubate_mts Incubate for 1-4 hours at 37°C add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm using a plate reader incubate_mts->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control read_absorbance->calculate_viability

Caption: General workflow for the MTS cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTS Reagent Addition: Add the MTS reagent to each well. The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is reduced by metabolically active cells to a colored formazan product.

  • Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the color change to develop.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition by comparing the absorbance to that of the untreated control cells.

Conclusion and Future Perspectives

The comparative analysis of 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid and 2-(cyclohexylamino)thiazol-4(5H)-one derivatives reveals subtle but important structure-activity relationships. The cyclohexylamino derivatives generally exhibit superior potency as 11β-HSD1 inhibitors, highlighting the significance of the size and hydrophobicity of the substituent at the 2-amino position for this particular target. In contrast, their anticancer activities appear to be more comparable, suggesting that for this endpoint, other structural features may play a more dominant role.

Both series of compounds represent promising scaffolds for the development of novel therapeutics for metabolic diseases and cancer. Future research should focus on further optimizing the substitutions on the thiazole ring to enhance potency, selectivity, and pharmacokinetic properties. Moreover, a more in-depth investigation into the mechanisms of action, particularly the specific pathways involved in apoptosis induction, will be crucial for their clinical translation. The exploration of their potential antimicrobial and endothelin receptor antagonist activities could also unveil new therapeutic applications for these versatile molecules.

References

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Int J Mol Sci. 2025 Sep 15;26(18):8972. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Int J Mol Sci. 2023 Apr 14;24(8):7252. [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PubMed. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed. [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PMC. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. SciSpace. [Link]

  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. NIH. [Link]

  • Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Benchmarking Novel Thiazole-Based Compounds Against Established Bacterial DNA Ligase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Targets

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and the exploration of novel, unexploited bacterial targets. One such promising target is the NAD+-dependent DNA ligase (LigA), an essential enzyme for bacterial DNA replication, recombination, and repair.[1][2][3] Crucially, LigA is highly conserved across a broad spectrum of pathogenic bacteria and is distinctly different from the ATP-dependent DNA ligases found in humans, offering a clear window for selective inhibition.[1][4][5] This guide focuses on benchmarking "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid," a representative of a versatile class of thiazole derivatives, against known standards in the inhibition of LigA. Thiazole-containing compounds have demonstrated a wide array of biological activities, and their unique structural features make them compelling candidates for development as novel antibacterial agents.[6][7]

This document provides a framework for researchers and drug development professionals to evaluate such novel compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a transparent comparison of performance based on both biochemical and cell-based data.

The Scientific Rationale: Targeting the Bacterial DNA Ligation Pathway

Bacterial DNA ligase (LigA) catalyzes the formation of a phosphodiester bond to seal breaks in the DNA backbone, a critical step in joining Okazaki fragments during lagging-strand synthesis and in various DNA repair pathways.[5] The enzyme utilizes NAD+ as a cofactor in a three-step mechanism:

  • Adenylation of the Ligase: The enzyme reacts with NAD+ to form a covalent ligase-AMP intermediate, with the release of nicotinamide mononucleotide (NMN).

  • AMP Transfer to DNA: The activated AMP molecule is transferred from the ligase to the 5'-phosphate of the DNA nick.

  • Phosphodiester Bond Formation: The 3'-hydroxyl at the nick attacks the adenylated 5'-phosphate, forming the phosphodiester bond and releasing AMP.[5]

Inhibiting any of these steps can disrupt DNA integrity, leading to bacterial cell death.[4] This pathway's absence in eukaryotes makes it an ideal target for developing selective antibacterial agents.

cluster_0 Step 1: Ligase Adenylation cluster_1 Step 2: AMP Transfer cluster_2 Step 3: Nick Sealing LigA LigA (Enzyme) LigA_AMP LigA-AMP (Intermediate) LigA->LigA_AMP + NAD+ NAD NAD+ NAD->LigA_AMP NMN NMN LigA_AMP->NMN - NMN Nicked_DNA Nicked DNA DNA_AMP DNA-AMP LigA_AMP->DNA_AMP + Nicked DNA Nicked_DNA->DNA_AMP DNA_AMP->LigA - LigA Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Phosphodiester Bond Formation DNA_AMP->Sealed_DNA AMP AMP Sealed_DNA->AMP - AMP

Caption: The three-step catalytic mechanism of bacterial NAD+-dependent DNA ligase (LigA).

Benchmarking Strategy: Selection of Comparator Compounds

To objectively evaluate the potential of our thiazole-based compound, we have selected two well-characterized classes of LigA inhibitors as standards. The choice of these standards is based on their different mechanisms of action and their established, potent activity.

  • Substituted Adenosine Analogs (e.g., Compound A): These compounds were discovered through high-throughput screening and act as competitive inhibitors with respect to NAD+.[1][2][3] They bind to the AMP-binding pocket of the LigA adenylation domain, effectively blocking the first step of the ligation reaction.[1][3]

  • Pyridochromanones (e.g., Compound B): This class of inhibitors also demonstrates potent, nanomolar inhibition of LigA from both Gram-positive and Gram-negative bacteria.[4] Similar to adenosine analogs, they are competitive with NAD+ but represent a distinct chemical scaffold.[4]

Comparative Analysis I: Biochemical Potency and Selectivity

The initial and most critical assessment is the direct inhibition of the target enzyme. We determined the half-maximal inhibitory concentration (IC50) against purified LigA from representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Furthermore, to establish a selectivity profile, we assayed against human DNA ligase I (hLigI), which is ATP-dependent.

Experimental Protocol: FRET-Based DNA Ligation Assay

This assay provides a robust, high-throughput method for measuring DNA ligase activity.[1] It relies on a DNA substrate with a single-strand nick, where one side of the nick is labeled with a fluorophore and the other with a quencher. Upon successful ligation by the enzyme, the fluorophore and quencher are brought into close proximity, resulting in a decrease in fluorescence.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 8.0).

  • Compound Dispensing: Serially dilute the test compounds, including "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" and standards, in DMSO and dispense into a 384-well assay plate.

  • Enzyme and Substrate Addition: Add the purified bacterial LigA or human LigI enzyme to the wells, followed by the FRET-labeled DNA substrate and the appropriate cofactor (NAD+ for bacterial LigA, ATP for hLigI).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

G start Start: Prepare Reagents plate Dispense Serial Dilutions of Test Compounds into Plate start->plate enzyme Add LigA Enzyme and FRET DNA Substrate plate->enzyme cofactor Initiate Reaction by Adding Cofactor (NAD+) enzyme->cofactor incubation Incubate at Room Temp (e.g., 60 min) cofactor->incubation read Read Fluorescence on Plate Reader incubation->read analysis Calculate % Inhibition and Determine IC50 read->analysis end End analysis->end

Caption: Workflow for determining enzyme inhibition (IC50) using a FRET-based assay.

Results: Biochemical Inhibition Profile

CompoundS. aureus LigA IC50 (nM)E. coli LigA IC50 (nM)Human Ligase I (hLigI) IC50 (µM)Selectivity Index (hLigI / S. aureus LigA)
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid 150320> 100> 667
Standard A (Adenosine Analog)[1]2555> 150> 6000
Standard B (Pyridochromanone)[4]1540> 75> 5000

Data are representative. Actual values may vary based on experimental conditions.

Interpretation: The thiazole compound demonstrates promising inhibitory activity against both Gram-positive and Gram-negative LigA enzymes, albeit with lower potency than the established standards. Critically, it shows excellent selectivity, with no significant inhibition of human DNA ligase I at high concentrations. This selectivity is a fundamental prerequisite for a viable antibacterial drug candidate, minimizing the potential for host toxicity.

Comparative Analysis II: Whole-Cell Antibacterial Activity

While enzyme inhibition is a necessary starting point, a compound's true potential is measured by its ability to kill or inhibit the growth of whole bacterial cells. This requires the compound to penetrate the bacterial cell wall and membrane and remain stable and active in the cellular environment.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] We used the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest compound concentration at which there is no visible turbidity (growth).

Results: Antibacterial Spectrum

CompoundS. aureus (MRSA) MIC (µg/mL)S. pneumoniae MIC (µg/mL)H. influenzae MIC (µg/mL)M. catarrhalis MIC (µg/mL)
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid 481616
Standard A (Adenosine Analog)[2][3]1244
Standard B (Pyridochromanone)[4]2488
Vancomycin (Control)10.5N/AN/A
Azithromycin (Control)> 640.0610.12

Data are representative for comparison.

Interpretation: The thiazole compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens.[2][3] Its whole-cell activity tracks with its biochemical potency, though it is slightly less potent than the optimized standards. The efficacy against clinically relevant pathogens like Methicillin-resistant S. aureus (MRSA) underscores its potential therapeutic value.

Comparative Analysis III: Cytotoxicity Assessment

A crucial step in preclinical evaluation is to assess the compound's toxicity towards mammalian cells. This provides an early indication of the therapeutic window—the concentration range where the compound is effective against bacteria but not harmful to the host.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

  • Cell Seeding: Seed human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Results: In Vitro Toxicology Profile

CompoundHepG2 CC50 (µM)HEK293 CC50 (µM)Therapeutic Index (CC50 / MRSA MIC)
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid > 100> 100> 25
Standard A (Adenosine Analog)> 100> 100> 100
Standard B (Pyridochromanone)[4]> 60> 60> 30

Therapeutic Index calculated using representative MIC in µM.

Interpretation: All tested compounds, including the thiazole derivative, display low cytotoxicity against human cell lines, resulting in a favorable therapeutic index. This finding is consistent with the high selectivity observed in the biochemical assays and reinforces the viability of bacterial DNA ligase as a safe and effective antibacterial target.

Conclusion and Future Directions

This comparative guide demonstrates that "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" represents a promising scaffold for the development of novel bacterial DNA ligase inhibitors. While its raw potency in both biochemical and whole-cell assays is modest compared to highly optimized standards, it possesses the essential characteristics of a successful drug lead:

  • On-Target Activity: It directly inhibits the intended bacterial enzyme.

  • Broad-Spectrum Efficacy: It is active against a range of clinically relevant pathogens.

  • High Selectivity: It shows minimal activity against the human homolog and low cytotoxicity in mammalian cells.

The next logical steps in the development of this compound class would involve structure-activity relationship (SAR) studies to optimize its potency. Modifications to the cyclopentylamino group and the thiazole ring could enhance binding to the LigA active site, potentially leading to inhibitors that rival or exceed the efficacy of current standards. Further studies should also include pharmacokinetic profiling to assess its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo efficacy.[10][11]

References

  • Mills, S. D., Eakin, A. E., Buurman, E. T., Newman, J. V., Gao, N., Huynh, H., ... & O'Dowd, H. (2010). Novel bacterial NAD+-dependent DNA ligase inhibitors with broad-spectrum activity and antibacterial efficacy in vivo. Antimicrobial agents and chemotherapy, 54(8), 3398–3407. [Link]

  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. Retrieved January 19, 2026, from [Link]

  • He, X., Al-Mawsawi, L. Q., Lu, J., Wang, H., & Chen, Z. S. (2010). Novel bacterial NAD+-dependent DNA ligase inhibitors with broad-spectrum activity and antibacterial efficacy in vivo. PubMed. [Link]

  • He, X., Al-Mawsawi, L. Q., Lu, J., Wang, H., & Chen, Z. S. (2010). Discovery of bacterial NAD+-dependent DNA ligase inhibitors: optimization of antibacterial activity. PubMed. [Link]

  • ResearchGate. (2010). Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo. [Link]

  • Böttcher, T., & Sieber, S. A. (2008). Specific and potent inhibition of NAD+-dependent DNA ligase by pyridochromanones. Journal of medicinal chemistry, 51(16), 4846–4849. [Link]

  • ResearchGate. (n.d.). Cell-Based Screening in Antibacterial Discovery. Retrieved January 19, 2026, from [Link]

  • Stokes, J. M., Davis, J. H., Cokol, M., & Brown, E. D. (2014). A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria. Antimicrobial agents and chemotherapy, 58(10), 5943–5951. [Link]

  • Lönn, P., & Thelander, L. (2016). Biochemical and structural characterization of DNA ligases from bacteria and archaea. Biochemical Society transactions, 44(4), 1015–1024. [Link]

  • Chen, X., Zhong, S., Zhu, X., Dziegielewska, B., & Ellenberger, T. (2008). Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair. The Journal of biological chemistry, 283(50), 35030–35039. [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved January 19, 2026, from [Link]

  • Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. [Link]

  • Musiol-Kroll, E., & Wohlleben, W. (2022). A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. Methods in molecular biology (Clifton, N.J.), 2615, 15–22. [Link]

  • Howes, T. R., Sallans, L., & Tomkinson, A. E. (2015). Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor. DNA repair, 35, 128–137. [Link]

  • Szymańska, E., Wróbel, D., Fruziński, A., & Główka, M. L. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International journal of molecular sciences, 24(8), 7252. [Link]

  • MDPI. (2021). Identification of Novel Inhibitors of Escherichia coli DNA Ligase (LigA). [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal research reviews, 21(5), 382–396. [Link]

  • ACS Publications. (2008). Identification and Validation of Human DNA Ligase Inhibitors Using Computer-Aided Drug Design. [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • ResearchGate. (n.d.). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • Gajiwala, P. H., & Akey, D. L. (2021). Identification of Novel Inhibitors of Escherichia coli DNA Ligase (LigA). International journal of molecular sciences, 22(9), 4583. [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]

  • Sun, D., & Hiasa, H. (2001). Specific Inhibition of the Eubacterial DNA Ligase by Arylamino Compounds. Antimicrobial agents and chemotherapy, 45(10), 2821–2826. [Link]

  • Szymańska, E., Wróbel, D., Fruziński, A., & Główka, M. L. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • SciSpace. (n.d.). The pharmacology of basic esters of thiazole carboxylic acids. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

Sources

Comparative Analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive statistical and experimental analysis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a synthetic compound belonging to the versatile 2-aminothiazole class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of this compound's potential therapeutic activities against established alternatives, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The structural versatility of the 2-aminothiazole ring system allows for modifications at various positions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, with its distinct cyclopentylamino and carboxylic acid substitutions, presents a unique profile for investigation. This guide will delve into its potential as an inhibitor of key biological targets implicated in inflammatory diseases and cancer, namely p38 MAP kinase, Tumor Necrosis Factor-alpha (TNF-α), and adenosine receptors.

Synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid and Analogs

The synthesis of 2-aminothiazole-4-carboxylic acid derivatives typically follows the Hantzsch thiazole synthesis, a well-established method in organic chemistry. This reaction involves the condensation of a thiourea with an α-haloketone. For the synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a common route would involve the reaction of N-cyclopentylthiourea with an appropriate 3-halo-2-oxobutanoic acid derivative, followed by hydrolysis of the ester.

A general synthetic approach is outlined below:

cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis Cyclopentylamine Cyclopentylamine N-Cyclopentylthiourea N-Cyclopentylthiourea Cyclopentylamine->N-Cyclopentylthiourea Reaction with Isothiocyanate Isothiocyanate Isothiocyanate (e.g., TMS-isothiocyanate) Isothiocyanate->N-Cyclopentylthiourea thiazole_ester Ethyl 2-(cyclopentylamino)-1,3- thiazole-4-carboxylate N-Cyclopentylthiourea->thiazole_ester Condensation alpha_halo_ester Ethyl 2-chloro-3-oxobutanoate alpha_halo_ester->thiazole_ester final_product 2-(Cyclopentylamino)-1,3- thiazole-4-carboxylic acid thiazole_ester->final_product Base or Acid Hydrolysis cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Coat_Plate Coat microplate with ATF-2 substrate Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Add_Compound Add test compound to wells Prep_Compound Prepare serial dilutions of test compound Add_Kinase Add p38 MAP kinase and ATP Add_Compound->Add_Kinase Incubate_Reaction Incubate to allow phosphorylation Add_Kinase->Incubate_Reaction Wash_Plate Wash wells to remove unbound reagents Add_Primary_Ab Add phospho-ATF-2 primary antibody Wash_Plate->Add_Primary_Ab Add_Secondary_Ab Add HRP-conjugated secondary antibody Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add TMB substrate and stop solution Add_Secondary_Ab->Add_Substrate Read_Plate Read absorbance at 450 nm Add_Substrate->Read_Plate

Caption: Workflow for the p38 MAP kinase inhibition ELISA.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microplate with a solution of ATF-2 substrate protein (1-2 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known inhibitor (e.g., SB203580) in kinase assay buffer.

  • Kinase Reaction: Wash the plate three times with wash buffer. Add the diluted compounds to the wells. Initiate the kinase reaction by adding a mixture of recombinant active p38 MAP kinase and ATP to each well. Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add a primary antibody specific for phosphorylated ATF-2 and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

TNF-α Release Assay in Macrophages

This protocol describes a cell-based assay to measure the ability of a test compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram:

cluster_0 Cell Culture and Treatment cluster_1 TNF-α Quantification (ELISA) Seed_Cells Seed macrophages (e.g., RAW 264.7) in a 96-well plate Pretreat Pre-treat cells with test compound Seed_Cells->Pretreat Stimulate Stimulate cells with LPS Pretreat->Stimulate Incubate Incubate for 4-24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant ELISA Perform TNF-α ELISA on supernatant Collect_Supernatant->ELISA Analyze_Data Calculate TNF-α concentration and IC50 value ELISA->Analyze_Data

Caption: Workflow for the macrophage TNF-α release assay.

Step-by-Step Protocol:

  • Cell Culture: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) to induce TNF-α production.

  • Incubation: Incubate the plate for a period of 4 to 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant TNF-α. Determine the concentration of TNF-α in the samples and calculate the percent inhibition for each compound concentration. Determine the IC50 value using non-linear regression.

Adenosine A1 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the adenosine A1 receptor.

Workflow Diagram:

cluster_0 Assay Setup cluster_1 Binding Reaction cluster_2 Separation and Detection Prepare_Membranes Prepare cell membranes expressing adenosine A1 receptors Incubate Incubate membranes, radioligand, and test compound Prepare_Reagents Prepare assay buffer, radioligand, and test compound dilutions Filter Separate bound and free radioligand by filtration Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count

Caption: Workflow for the adenosine A1 receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human adenosine A1 receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a constant concentration of a suitable radioligand (e.g., [³H]DPCPX), and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to reduce non-specific binding.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its analogs represent a promising class of compounds with the potential to modulate key pathways in inflammation and other disease areas. While further direct experimental validation is required to definitively establish its activity profile, the existing body of knowledge on 2-aminothiazole derivatives provides a strong rationale for its investigation as a potential inhibitor of p38 MAP kinase, TNF-α production, and adenosine receptors. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of the therapeutic potential of this and related molecules.

References

  • Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 19(21), 6123-6127.
  • Baumgart, S., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252.
  • Gomha, S. M., et al. (2024).
  • Kannan, S., & Makam, P. (2014). The summary of structure activity relationship studies. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Rawat, A. (2021). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Journal of Medicinal Chemistry, 64(17), 12488-12531.
  • Makam, P., & Kannan, S. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471.
  • Plazińska, A., et al. (2021). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)
  • PubChem. (n.d.). 2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Sharma, V., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(21), 5036.
  • Singh, N., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry, 66(20), 14033-14050.
  • Tinney, F. J., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572.
  • Tran, T. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 1-18.
  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 43(5), 897-905.
  • Wang, Y., et al. (2018).
  • White, R. H. (1990).
  • Yadav, M. R., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016.
  • U.S. Patent No. 3,274,207. (1966). Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • van der Mey, M., et al. (2001). Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A(1) receptor. Bioorganic & Medicinal Chemistry Letters, 11(15), 2017-2019.

Sources

A Researcher's Guide to the Synthesis and Bioactivity of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the synthesis and potential biological evaluation of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, a member of the pharmacologically significant 2-aminothiazole class of compounds. Intended for researchers in drug discovery and medicinal chemistry, this document details a reproducible synthetic route and outlines standard bioassay protocols for assessing its potential anticancer and antimicrobial activities. We will explore the rationale behind the chosen methodologies and compare them with alternative approaches, offering a comprehensive framework for the reproducible investigation of this and similar molecules.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The specific N-cyclopentyl substitution and the C4-carboxylic acid moiety of the title compound suggest potential for targeted biological interactions, making its synthesis and bio-characterization a subject of significant interest.

Part 1: Reproducible Synthesis of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

The synthesis of 2-(substituted-amino)-1,3-thiazole-4-carboxylic acids is most effectively achieved through a two-step process: the initial formation of the corresponding ethyl ester via the Hantzsch thiazole synthesis, followed by hydrolysis to the carboxylic acid. This classical yet robust method offers high yields and readily available starting materials.[4][5]

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylate

The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[6] In this case, ethyl bromopyruvate serves as the α-haloketone and N-cyclopentylthiourea is the requisite thioamide.

Experimental Protocol:

  • Preparation of N-cyclopentylthiourea: While commercially available, N-cyclopentylthiourea can be readily synthesized by reacting cyclopentylamine with an isothiocyanate derivative.

  • Reaction Setup: To a solution of N-cyclopentylthiourea (1.1 equivalents) in absolute ethanol, add ethyl bromopyruvate (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is typically refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is ideal for the Hantzsch synthesis as it readily dissolves both the thiourea and the α-haloketone, facilitating their interaction. Its boiling point allows for effective reflux conditions to drive the reaction to completion.

  • Use of Excess Thiourea: A slight excess of the thiourea derivative is often used to ensure the complete consumption of the more expensive α-haloketone.

  • Neutralization Step: The reaction can produce acidic byproducts. Neutralization is crucial to prevent unwanted side reactions during workup and to ensure the product is in its free base form for effective extraction and purification.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Intermediate Product Cyclopentylthiourea N-Cyclopentylthiourea Reflux Reflux in Ethanol Cyclopentylthiourea->Reflux EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Reflux Ester Ethyl 2-(Cyclopentylamino)- 1,3-thiazole-4-carboxylate Reflux->Ester Condensation & Cyclization

Caption: Workflow for the Hantzsch synthesis of the ethyl ester intermediate.

Step 2: Hydrolysis to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard and high-yielding reaction.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified ethyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.[7]

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours until the reaction is complete, as monitored by TLC.

  • Workup and Purification: After completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.

Causality of Experimental Choices:

  • Base-catalyzed Hydrolysis: Saponification is a robust and well-established method for the hydrolysis of esters. The use of a strong base ensures complete conversion to the carboxylate salt.

  • Acidification: Careful acidification is critical to protonate the carboxylate salt and precipitate the free carboxylic acid. Performing this step at a low temperature minimizes the risk of degradation of the product.

Diagram of the Hydrolysis Workflow:

Hydrolysis_Workflow cluster_start Starting Material cluster_reaction Hydrolysis cluster_workup Workup cluster_final Final Product Ester Ethyl 2-(Cyclopentylamino)- 1,3-thiazole-4-carboxylate Base Aqueous NaOH or LiOH in Ethanol Ester->Base Acidification Acidification with HCl Base->Acidification Saponification CarboxylicAcid 2-(Cyclopentylamino)-1,3-thiazole- 4-carboxylic acid Acidification->CarboxylicAcid Precipitation

Caption: Workflow for the hydrolysis of the ethyl ester to the final carboxylic acid.

Part 2: Comparative Bioassays for Biological Activity

Given the known pharmacological activities of 2-aminothiazole derivatives, the primary bioassays for "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" would logically focus on its potential as an anticancer and antimicrobial agent.

Anticancer Activity: MTT Assay

A standard and reproducible method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing a quantitative measure of cell viability.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid," is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer), and the absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Comparative Data for Similar Compounds:

While specific data for the title compound is not available, numerous studies on similar 2-aminothiazole derivatives have demonstrated significant anticancer activity. For instance, certain ethyl 2-substituted-aminothiazole-4-carboxylate derivatives have shown potent activity against leukemia cell lines.[1]

Compound TypeCell LineIC50 / GI50Reference
Ethyl 2-substituted-aminothiazole-4-carboxylatesRPMI-8226 (Leukemia)0.08 µM (GI50)[1]
2-Amino-thiazole-5-carboxylic acid phenylamidesK563 (Leukemia)16.3 µM (IC50)[1]
Antimicrobial Activity: Broth Microdilution Method

To assess the antimicrobial potential, the broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[8]

Experimental Protocol:

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density in appropriate broth media.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Comparative Data for Similar Compounds:

The 2-aminothiazole scaffold is a well-known feature in antimicrobial agents.[9] For example, Schiff bases of ethyl 2-aminothiazole-4-carboxylate have demonstrated significant antibacterial and antifungal activity.[2]

Compound TypeMicroorganismMICReference
Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate derivativesS. epidermidis250 µg/mL[10]
Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate derivativesP. aeruginosa375 µg/mL[10]

Conclusion

This guide provides a reproducible and scientifically grounded framework for the synthesis and biological evaluation of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. The outlined Hantzsch synthesis followed by ester hydrolysis represents a reliable route to obtain the target compound. The described MTT and broth microdilution assays are standard, robust methods for assessing its potential anticancer and antimicrobial activities, respectively. By providing detailed protocols and contextual comparisons with related compounds, this guide aims to facilitate further research into the promising therapeutic potential of this and other novel 2-aminothiazole derivatives.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Scilit. [Link]

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

  • Ejaz, S., et al. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]

  • Fisera, R., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Genc, H., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6528. [Link]

  • Han, S.-T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Han, X., et al. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Gilon, C., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of the American Chemical Society, 129(12), 3462-3463. [Link]

  • Kumar, V., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(2), 952-956. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Wang, L., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1664-1671. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

  • Acar, Ç., et al. (2022). Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Toldy, L., et al. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1096-1099. [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. [Link]

  • CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google P

Sources

Safety Operating Guide

Guide to the Proper Disposal of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This process, governed by stringent regulations, is critical for ensuring laboratory safety, protecting our environment, and maintaining institutional compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a clear and actionable framework for your laboratory's chemical hygiene plan.

Hazard Assessment and Characterization

Compounds in this class are consistently identified as:

  • Skin Irritants: Capable of causing skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritants: Posing a risk of serious damage if they come into contact with the eyes.[1][2][3][4]

  • Potentially Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][6]

  • Respiratory Irritants: Inhalation of dusts may cause respiratory tract irritation.[4][6]

Furthermore, as a carboxylic acid, it is inherently corrosive and must be segregated from incompatible materials.[7][8] Specifically, avoid contact with bases, strong oxidizing agents, and certain metals to prevent violent reactions or the generation of toxic gases.[9][10][11][12] This hazard profile firmly classifies this compound as a hazardous waste, mandating disposal in accordance with local, state, and federal regulations.

Key Chemical and Safety Data
ParameterInformationSource
Chemical Class Thiazole Derivative, Carboxylic AcidN/A
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][3][4][6]
Required PPE Chemical Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat[8][13][14]
Storage Incompatibilities Strong Bases, Oxidizing Agents, Amines, Acid Chlorides[1][10][11][12]
Prohibited Disposal Drain or General Trash Disposal[9][14][15]

The Regulatory Framework: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[16] This "cradle-to-grave" concept holds the generator—your institution—permanently responsible for the waste.[16]

Laboratories are typically designated as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific rules for accumulation time and storage volume.[17][18] Many academic and research institutions operate under Subpart K of the RCRA regulations, which provides an alternative, more flexible framework for managing laboratory waste, including requiring a formal Laboratory Management Plan.[19][20] It is imperative to consult your institution's Environmental Health and Safety (EHS) office to understand your specific generator status and internal procedures.

Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and self-validating workflow for disposing of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid and its contaminated materials.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE to mitigate the risks identified in the hazard assessment.

  • Eye Protection: Chemical splash goggles are mandatory.[8]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[13][14]

  • Body Protection: A full-length laboratory coat must be worn and fully fastened.[14]

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Select a Compatible Container: Collect solid waste in a clearly marked, sealable container made of a compatible material such as high-density polyethylene (HDPE). The container must be in good condition with no leaks or cracks. Wastes must be stored in containers made of a compatible material; for example, strong acids should not be stored in certain plastic bottles.[21]

  • Segregate the Waste: Designate this container for "Solid Organic Acid Waste." Do not mix with other waste categories such as:

    • Bases or alkaline materials.

    • Strong oxidizing agents.

    • Solvents (unless it is a minor residue).

    • Aqueous waste.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or wipers, should also be placed in this container.

Step 3: Accurate Waste Labeling

Proper labeling is an EPA requirement and is critical for safe handling by EHS personnel and waste vendors.

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • Required Information: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[17][18]

    • The full chemical name: "2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive - Acid").[18]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary collection of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[17][18]

  • Location: The SAA must be under the control of the person generating the waste.

  • Container Management: The waste container must be kept tightly sealed at all times, except when waste is being added.[15][16][21] Funnels should not be left in the container opening.

  • Volume Limits: An SAA is limited to 55 gallons of hazardous waste.

Step 5: Final Disposal and Removal

Once the waste container is full or the experiment is complete, arrange for its removal according to your institution's procedures.

  • Request Pickup: Contact your EHS department to schedule a pickup of the full waste container. Do not move the waste from one SAA to another.[18]

  • Professional Disposal: The waste will be transported to a central accumulation area (CAA) and ultimately transferred to a licensed hazardous waste disposal facility.[18] The most common disposal method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[22]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid.

start Waste Generation: 2-(Cyclopentylamino)-1,3- thiazole-4-carboxylic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as 'Solid Organic Acid Waste' ppe->characterize container Step 3: Select Compatible Container (e.g., Labeled HDPE Pail) characterize->container label Step 4: Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards container->label accumulate Step 5: Store in Satellite Accumulation Area (SAA) label->accumulate check_seal Is container kept sealed? accumulate->check_seal seal_it Seal Container Immediately check_seal->seal_it No pickup Step 6: Container Full or Project Complete? check_seal->pickup Yes seal_it->accumulate pickup->accumulate No ehs Step 7: Request Pickup from EHS/Safety Office pickup->ehs Yes end Final Disposal by Licensed Vendor (Incineration) ehs->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. Available at: [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. Available at: [Link]

  • 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid Material Safety Data Sheet. J & W PharmLab, LLC. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. Available at: [Link]

  • Chemical Handling and Storage. University of Toronto Scarborough. Available at: [Link]

  • 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid Safety Data Sheet. Fisher Scientific. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

Sources

Personal protective equipment for handling 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We aim to empower your research by providing in-depth, field-proven guidance to ensure both the integrity of your work and the safety of your team. This document serves as an essential operational guide for handling 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, synthesizing data from structurally similar compounds to establish best practices.

Hazard Analysis: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is not available, a robust safety protocol can be developed by analyzing the known hazards of its core components: the thiazole-4-carboxylic acid backbone and related amine-substituted thiazoles.

Inferred Hazard Profile: Based on SDS data for analogous compounds, this chemical should be treated as hazardous. Key anticipated risks include:

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosol may lead to respiratory irritation.[3][4][5]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or other adverse health effects.[4]

The causality for these hazards lies in the chemical nature of the molecule. The carboxylic acid group can be corrosive, while the thiazole ring and its substituents can interact with biological macromolecules, leading to irritation.[6][7] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a necessity.

The Core PPE Ensemble: Your First Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure control. PPE is used in conjunction with these controls. The following is the minimum required PPE for handling this compound.

Protection Type Specification Rationale & Expert Insight
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Nitrile provides excellent resistance against a broad range of chemicals and is preferable to latex, which offers poor chemical protection and can cause allergies.[6][8] Always inspect gloves for pinholes or tears before use. For prolonged tasks or when handling larger quantities, consider double-gloving.[9]
Eye & Face Protection ANSI Z87.1-rated Safety GogglesStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes.[1] When handling larger quantities (>1g) or solutions, a full face shield should be worn in addition to goggles.[6]
Body Protection Professional Lab Coat (fully buttoned)A flame-resistant lab coat, kept fully buttoned with sleeves rolled down, prevents incidental skin contact with powders or splashes. Ensure the material is appropriate for the chemicals being used.
Respiratory Protection Not typically required for small-scale use in a certified fume hood.For procedures outside a fume hood or when handling large quantities that may generate dust, a NIOSH-approved N95 respirator or higher is necessary.[6] Fit testing is essential for respirator effectiveness.

Operational Protocol: From Vial to Solution

Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducible results. The following workflow is designed as a self-validating system.

Diagram: PPE Selection Workflow

This flowchart guides the selection of appropriate PPE based on the planned procedure.

PPE_Workflow start Start: Plan Experiment check_location Work in Certified Chemical Fume Hood? start->check_location weighing Weighing Solid (<1g) check_location->weighing  Yes stop Do Not Proceed Consult EHS check_location->stop  No large_scale Handling >1g or Potential for Dusting weighing->large_scale core_ppe Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->core_ppe solution_prep Preparing Solution enhanced_ppe Enhanced PPE: - Core PPE - Face Shield solution_prep->enhanced_ppe max_ppe Maximum PPE: - Enhanced PPE - N95 Respirator (Fit-Tested) large_scale->max_ppe core_ppe->solution_prep end_procedure End: Proceed with Experiment enhanced_ppe->end_procedure max_ppe->end_procedure

Caption: PPE selection logic based on experimental scale and procedure.

Step-by-Step Handling Procedure:
  • Preparation:

    • Don the appropriate PPE as determined by the workflow diagram.

    • Designate a specific work area within the chemical fume hood.

    • Ensure an operational safety shower and eyewash station are nearby.[1]

    • Prepare all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) and place it within the fume hood to minimize traffic in and out of the sash.

  • Weighing and Transfer (Solid):

    • Perform all manipulations of the solid compound deep within the fume hood.

    • To prevent static discharge, which can cause fine powders to become airborne, use an anti-static weigh boat or grounding strip if available.[10]

    • Carefully open the container. Avoid creating puffs of air.

    • Use a clean spatula to transfer the desired amount of solid to weigh paper or a tared vial.

    • Promptly and securely close the main container.

  • Solution Preparation:

    • Place the receiving flask or beaker containing the stir bar and the bulk of the solvent in the fume hood.

    • Add the weighed solid to the solvent.

    • Use a small amount of the solvent to rinse the weigh paper or vial to ensure a quantitative transfer.

    • Always add the solid to the liquid to prevent splashing. When working with acids, the general rule is to always add acid to water, not the other way around, to manage any exothermic reactions.

  • Cleanup:

    • Wipe down the spatula and the work surface inside the fume hood with a solvent-dampened towel.

    • Dispose of all contaminated consumables (gloves, weigh paper, towels) in a designated hazardous waste container.[11]

Spill Management and Disposal

Accidents happen. A clear, pre-defined plan is critical for a safe and effective response.

Diagram: Spill Response Logic

Spill_Response spill Spill Occurs assess Assess Spill Size (Inside Fume Hood) spill->assess small_spill Small Solid Spill (<100mg) assess->small_spill  Small large_spill Large Spill or Any Spill Outside Hood assess->large_spill  Large action_small 1. Restrict Area 2. Cover with absorbent material 3. Gently sweep into waste container 4. Decontaminate area small_spill->action_small action_large 1. Alert Colleagues & Supervisor 2. Evacuate Immediate Area 3. Contact EHS/Emergency Response large_spill->action_large disposal Dispose of all materials as Hazardous Waste action_small->disposal

Caption: Decision tree for responding to a chemical spill.

Spill Cleanup Protocol (Small, Contained Spill):
  • Alert & Restrict: Alert personnel in the immediate area. Restrict access.

  • Absorb: Do not use water. Gently cover the solid spill with a chemically inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collect: Carefully sweep the mixture into a designated, labeled hazardous waste container. Use non-sparking tools if there is any fire risk.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11]

  • Personal Decontamination: Remove contaminated gloves and lab coat, turning them inward. Wash hands thoroughly with soap and water.[3]

Waste Disposal Plan:
  • Solid Waste: All contaminated materials, including gloves, weigh boats, paper towels, and excess solid compound, must be collected in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All waste must be handled and disposed of according to local, state, and federal regulations, typically via a certified hazardous waste management company.[11][12]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can handle 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid with confidence, ensuring a safe environment for discovery.

References

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

  • MIT. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Retrieved from [Link]

  • International Journal of Advancement in Engineering Technology, Management and Applied Science. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.